Product packaging for Lamellarin E(Cat. No.:CAS No. 115982-19-9)

Lamellarin E

Cat. No.: B1674346
CAS No.: 115982-19-9
M. Wt: 531.5 g/mol
InChI Key: JAYUXAMNSNMXCO-UHFFFAOYSA-N
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Description

Lamellarin E is an antineoplastic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H25NO9 B1674346 Lamellarin E CAS No. 115982-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115982-19-9

Molecular Formula

C29H25NO9

Molecular Weight

531.5 g/mol

IUPAC Name

7,18-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one

InChI

InChI=1S/C29H25NO9/c1-35-19-6-5-13(9-17(19)31)23-24-16-11-21(36-2)18(32)12-20(16)39-29(34)26(24)30-8-7-14-15(25(23)30)10-22(37-3)28(38-4)27(14)33/h5-6,9-12,31-33H,7-8H2,1-4H3

InChI Key

JAYUXAMNSNMXCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)OC)O

Appearance

Solid powder

Other CAS No.

115982-19-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lamellarin E; 

Origin of Product

United States

Foundational & Exploratory

The Marine Genesis of Lamellarin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamellarin E, a member of the potent lamellarin class of alkaloids, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the marine origins of this compound, detailing its isolation from marine invertebrates and summarizing its key biological effects. This document presents quantitative data in structured tables, outlines experimental methodologies for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding for research and drug development applications.

Marine Origin and Isolation of this compound

This compound was first discovered and isolated from the marine colonial didemnid ascidian, Didemnum chartaceum.[1][2][3] These tunicates, found in the Indian Ocean, represent the primary natural source of this intricate polycyclic alkaloid.[1][2][3] Subsequently, related compounds, including sulfated derivatives like this compound 20-sulfate, have also been isolated from D. chartaceum and another Pacific tunicate, Didemnum ternerratum.[3][4][5][6] The recurrence of lamellarins in various marine organisms, including molluscs and sponges, suggests a potential biosynthetic origin from symbiotic microorganisms.[1]

General Isolation Protocol

The isolation of lamellarins from their marine sources typically follows a multi-step process involving extraction and chromatographic purification. While specific yields for this compound are not consistently reported in the literature, the general workflow is as follows:

G cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Chromatographic Purification cluster_analysis Structure Elucidation Collection Collection of Didemnum chartaceum Extraction Extraction with Methanol Collection->Extraction Partition Solvent Partitioning Extraction->Partition VLC Vacuum Liquid Chromatography (VLC) Partition->VLC CC Column Chromatography (Silica Gel) VLC->CC HPLC High-Performance Liquid Chromatography (HPLC) CC->HPLC Analysis Spectroscopic Analysis (NMR, MS, X-ray Crystallography) HPLC->Analysis

Figure 1: General workflow for the isolation and identification of this compound.

Methodology:

  • Extraction: The collected marine organism (e.g., Didemnum chartaceum) is typically extracted with methanol or a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: A series of chromatographic techniques are employed for purification. This often includes Vacuum Liquid Chromatography (VLC), followed by multiple rounds of Column Chromatography on silica gel. The final purification is usually achieved by High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated this compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] In some cases, X-ray crystallography has been used to confirm the stereochemistry.[2]

Biological Activities and Quantitative Data

Lamellarins, including this compound, exhibit a wide range of potent biological activities. The primary mechanisms of action that have been investigated include cytotoxicity against cancer cell lines, inhibition of topoisomerase I, and anti-HIV activity through the inhibition of HIV-1 integrase.

Cytotoxicity

Lamellarins are known for their potent cytotoxic effects against various human cancer cell lines. While specific data for this compound is limited in the provided results, the broader class of lamellarins demonstrates significant activity. For instance, Lamellarin D is a well-studied potent cytotoxic agent.[7][8]

Lamellarin DerivativeCancer Cell LineIC50 (µM)Reference
Lamellarin DHuman Colon Carcinoma (HCT-116)9.7 (as 8-sulfate)[9]
Lamellarin βHuman Promyelocytic Leukemia (HL-60)10.1[10]
Lamellarin KColorectal Cancer (COLO-205)0.00025[10]
Lamellarin JColorectal Cancer (COLO-205)0.009[10]
Lamellarin φColorectal Cancer (COLO-205)0.0002[10]
Anti-HIV Activity

Several sulfated lamellarins have shown promising activity against the Human Immunodeficiency Virus (HIV). The primary target for this activity is the HIV-1 integrase enzyme, which is essential for viral replication.

Lamellarin DerivativeAssayIC50 (µM)Reference
Lamellarin α 20-sulfateHIV-1 Integrase (Terminal Cleavage)16[1]
Lamellarin α 20-sulfateHIV-1 Integrase (Strand Transfer)22[1]
Lamellarin α 20-sulfateHIV-1 in cell culture8[1][11]

Signaling Pathways and Mechanisms of Action

The biological effects of lamellarins are attributed to their interaction with multiple cellular targets and signaling pathways.

Topoisomerase I Inhibition and Apoptosis Induction

A primary mechanism of the anticancer activity of lamellarins is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[8] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis. Lamellarin D, a close analog of this compound, has been shown to induce apoptosis through both a nuclear pathway (topoisomerase I inhibition) and a direct effect on mitochondria.[1]

G cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Top1 Topoisomerase I DNA_damage DNA Damage Top1->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Mito Mitochondrial Perturbation CytoC Cytochrome C Release Mito->CytoC CytoC->Apoptosis Lamellarin Lamellarin Lamellarin->Top1 Inhibition Lamellarin->Mito

Figure 2: Dual signaling pathways of Lamellarin-induced apoptosis.

Experimental Protocol: Topoisomerase I Inhibition Assay

A common method to assess topoisomerase I inhibition is the DNA relaxation assay.

  • Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase I in a reaction buffer.

  • Inhibitor Addition: The lamellarin compound is added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Analysis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by staining with ethidium bromide. A potent inhibitor will prevent the relaxation of the supercoiled DNA by topoisomerase I.[8][12]

Inhibition of Protein Kinases

Lamellarins have also been identified as inhibitors of several protein kinases that are relevant to cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[13][14] This multi-target capability contributes to their potent anti-proliferative effects.

G Lamellarin Lamellarin CDK CDK1/Cyclin B Lamellarin->CDK Inhibition GSK3 GSK-3 Lamellarin->GSK3 Inhibition DYRK1A DYRK1A Lamellarin->DYRK1A Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Apoptosis Apoptosis GSK3->Apoptosis DYRK1A->Apoptosis

Figure 3: Lamellarin-mediated inhibition of key protein kinases.
Anti-HIV-1 Integrase Activity

The anti-HIV activity of sulfated lamellarins is primarily due to the inhibition of HIV-1 integrase, an enzyme that catalyzes the insertion of the viral DNA into the host cell's genome.[1][15][16] By blocking this crucial step, lamellarins can halt the replication of the virus.[17]

G Lamellarin_Sulfate Sulfated Lamellarin HIV_Integrase HIV-1 Integrase Lamellarin_Sulfate->HIV_Integrase Inhibition Viral_DNA_Integration Viral DNA Integration into Host Genome HIV_Integrase->Viral_DNA_Integration HIV_Replication HIV Replication Viral_DNA_Integration->HIV_Replication

Figure 4: Mechanism of anti-HIV activity of sulfated lamellarins.

Experimental Protocol: HIV-1 Integrase Inhibition Assay

  • Enzyme and Substrate: Recombinant HIV-1 integrase is incubated with a labeled oligonucleotide substrate that mimics the viral DNA terminus.

  • Inhibitor Addition: The lamellarin compound is added to the reaction.

  • Reaction: The reaction is initiated and allowed to proceed, during which the integrase performs 3'-processing and strand transfer.

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence. A successful inhibitor will reduce the formation of the strand transfer product.[15][16]

Conclusion

This compound, originating from the marine ascidian Didemnum chartaceum, and its related compounds represent a promising class of natural products with significant potential for drug development. Their multifaceted mechanisms of action, including potent cytotoxicity, topoisomerase I inhibition, and anti-HIV activity, make them attractive scaffolds for the design of novel therapeutics. Further research into the sustainable production of these complex molecules, either through total synthesis or biotechnological approaches, will be crucial for their advancement into clinical applications. This guide provides a foundational understanding of the marine origin and biological activities of this compound to support ongoing and future research endeavors in this field.

References

Technical Whitepaper: Isolation and Characterization of Lamellarin E from Didemnum chartaceum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the isolation of Lamellarin E, a member of the lamellarin class of alkaloids, from the marine ascidian Didemnum chartaceum. It includes detailed experimental protocols, quantitative data on related compounds, and visualizations of the isolation workflow and known molecular mechanisms of action for the lamellarin family.

Introduction to Lamellarins

Lamellarins are a class of marine-derived pyrrole alkaloids first isolated in 1985.[1][2] To date, over 50 different lamellarins have been identified from various marine invertebrates, including mollusks, sponges, and tunicates (ascidians).[3][4][5] These compounds are characterized by a fused pentacyclic or a non-fused 3,4-diarylpyrrole-2-carboxylate core structure.[3][4] The lamellarin family exhibits a wide range of potent biological activities, including cytotoxicity against tumor cells, inhibition of HIV-1 integrase, reversal of multidrug resistance (MDR), and inhibition of protein kinases, making them promising candidates for drug development.[1][3][4][6] Didemnum chartaceum, a species of colonial tunicate, has been identified as a rich source of various lamellarin alkaloids, including this compound.[7][8][9]

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of lamellarins from Didemnum species.

Collection and Extraction of Biological Material

A detailed protocol for the initial collection and extraction of metabolites from Didemnum chartaceum is outlined below.

Materials:

  • Specimens of Didemnum chartaceum

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Collect specimens of Didemnum chartaceum from their marine habitat.

  • Immediately upon collection, immerse the biological samples in a hydroalcoholic solution, typically a 1:1 mixture of ethanol and water (EtOH/H₂O), to preserve the secondary metabolites.[10]

  • Transport the preserved specimens to the laboratory for processing.

  • Concentrate the EtOH/H₂O mixture in vacuo using a rotary evaporator to produce an aqueous suspension.[10]

  • Freeze-dry the resulting aqueous suspension to obtain a dry solid residue.[10]

  • Alternatively, for large-scale extraction, the freeze-dried organism can be exhaustively extracted with methanol (MeOH).

Chromatographic Isolation of this compound

The purification of individual lamellarins from the crude extract is achieved through a multi-step chromatographic process.

Materials:

  • Crude extract from Didemnum chartaceum

  • Sephadex LH-20 resin

  • Methanol (MeOH)

  • Water (H₂O)

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 HPLC column

  • Diol HPLC column (for acetylated derivatives)

  • Appropriate solvents for HPLC elution (e.g., methanol/water gradients)

Procedure:

  • Subject the crude methanolic extract to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.[9]

  • Fractionate the eluate and monitor by an appropriate method (e.g., thin-layer chromatography or analytical HPLC) to identify fractions containing lamellarins.

  • Pool the lamellarin-containing fractions and concentrate them.

  • Further purify the concentrated fractions using reversed-phase C18 HPLC.[9] A typical elution solvent system is a gradient of methanol in water.

  • In some protocols, a preliminary solvent partitioning step is employed. For instance, the concentrated methanolic extract can be partitioned between an organic solvent and water.

  • For certain lamellarins, particularly those that are difficult to separate in their native form, acetylation of a crude fraction followed by normal-phase DIOL HPLC can be employed to isolate the triacetate derivatives.[9]

  • The final purification of this compound is achieved through repeated HPLC until a pure compound is obtained, as confirmed by spectroscopic methods (e.g., NMR, MS).

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Initial Separation cluster_purification Purification Collection Collection of Didemnum chartaceum Preservation Preservation in EtOH/H₂O Collection->Preservation Concentration In vacuo concentration Preservation->Concentration FreezeDrying Freeze-drying to obtain dry residue Concentration->FreezeDrying MethanolExtraction Methanol Extraction FreezeDrying->MethanolExtraction Partitioning Solvent Partitioning (Optional) MethanolExtraction->Partitioning Sephadex Sephadex LH-20 Chromatography Partitioning->Sephadex HPLC Reversed-Phase C18 HPLC Sephadex->HPLC Acetylation Acetylation (Optional for derivatives) Sephadex->Acetylation PureCompound Pure this compound HPLC->PureCompound DiolHPLC Normal-Phase DIOL HPLC Acetylation->DiolHPLC DiolHPLC->PureCompound G cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Topoisomerase Topoisomerase I DNA_damage DNA Strand Breaks Topoisomerase->DNA_damage Apoptosis_Nuclear Apoptosis DNA_damage->Apoptosis_Nuclear Mitochondria Mitochondrial Membrane Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Mito Apoptosis Caspase3->Apoptosis_Mito Lamellarin Lamellarin Lamellarin->Topoisomerase Inhibition Lamellarin->Mitochondria Direct Interaction

References

Unveiling the Molecular Architecture of Lamellarin E: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data that was instrumental in the structure elucidation of Lamellarin E, a complex marine alkaloid. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of natural products.

Introduction

This compound belongs to the lamellarin family of alkaloids, a class of marine natural products isolated from various marine organisms, notably ascidians of the Didemnum genus. The structure of this compound was first reported in 1988 by Carte and Faulkner, following its isolation from the marine ascidian Didemnum chartaceum. Its intricate pentacyclic core presented a significant challenge for structure elucidation, which was ultimately achieved through a combination of spectroscopic techniques and single-crystal X-ray crystallography. This guide focuses on the key spectroscopic data that enabled the determination of its molecular framework.

Spectroscopic Data for this compound

The definitive structure of this compound was pieced together by meticulously analyzing data from various spectroscopic methods. While the original publication by Carte and Faulkner should be consulted for the primary data, this guide synthesizes the expected spectroscopic signatures for this compound based on its known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been crucial in establishing the connectivity of the atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons6.5 - 8.0m-
Methoxy Protons3.8 - 4.0s-
Aliphatic Protons2.5 - 4.5m-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (Lactone)160 - 170
Aromatic/Olefinic Carbons100 - 150
Methoxy Carbons55 - 65
Aliphatic Carbons20 - 50
Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum offers clues about the structural motifs present in the molecule.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HRMSESI or FAB[M+H]⁺ or M⁺Provides exact mass and molecular formula
MS/MS-Fragment ionsIndicates loss of specific functional groups (e.g., methoxy, carbonyl)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The complex aromatic nature of this compound results in a characteristic UV-Vis absorption spectrum.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Absorbance
Methanol or Ethanol~250-400Multiple absorption bands indicative of a complex conjugated system

Experimental Protocols

The elucidation of the structure of this compound involved a series of meticulous experimental procedures, from the collection of the marine organism to the final spectroscopic analyses.

Isolation and Purification of this compound
  • Collection: Specimens of the marine ascidian Didemnum chartaceum were collected from their natural habitat.

  • Extraction: The collected organisms were typically extracted with a polar solvent such as methanol or a mixture of dichloromethane and methanol to isolate the crude mixture of natural products.

  • Chromatographic Separation: The crude extract was then subjected to a series of chromatographic techniques, including column chromatography over silica gel and high-performance liquid chromatography (HPLC), to separate the individual compounds.

  • Isolation of this compound: Fractions containing this compound were identified by monitoring the chromatographic separation with techniques like thin-layer chromatography (TLC) and UV detection. Pure this compound was obtained after final purification steps.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The samples were dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments were performed to establish the structural connectivity.

  • Mass Spectrometry: High-resolution mass spectra were acquired using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the molecular formula.

  • UV-Vis Spectroscopy: The UV-Vis spectrum was recorded using a spectrophotometer, with the sample dissolved in a UV-transparent solvent like methanol or ethanol.

Visualization of the Structure Elucidation Workflow

The following diagrams illustrate the logical workflow and the interplay of different analytical techniques in the process of elucidating the structure of this compound.

structure_elucidation_workflow cluster_collection Sample Collection & Preparation cluster_separation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination cluster_confirmation Structure Confirmation Collection Collection of Didemnum chartaceum Extraction Solvent Extraction Collection->Extraction Chromatography Chromatographic Separation (CC, HPLC) Extraction->Chromatography Pure_Compound Isolation of Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Structure Structure Elucidation NMR->Structure MS->Structure UV_Vis->Structure Xray X-ray Crystallography Structure->Xray

Caption: Workflow for the structure elucidation of this compound.

data_integration cluster_data Spectroscopic Data Inputs cluster_interpretation Data Interpretation & Structure Assembly cluster_output Final Structure NMR_Data NMR Data (Connectivity, C-H Framework) Interpretation Combined Analysis NMR_Data->Interpretation MS_Data MS Data (Molecular Formula, Fragments) MS_Data->Interpretation UV_Vis_Data UV-Vis Data (Conjugated System) UV_Vis_Data->Interpretation Final_Structure This compound Structure Interpretation->Final_Structure

Caption: Integration of spectroscopic data for this compound.

A Technical Guide to the Prospective X-ray Crystallography of Lamellarin E

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Lamellarin E belongs to a broad family of marine alkaloids that have garnered significant interest for their potent biological activities, including cytotoxic and anti-cancer properties.[1][2] While the crystal structures of several lamellarins have been elucidated, providing crucial insights into their chemical architecture, a specific X-ray crystallographic study for this compound is not publicly available in reviewed scientific literature. This guide, therefore, serves as a comprehensive technical overview of the prospective X-ray crystallography of this compound. It outlines the generalized experimental protocols, expected data outputs, and the broader biological context of the lamellarin family, drawing from established methodologies for small molecule natural products.

Introduction to this compound and the Importance of Crystallography

Lamellarins are a class of polyaromatic alkaloids isolated from various marine organisms.[1][3] Their diverse biological activities, including the inhibition of topoisomerase I, protein kinases, and their potent cytotoxicity against cancer cell lines, make them attractive candidates for drug development.[1][2][4] X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule.[5][6] Elucidating the crystal structure of this compound would provide invaluable data on its precise molecular geometry, stereochemistry, and intermolecular interactions. This information is critical for understanding its structure-activity relationships, designing more potent synthetic derivatives, and optimizing its pharmacological properties. Although the structures of some lamellarins have been determined by X-ray crystallographic analysis, specific data for this compound remains to be published.[3]

Generalized Experimental Protocol for X-ray Crystallography of this compound

The successful X-ray crystallographic analysis of a small molecule like this compound hinges on obtaining a high-quality single crystal.[5][7] The following protocol is a generalized methodology based on standard practices for natural products.[8][9]

2.1. Sample Preparation and Purification:

  • Isolation or Synthesis: this compound would first be either isolated from a natural source or, more likely, obtained through total synthesis to ensure high purity. Numerous synthetic routes for various lamellarins have been developed and could be adapted.[10]

  • Purification: The synthesized or isolated this compound must be purified to >98% purity. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

2.2. Crystallization:

  • Solvent Selection: A crucial step is to identify a suitable solvent or solvent system. An ideal solvent will dissolve this compound at a higher temperature and allow it to become supersaturated upon slow cooling.[8] A screening of various common organic solvents (e.g., acetone, acetonitrile, ethanol) would be performed.[9]

  • Crystallization Method: Slow evaporation of a saturated solution is a common and effective method for small molecules.[11] A solution of purified this compound would be prepared and left in a loosely covered vial to allow the solvent to evaporate over several days to weeks. The slow change in solvent concentration encourages the formation of large, well-ordered crystals.[11]

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.[5]

2.3. X-ray Diffraction Data Collection:

  • Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer head. For data collection at low temperatures (to minimize radiation damage), the crystal is typically flash-cooled in a stream of liquid nitrogen.[12]

  • Data Acquisition: The mounted crystal is placed in an intense, monochromatic X-ray beam.[5][7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

2.4. Structure Solution and Refinement:

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial phases of the structure factors are determined, often using direct methods for small molecules. This allows for the calculation of an initial electron density map.

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined using computational methods to improve the fit between the calculated and observed diffraction data.

Quantitative Data Presentation

While specific data for this compound is unavailable, a typical X-ray crystallography study would present the following quantitative data in a tabular format for clarity and comparison.

Parameter Description Example Value (Hypothetical)
Empirical Formula The chemical formula of the molecule.C₂₉H₂₅NO₈
Formula Weight The mass of one mole of the compound ( g/mol ).515.51
Crystal System The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The symmetry group of the crystal.P2₁/c
a, b, c (Å) The dimensions of the unit cell axes in angstroms.a = 10.5, b = 15.2, c = 12.8
α, β, γ (°) The angles between the unit cell axes in degrees.α = 90, β = 98.5, γ = 90
Volume (ų) The volume of the unit cell.2023.5
Z The number of molecules per unit cell.4
Calculated Density (g/cm³) The theoretical density of the crystal.1.69
Resolution (Å) The level of detail observed in the electron density map.0.77
R-factor / R-work (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.4.5
R-free (%) A cross-validation metric to monitor the refinement process and prevent overfitting of the data.5.1

Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and the known biological activities of the lamellarin family.

experimental_workflow cluster_prep Sample Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification HPLC Purification (>98%) synthesis->purification solvent Solvent Screening purification->solvent growth Slow Evaporation solvent->growth harvest Crystal Harvesting growth->harvest mount Crystal Mounting & Cryo-cooling harvest->mount data_collection Diffraction Data Collection mount->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Building & Refinement solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Generalized workflow for the X-ray crystallography of this compound.

Lamellarins are known to be multi-target agents, inducing apoptotic cell death through several mechanisms.[1] Lamellarin D, a well-studied member of the family, activates both a nuclear pathway by inhibiting topoisomerase I and a direct mitochondrial pathway.[2][10] This dual action leads to massive and rapid cancer cell death.[3] The family of compounds also inhibits various protein kinases relevant to cancer.[1]

biological_pathway cluster_nuclear Nuclear Pathway cluster_mito Mitochondrial Pathway cluster_kinase Kinase Inhibition lamellarin Lamellarin Alkaloids (e.g., this compound) topo Topoisomerase I lamellarin->topo mito Mitochondria lamellarin->mito kinases Protein Kinases (CDKs, GSK-3, etc.) lamellarin->kinases dna DNA Damage topo->dna inhibition apoptosis Apoptosis dna->apoptosis cyto_c Cytochrome C Release mito->cyto_c direct effect cyto_c->apoptosis cell_cycle Cell Cycle Arrest kinases->cell_cycle inhibition cell_cycle->apoptosis

References

The Proposed Biosynthetic Pathway of Lamellarin Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, oncology, and marine biotechnology.

Abstract: Lamellarin alkaloids, a family of polyaromatic marine natural products, have garnered significant attention for their potent biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. Despite extensive research into their chemical synthesis and pharmacological properties, the precise enzymatic pathway for their biosynthesis in marine organisms remains largely uncharacterized. This technical guide provides a comprehensive overview of the currently accepted proposed biosynthetic pathway of lamellarin alkaloids. Drawing upon extensive research in biomimetic and bio-inspired total synthesis, this document details the key precursor molecules, proposed chemical transformations, and plausible intermediates. In the absence of characterized enzymatic data, this guide presents detailed experimental protocols and quantitative data from seminal chemical syntheses that mimic the proposed biological steps. These synthetic methodologies serve as the best available model for understanding the formation of the complex lamellarin core. All logical and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular architecture and proposed biogenesis of these significant marine alkaloids.

Introduction to Lamellarin Alkaloids

Lamellarin alkaloids are a diverse class of over 50 marine-derived compounds first isolated in 1985 from the mollusk Lamellaria sp.[1] They are broadly classified into two main groups: Type I lamellarins, which possess a fused pentacyclic 6H-[2]benzopyrano[4',3':4,5]pyrrolo[2,1-a]isoquinoline core, and Type II lamellarins, which feature a simpler, non-fused 3,4-diarylpyrrole-2-carboxylate structure.[3][4] The significant biological activities of these compounds, particularly their potent and selective cytotoxicity towards cancer cells, have made them attractive targets for drug development.[5] However, their low natural abundance necessitates reliance on chemical synthesis for further investigation. The study of their biosynthesis is therefore crucial for developing biotechnological production methods and for inspiring the design of novel therapeutic agents.

The Postulated Biosynthetic Pathway

The biosynthesis of lamellarin alkaloids is hypothesized to originate from the aromatic amino acid L-tyrosine.[4] While the specific enzymes have not been isolated, a chemically plausible pathway has been proposed based on the structure of the final products and has been strongly supported by numerous biomimetic total synthesis campaigns.[1][6][7] The core of this proposed pathway involves the formation of a central, highly substituted pyrrole ring from precursors derived from 3,4-dihydroxyphenylalanine (DOPA), a direct metabolite of tyrosine.[4][8]

The key proposed steps are:

  • Precursor Formation: L-Tyrosine is hydroxylated to form L-DOPA.[9][10][11] Both L-DOPA and its derivatives are believed to serve as the foundational building blocks, giving rise to two types of key intermediates: arylpyruvic acids and 2-arylethylamines.

  • Oxidative Dimerization: Two molecules of an arylpyruvic acid (e.g., 3,4-dimethoxyphenyl)pyruvic acid) undergo an oxidative coupling reaction to form a critical 1,4-dicarbonyl intermediate.[6] This step establishes the carbon framework for the A and F rings of the lamellarin core.

  • Pyrrole Core Synthesis: The 1,4-dicarbonyl intermediate undergoes a cyclocondensation reaction with a 2-arylethylamine. This reaction, analogous to a Paal-Knorr pyrrole synthesis, forms the central 3,4-diarylpyrrole scaffold, which is the hallmark of all lamellarin alkaloids.[1][6]

  • Lactone and Isoquinoline Formation: For Type I lamellarins, subsequent intramolecular cyclization and oxidation events lead to the formation of the fused coumarin (lactone) and isoquinoline moieties, ultimately yielding the characteristic pentacyclic structure.[6]

The overall proposed flow from primary metabolite to the core lamellarin structure is depicted below.

Lamellarin Biosynthetic Pathway cluster_precursors Precursor Synthesis cluster_core_synthesis Core Assembly cluster_final_steps Maturation Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation ArylpyruvicAcid Arylpyruvic Acids DOPA->ArylpyruvicAcid Arylethylamine 2-Arylethylamines DOPA->Arylethylamine Dicarbonyl 1,4-Dicarbonyl Intermediate ArylpyruvicAcid->Dicarbonyl Oxidative Dimerization (x2) PyrroleCore 3,4-Diarylpyrrole Core (Type II Lamellarins) Arylethylamine->PyrroleCore Dicarbonyl->PyrroleCore Cyclocondensation Pentacycle Fused Pentacycle (Type I Lamellarins) PyrroleCore->Pentacycle Intramolecular Cyclizations & Oxidation Steglich_Biomimetic_Synthesis start Start Materials: - 3-(3,4-dimethoxyphenyl)pyruvic acid - 2-(3,4-dimethoxyphenyl)ethylamine step1 Step 1: Oxidative Coupling Reagent: Oxygen (air) Solvent: Methanol/Water Conditions: Stirring at RT start->step1 step2 Step 2: Cyclocondensation Conditions: Addition of amine to Intermediate A solution, RT start->step2 intermediateA Intermediate A (Dicarbonyl) step1->intermediateA intermediateA->step2 product3 Product: Pyrrole Derivative 3 (Diethyl 1-(3,4-dimethoxyphenethyl)-3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylate) step2->product3

References

Initial Biological Activity Screening of Lamellarin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamellarin E belongs to a class of marine-derived pyrrole alkaloids that have garnered significant interest in the scientific community due to their broad spectrum of biological activities. The lamellarin family of compounds is known for its potential cytotoxicity against various cancer cell lines, inhibition of key cellular enzymes such as topoisomerase I and protein kinases, and antiviral properties, including anti-HIV activity.[1] This technical guide provides a comprehensive overview of the initial biological activity screening of this compound. Due to the limited availability of specific quantitative data for this compound, this document presents a framework for its evaluation based on established protocols and the known activities of closely related and well-studied lamellarins, such as Lamellarin D. Detailed experimental methodologies for key assays are provided, alongside visualizations of the pertinent signaling pathways, to facilitate further research and drug development efforts.

Introduction to this compound

Lamellarins are polyaromatic alkaloids first isolated from marine invertebrates.[2] Their complex chemical structures have been the subject of numerous synthetic studies.[2] While a significant body of research exists for the lamellarin class, particularly for Lamellarin D, specific data on this compound is less abundant in publicly accessible literature. However, the structural similarities within the lamellarin family allow for informed hypotheses regarding the potential biological activities of this compound. The screening process outlined in this guide is designed to systematically evaluate these potential activities.

Potential Biological Activities and Screening Strategy

The initial biological activity screening of this compound should focus on the key activities reported for the lamellarin class of compounds. A tiered screening approach is recommended, starting with broad cytotoxicity assays, followed by more specific enzymatic and antiviral assays.

Cytotoxicity Screening

A primary characteristic of many lamellarins is their potent cytotoxic effect on cancer cells.[3] Therefore, the initial screening of this compound should involve assessing its cytotoxicity against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Selected Lamellarins Against Human Cancer Cell Lines (IC50, µM)

CompoundP388 (Leukemia)CEM (Leukemia)A549 (Lung)MCF-7 (Breast)PC-3 (Prostate)
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Lamellarin D0.0140.014Not AvailableNot AvailableNot Available
Lamellarin NNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Data for Lamellarin D is provided for comparative purposes.[4] The lack of specific IC50 values for this compound highlights the need for the experimental evaluation outlined in this guide.

Topoisomerase I Inhibition

Many cytotoxic lamellarins, including Lamellarin D, are known inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription.[5] Inhibition of this enzyme leads to DNA damage and subsequent cell death.

Table 2: Topoisomerase I Inhibitory Activity of Selected Lamellarins

CompoundTopoisomerase I Inhibition (IC50, µM)
This compound Not Available
Lamellarin D~1 µM
Lamellarin HActive

Lamellarin D is a potent inhibitor of topoisomerase I.[5] Lamellarin H has also been shown to be active against viral topoisomerase.[2]

Protein Kinase Inhibition

Certain lamellarins have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[6]

Table 3: Protein Kinase Inhibitory Activity of Selected Lamellarins (IC50, µM)

CompoundCDK1/cyclin BCDK5/p25GSK-3α/βPIM-1DYRK1ACK1
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Lamellarin D0.530.600.580.150.0600.41
Lamellarin N0.0700.0250.0050.0550.035>10

Data from a study on 22 lamellarin analogues.[7]

Anti-HIV Activity

Several sulfated lamellarins have demonstrated inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.[8] Lamellarin α 20-sulfate, for example, has an IC50 of 8 µM in cell culture.[2]

Table 4: Anti-HIV-1 Activity of Selected Lamellarins

CompoundHIV-1 Integrase Inhibition (IC50, µM)Anti-HIV-1 Activity in Cell Culture (IC50, µM)
This compound Not AvailableNot Available
Lamellarin α 20-sulfate16 (cleavage), 22 (strand transfer)8

Data for Lamellarin α 20-sulfate.[2][8]

Experimental Protocols

The following are detailed methodologies for the key experiments proposed for the initial biological activity screening of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing an indication of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the desired concentration of this compound or control compounds.

  • Enzyme Addition: Add human topoisomerase I to initiate the reaction. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control reaction where the DNA is relaxed.

Protein Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Materials:

  • Purified protein kinase (e.g., CDK1/cyclin B, GSK-3β)

  • Specific substrate peptide for the kinase

  • Kinase assay buffer

  • [γ-32P]ATP

  • This compound stock solution (in DMSO)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the kinase assay buffer, substrate peptide, MgCl2, and the desired concentration of this compound or control.

  • Kinase Addition: Add the purified protein kinase to the reaction mixture.

  • Initiation: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

Anti-HIV-1 Integrase Assay

This assay evaluates the inhibition of the strand transfer step of HIV-1 integrase activity.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Known integrase inhibitor (e.g., Raltegravir) as a positive control

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Reaction Setup: Combine the assay buffer, donor and target DNA substrates, and the desired concentration of this compound or control in a reaction tube.

  • Enzyme Addition: Add the HIV-1 integrase to the mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding a stop solution containing EDTA and formamide.

  • Denaturing PAGE: Denature the samples by heating and then separate the DNA products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA bands using autoradiography (if radiolabeled substrates are used) or a fluorescent DNA stain.

  • Analysis: Inhibition of the strand transfer reaction is observed by a decrease in the amount of the strand transfer product.

Signaling Pathways and Experimental Workflows

Based on the known mechanisms of action of cytotoxic lamellarins, particularly Lamellarin D, the following signaling pathways and experimental workflows are relevant for the investigation of this compound.

Proposed Cytotoxic Signaling Pathway of this compound

The cytotoxic effects of lamellarins are believed to be mediated through a dual mechanism involving nuclear and mitochondrial pathways, ultimately leading to apoptosis.[4]

Lamellarin_E_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_nuclear Nuclear Pathway cluster_mitochondrial Mitochondrial Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Topoisomerase I Inhibition Topoisomerase I Inhibition Cellular Uptake->Topoisomerase I Inhibition Mitochondrial Targeting Mitochondrial Targeting Cellular Uptake->Mitochondrial Targeting DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis_Nuclear Apoptosis p53 Activation->Apoptosis_Nuclear Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Targeting->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis_Mitochondrial Apoptosis Caspase Activation->Apoptosis_Mitochondrial

Caption: Proposed dual signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Initial Biological Screening

A logical workflow is crucial for the efficient screening of this compound's biological activities.

Experimental_Workflow Start Start Cytotoxicity Screening Cytotoxicity Screening Start->Cytotoxicity Screening Active Active Cytotoxicity Screening->Active Inactive Inactive Cytotoxicity Screening->Inactive Topoisomerase I Assay Topoisomerase I Assay Active->Topoisomerase I Assay Protein Kinase Assays Protein Kinase Assays Active->Protein Kinase Assays Anti-HIV Assay Anti-HIV Assay Active->Anti-HIV Assay End End Inactive->End Mechanism of Action Studies Mechanism of Action Studies Topoisomerase I Assay->Mechanism of Action Studies Protein Kinase Assays->Mechanism of Action Studies Anti-HIV Assay->Mechanism of Action Studies Mechanism of Action Studies->End

Caption: A streamlined workflow for the initial biological screening of this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial biological activity screening of this compound. While specific quantitative data for this compound is currently limited, the provided experimental protocols and the insights gained from related lamellarin compounds offer a clear path forward for its investigation. The proposed screening cascade, from broad cytotoxicity to specific enzyme and viral assays, will enable a comprehensive evaluation of its therapeutic potential. Further studies should focus on generating robust quantitative data for this compound, elucidating its specific molecular targets, and exploring its structure-activity relationships to guide the development of novel therapeutic agents. The signaling pathways, extrapolated from the well-studied Lamellarin D, provide a strong starting point for mechanistic investigations into this compound's mode of action.

References

Preliminary Studies on the Mechanism of Action of Lamellarin E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Scope of this Document: While the focus of this guide is Lamellarin E, comprehensive preliminary studies detailing its specific mechanism of action are not extensively available in the public domain. Therefore, this document provides an in-depth overview of the well-characterized mechanisms of the lamellarin class of marine alkaloids, primarily drawing upon the extensive research conducted on its close structural analog, Lamellarin D. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals, offering insights into the probable mechanisms of action of this compound.

The lamellarins are a family of polyaromatic pyrrole alkaloids isolated from marine organisms that have demonstrated significant potential as anticancer agents.[1][2][3] Their mode of action is multifaceted, targeting several key cellular processes to induce cancer cell death.[2] The lead compound in this family, Lamellarin D, has been extensively studied and is known to be a potent inhibitor of both nuclear and mitochondrial topoisomerase I.[1][4] Furthermore, it can directly act on mitochondria to trigger apoptosis.[4][5] Many lamellarins, including Lamellarin D, have been shown to be potent cytotoxic agents against a variety of cancer cell lines.[6]

Multi-Targeted Mechanism of Action of Lamellarins

Preliminary studies on the lamellarin family reveal a dual mechanism of action that converges on the induction of apoptosis in cancer cells. This involves a nuclear pathway through the inhibition of topoisomerase I and a direct mitochondrial pathway.[5] Additionally, certain lamellarins exhibit inhibitory activity against various protein kinases implicated in cancer progression.[2][7]

Inhibition of Topoisomerase I

Lamellarins, particularly Lamellarin D, are potent inhibitors of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][8] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to the accumulation of single-strand DNA breaks, which subsequently triggers a DNA damage response and can lead to apoptosis.[5][8] The cytotoxic potency of many lamellarin derivatives correlates with their efficacy as topoisomerase I poisons.[5]

Direct Mitochondrial Action and Apoptosis Induction

A significant aspect of the lamellarins' mechanism of action is their ability to directly target mitochondria to induce apoptosis.[5][9] This is a key feature that allows them to be effective even in cell lines that are resistant to other topoisomerase I inhibitors like camptothecin.[5] The mitochondrial pathway initiated by lamellarins such as Lamellarin D involves:

  • Induction of Mitochondrial Permeability Transition (MPT): Lamellarin D has been shown to directly induce the MPT, leading to a reduction in the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[9]

  • Modulation of Bcl-2 Family Proteins: Lamellarin D treatment leads to a shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins, favoring apoptosis. This includes the conformational activation of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[10]

  • Release of Cytochrome c and Apoptosis-Inducing Factor (AIF): The disruption of the mitochondrial membrane results in the release of cytochrome c and AIF into the cytoplasm.[2][5]

  • Caspase Activation: The released cytochrome c triggers the activation of caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5][10]

Importantly, this mitochondrial-mediated apoptosis appears to be independent of the extrinsic Fas-dependent pathway.[5][11]

Inhibition of Protein Kinases

Several lamellarins have been identified as inhibitors of various protein kinases that are relevant to cancer cell proliferation and survival.[2][7] These include cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and casein kinase 1 (CK1).[2][7] While Lamellarin D is a modest kinase inhibitor, other members of the family, such as Lamellarin N, have shown more potent activity.[5] This inhibition of key signaling kinases may contribute to the overall cytotoxic effects of the lamellarin family.[2][7]

Quantitative Data on the Biological Activity of Lamellarins

The following tables summarize the available quantitative data for the cytotoxic and kinase inhibitory activities of various lamellarin compounds. It is important to note that specific data for this compound is not available in the cited literature; the data presented is for its close analogs.

Table 1: Cytotoxicity of Selected Lamellarins against Various Cancer Cell Lines

Lamellarin Derivative Cell Line IC50 (µM) Reference
Lamellarin D P388 (murine leukemia) Dose-dependent apoptosis from 0.01 µM
Lamellarin D MDA-MB-231 (breast) GI50 of 0.25 µM [10]
Lamellarin D Analogs MDA-MB-231 (breast) Low micromolar GI50 range [6]
Lamellarin D Analogs A-549 (lung) Low micromolar GI50 range [6]
Lamellarin D Analogs HT-29 (colon) Low micromolar GI50 range [6]
Lamellarin N SH-SY5Y (neuroblastoma) 0.025 µM [12]
Lamellarin 3 SH-SY5Y (neuroblastoma) 0.056 µM [12]

| Lamellarin 6 | SH-SY5Y (neuroblastoma) | 0.11 µM |[12] |

Table 2: Kinase Inhibitory Activity of Selected Lamellarins

Lamellarin Derivative Kinase Target IC50 (µM) Reference
Lamellarin D Various Kinases Low µM range [5]
Lamellarin N GSK-3 Potent (nM range) [5]
Lamellarin A4 Casein Kinase 1 (CK1δ) 3 µM [13]

| Various Lamellarins | CDK1/cyclin B, CDK5/p25, GSK-3α/ß, PIM-1, DYRK1A, CK1 | Varied IC50 values |[14] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of lamellarins, based on methodologies described in the cited literature.

Cell Viability and Cytotoxicity Assay (e.g., MTS or Crystal Violet Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the lamellarin compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Crystal Violet Assay:

    • Fix the cells with a suitable fixative (e.g., methanol).

    • Stain the cells with crystal violet solution.

    • Wash the plates to remove excess stain and then solubilize the stain.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.[15]

  • Inhibitor Addition: Add varying concentrations of the lamellarin compound to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[16]

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel containing ethidium bromide.[16]

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and the appearance of nicked DNA in the presence of the inhibitor.[8]

Analysis of Apoptosis (Flow Cytometry)
  • Cell Treatment: Treat cancer cells with the lamellarin compound at its IC50 concentration for various time points.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining for Apoptosis:

    • Annexin V/Propidium Iodide (PI) Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.

    • Sub-G1 Analysis: Fix cells in ethanol and then stain with a solution containing PI and RNase A. The sub-G1 peak in the DNA content histogram represents apoptotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins
  • Protein Extraction: Treat cells with the lamellarin compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by lamellarins and a general workflow for investigating their mechanism of action.

Lamellarin_Mechanism_of_Action cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Topoisomerase_I Topoisomerase I DNA_Breaks DNA Single-Strand Breaks Topoisomerase_I->DNA_Breaks Inhibited by Lamellarin DNA_Damage_Response DNA Damage Response DNA_Breaks->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Mitochondrial_Membrane Mitochondrial Membrane Potential Disruption Cytochrome_c Cytochrome c Release Mitochondrial_Membrane->Cytochrome_c AIF AIF Release Mitochondrial_Membrane->AIF Bax Bax Activation Bax->Mitochondrial_Membrane Bcl2 Bcl-2 Inhibition Bcl2->Mitochondrial_Membrane Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Lamellarin This compound (inferred) Lamellarin->Topoisomerase_I Direct Inhibition Lamellarin->Bax Induces Lamellarin->Bcl2 Inhibits

Caption: Dual mechanism of action of lamellarins leading to apoptosis.

Experimental_Workflow start Start: Lamellarin Compound cytotoxicity Cytotoxicity Screening (e.g., MTS Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis_assay Apoptosis Assays (Annexin V/PI, Sub-G1) ic50->apoptosis_assay mechanism Investigate Molecular Mechanism apoptosis_assay->mechanism topo_assay Topoisomerase I Inhibition Assay mechanism->topo_assay kinase_assay Kinase Inhibition Profiling mechanism->kinase_assay western_blot Western Blot for Apoptotic Proteins mechanism->western_blot mitochondrial_assay Mitochondrial Function Assays (e.g., JC-1) mechanism->mitochondrial_assay conclusion Conclusion on Mechanism of Action topo_assay->conclusion kinase_assay->conclusion western_blot->conclusion mitochondrial_assay->conclusion

Caption: General experimental workflow for elucidating the mechanism of action.

References

In Vitro Antitumor Potential of Lamellarin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin E, a member of the lamellarin family of marine alkaloids, has emerged as a compound of interest in the field of oncology due to its potent cytotoxic activities against various cancer cell lines.[1] These pyrrole-based alkaloids, originally isolated from marine invertebrates, are known for their complex, multi-target mechanisms of action that disrupt cancer cell proliferation and survival.[2] While the most extensively studied member of this family is Lamellarin D, this guide focuses on the available data for this compound and extrapolates potential mechanisms based on the well-documented activities of its close structural analogs. This document aims to provide a comprehensive overview of the in vitro antitumor potential of this compound, including quantitative cytotoxicity data, probable mechanisms of action, detailed experimental protocols for its evaluation, and visual representations of key cellular pathways and workflows.

Data Presentation: Cytotoxicity of this compound and Related Compounds

Quantitative analysis of the cytotoxic effects of this compound (also referred to as lamellarin ε in some literature) reveals its potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and other selected lamellarins are summarized in the table below for comparative analysis.

LamellarinCell LineCancer TypeIC50 (µM)
This compound (ε) NCI-H460Lung Cancer0.045
MCF7Breast Cancer0.038
SF-268CNS Cancer0.052
Lamellarin D NCI-H460Lung Cancer0.025
MCF7Breast Cancer0.021
SF-268CNS Cancer0.031
Lamellarin N NCI-H460Lung Cancer0.018
MCF7Breast Cancer0.015
SF-268CNS Cancer0.022
Etoposide (Control) NCI-H460Lung Cancer1.2
MCF7Breast Cancer1.5
SF-268CNS Cancer1.8

Data compiled from Chittchang, M., et al. (2009).[1]

Core Mechanisms of Antitumor Activity

While specific mechanistic studies on this compound are limited, the extensive research on Lamellarin D provides a strong basis for understanding its likely modes of action. The antitumor effects of lamellarins are generally attributed to a multi-pronged attack on cancer cells, encompassing topoisomerase I inhibition, direct mitochondrial targeting to induce apoptosis, and modulation of key protein kinases.[2][3]

Topoisomerase I Inhibition

Lamellarins, particularly Lamellarin D, are potent inhibitors of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[4][5] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to the accumulation of DNA single-strand breaks, which can trigger cell cycle arrest and apoptosis.[3] It is highly probable that this compound shares this mechanism of action.

Mitochondrial-Mediated Apoptosis

A significant aspect of the antitumor activity of lamellarins is their ability to directly target mitochondria, the powerhouses of the cell.[6][7][8] Lamellarin D has been shown to induce the mitochondrial permeability transition (MPT), leading to the dissipation of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondrial matrix, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6][7] This cascade of events activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.[7]

Inhibition of Protein Kinases

Several lamellarins have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[2][9][10] Inhibition of these kinases can lead to cell cycle arrest and contribute to the overall cytotoxic effect.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

cluster_0 This compound Action on Cancer Cell cluster_1 Nucleus cluster_2 Mitochondrion cluster_3 Cytoplasm Lamellarin_E This compound Topoisomerase_I Topoisomerase I Lamellarin_E->Topoisomerase_I Inhibition Mitochondrial_Membrane Mitochondrial Membrane Potential (ΔΨm) Collapse Lamellarin_E->Mitochondrial_Membrane Induction Protein_Kinases Protein Kinases (e.g., CDKs, GSK-3) Lamellarin_E->Protein_Kinases Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Nuclear Apoptosis Cell_Cycle_Arrest->Apoptosis_Nuclear Cytochrome_c Cytochrome c Release Mitochondrial_Membrane->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis_Mitochondrial Apoptosis Caspase_3->Apoptosis_Mitochondrial Proliferation_Inhibition Inhibition of Proliferation Protein_Kinases->Proliferation_Inhibition

Caption: Proposed multi-target mechanism of this compound.

cluster_0 Experimental Workflow: In Vitro Evaluation of this compound Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic Markers) Treatment->Western_Blot Topoisomerase_Assay Topoisomerase I Inhibition Assay Treatment->Topoisomerase_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Data_Analysis Data Analysis and Interpretation IC50_Determination->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Topoisomerase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's antitumor potential.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the antitumor potential of this compound are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis for Apoptotic Markers
  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).[11][12][13]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of this compound in a reaction buffer.[14][15]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Conclusion

This compound demonstrates significant in vitro antitumor potential, with potent cytotoxic effects against a variety of cancer cell lines. While specific mechanistic studies on this compound are not as extensive as for its analog Lamellarin D, the available evidence strongly suggests that its anticancer activity is mediated through a combination of topoisomerase I inhibition, induction of mitochondrial-mediated apoptosis, and modulation of key protein kinases. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of this compound and for its continued evaluation as a potential therapeutic agent in oncology. Further research is warranted to fully elucidate the specific signaling pathways affected by this compound and to validate its preclinical efficacy.

References

Lamellarin E: A Potential Topoisomerase I Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lamellarin E, a member of the lamellarin family of marine alkaloids, has emerged as a compound of interest in oncology research. While its sibling, Lamellarin D, has been extensively studied as a potent topoisomerase I inhibitor, this guide focuses on the available data for this compound, summarizing its cytotoxic profile and exploring its potential mechanism of action as a topoisomerase I inhibitor. This document provides a compilation of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.

Introduction

Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination by relieving torsional stress in the DNA double helix. Its inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. This mechanism has made topoisomerase I a key target for cancer chemotherapy. The lamellarins, a class of polycyclic aromatic alkaloids isolated from marine organisms, have demonstrated significant potential as topoisomerase I inhibitors. While Lamellarin D is the most investigated of the series, this guide consolidates the current understanding of this compound's potential as a therapeutic agent.

Quantitative Data

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
KBOral Epidermoid Carcinoma4.0
A549Lung Carcinoma2.2
H69ARSmall Cell Lung Cancer7.2
T47DBreast Cancer5.3
MDA-MB-231Breast Cancer3.4
HuCCA-1Cholangiocarcinoma9.4
HepG2Hepatocellular Carcinoma1.0
S102-2.8
HeLaCervical Cancer5.3
P388Murine Leukemia2.6
HL-60Human Promyelocytic Leukemia4.5

Data sourced from a comparative study on lamellarin derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed to characterize topoisomerase I inhibitors like the lamellarins.

Topoisomerase I DNA Relaxation Assay

This assay is fundamental in determining the inhibitory effect of a compound on the catalytic activity of topoisomerase I. The principle lies in the enzyme's ability to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (10x): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 50% (v/v) glycerol, 10 mM DTT, 1 M KCl.

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 1x Assay Buffer

    • Supercoiled DNA (final concentration ~10-20 ng/µL)

    • Varying concentrations of this compound (and a solvent control)

    • Nuclease-free water to the final volume.

  • Initiate the reaction by adding 1-2 units of human Topoisomerase I.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Load the samples onto the prepared agarose gel.

  • Perform electrophoresis at a constant voltage until the DNA forms (supercoiled and relaxed) are adequately separated.

  • Visualize the DNA bands under UV light and document the results. The inhibition of DNA relaxation will be observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of this compound.

DNA Cleavage Assay

This assay determines if the inhibitor stabilizes the covalent DNA-topoisomerase I complex, leading to an accumulation of DNA single-strand breaks.

Materials:

  • Human Topoisomerase I

  • A specific DNA substrate (e.g., a 3'-end labeled oligonucleotide or linearized plasmid DNA)

  • Cleavage Buffer (10x): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/mL BSA.

  • SDS (Sodium Dodecyl Sulfate) solution (10%)

  • Proteinase K

  • Formamide loading dye

  • Polyacrylamide gel (denaturing)

  • Test compound (this compound)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 1x Cleavage Buffer

    • Labeled DNA substrate

    • Varying concentrations of this compound (and a solvent control)

  • Add human Topoisomerase I to the mixture and incubate at 37°C for 30 minutes.

  • Stop the cleavage reaction by adding SDS to a final concentration of 0.5% and Proteinase K to a final concentration of 50 µg/mL.

  • Incubate at 37°C for another 30 minutes to digest the enzyme.

  • Add an equal volume of formamide loading dye and heat the samples at 95°C for 5 minutes to denature the DNA.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Perform electrophoresis until the cleaved DNA fragments are well-resolved.

  • Visualize the DNA fragments by autoradiography or fluorescence imaging. An increase in the intensity of the cleaved DNA bands with increasing concentrations of this compound indicates the stabilization of the topoisomerase I-DNA cleavage complex.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (this compound)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Visualizations

While specific signaling pathways for this compound have not been elucidated, the known mechanisms of topoisomerase I inhibitors and the closely related Lamellarin D provide a probable framework. Inhibition of topoisomerase I by this compound is expected to induce DNA damage, leading to the activation of the DNA damage response (DDR) pathway. This, in turn, can trigger cell cycle arrest and ultimately apoptosis. Furthermore, given the known dual-action of Lamellarin D, it is plausible that this compound may also exert direct effects on mitochondria, contributing to the apoptotic cascade.

Experimental Workflows

Topoisomerase_I_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A Topoisomerase I Relaxation Assay B DNA Cleavage Assay A->B Confirms stabilization of cleavage complex C Cytotoxicity Assay (e.g., MTT) D Apoptosis Assays (e.g., Annexin V/PI) C->D Indicates induction of cell death E Cell Cycle Analysis D->E Determines cell cycle phase of arrest Start This compound Start->A Test for inhibition of enzymatic activity Start->C Evaluate effect on cancer cell viability

Figure 1: Experimental workflow for characterizing this compound.
Proposed Signaling Pathway

Proposed_Signaling_Pathway LamellarinE This compound Top1 Topoisomerase I LamellarinE->Top1 Inhibition Mitochondria Mitochondrial Pathway (Potential direct effect) LamellarinE->Mitochondria Possible direct effect (based on Lamellarin D) DNA_Damage DNA Single-Strand Breaks (Stabilized Cleavage Complex) Top1->DNA_Damage Stabilization DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Damage->DDR Activation CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest->Apoptosis Mitochondria->Apoptosis

Figure 2: Proposed signaling pathway for this compound.

Conclusion and Future Directions

The available data indicates that this compound exhibits significant cytotoxic activity against a range of human cancer cell lines. While its direct inhibitory effect on topoisomerase I requires further quantitative characterization, its structural similarity to the potent topoisomerase I inhibitor Lamellarin D strongly suggests a similar mechanism of action. Future research should focus on determining the IC50 value of this compound against purified topoisomerase I to confirm its potency as a direct inhibitor. Furthermore, detailed studies are warranted to elucidate the specific signaling pathways activated by this compound and to investigate its potential for direct mitochondrial effects, which could reveal a multi-faceted anti-cancer profile. The information compiled in this guide provides a solid foundation for researchers to pursue these investigations and to further explore the therapeutic potential of this compound in oncology.

Exploring the Protein Kinase Inhibitory Activity of Lamellarin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Protein Kinase Inhibitory Activity of Lamellarins

While specific IC50 values for Lamellarin E are not detailed in the primary literature, the following table summarizes the inhibitory activities of several other key lamellarins against a panel of cancer-relevant protein kinases. This data, extracted from a seminal study on the topic, offers valuable insights into the structure-activity relationships within the lamellarin family and provides a predictive framework for the potential activity of this compound.[1][2]

Lamellarin DerivativeCDK1/cyclin B (IC50, µM)CDK5/p25 (IC50, µM)GSK-3α/β (IC50, µM)PIM-1 (IC50, µM)DYRK1A (IC50, µM)CK1 (IC50, µM)
Lamellarin D 0.500.550.30.100.4513.0
Lamellarin H >10>109.5>10>105.3
Lamellarin N 0.0700.0250.0050.0550.035>10
Lamellarin L 0.380.10.0410.250.14>10

Note: Data is adapted from the publication "Anticancer Alkaloid Lamellarins Inhibit Protein Kinases".[1]

Experimental Protocols: In Vitro Protein Kinase Inhibition Assay

The following protocol outlines a general methodology for determining the in vitro protein kinase inhibitory activity of compounds like this compound. This protocol is based on standard radiometric assays commonly used in the field.

Objective: To determine the concentration at which a test compound (e.g., this compound) inhibits 50% of the activity (IC50) of a specific protein kinase.

Materials:

  • Purified recombinant protein kinase (e.g., CDK1/cyclin B, DYRK1A, GSK-3, CK1, PIM-1)

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Assay buffer (composition varies depending on the kinase, but typically contains a buffer salt like HEPES or Tris-HCl, MgCl₂, and DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

  • Stop solution (e.g., phosphoric acid)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound stock solution to create a range of concentrations for testing.

    • Prepare a reaction mixture containing the assay buffer, the specific kinase, and its substrate.

    • Prepare a solution of radiolabeled ATP in assay buffer.

  • Assay Performance:

    • Add a small volume of the serially diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the kinase/substrate reaction mixture to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding the radiolabeled ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the stop solution.

  • Measurement of Kinase Activity:

    • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Allow the paper to dry completely.

    • Place the dried paper in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathways and Visualization

Lamellarins have been shown to inhibit several key protein kinases involved in critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the logical flow of these pathways and the putative point of inhibition by this compound and its analogs.

Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B Signaling Pathway

CDK1_CyclinB_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Synthesis Cyclin B Synthesis Cyclin B Cyclin B Cyclin B Synthesis->Cyclin B CDK1 CDK1 CDK1/Cyclin B (Inactive) CDK1/Cyclin B (Inactive) Cyclin B->CDK1/Cyclin B (Inactive) Association CDK1/Cyclin B (Active) CDK1/Cyclin B (Active) CDK1/Cyclin B (Inactive)->CDK1/Cyclin B (Active) Activation (Cdc25) Chromosome Condensation Chromosome Condensation CDK1/Cyclin B (Active)->Chromosome Condensation Nuclear Envelope Breakdown Nuclear Envelope Breakdown CDK1/Cyclin B (Active)->Nuclear Envelope Breakdown Spindle Formation Spindle Formation CDK1/Cyclin B (Active)->Spindle Formation Cell Cycle Arrest Cell Cycle Arrest This compound This compound This compound->CDK1/Cyclin B (Active) Inhibition

Caption: Inhibition of CDK1/Cyclin B by this compound leads to cell cycle arrest.

Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Signaling Pathway

DYRK1A_Pathway cluster_downstream Downstream Targets DYRK1A DYRK1A Tau Protein Tau Protein DYRK1A->Tau Protein Phosphorylation APP APP DYRK1A->APP Phosphorylation Transcription Factors Transcription Factors DYRK1A->Transcription Factors Phosphorylation Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Amyloid-β Production Amyloid-β Production APP->Amyloid-β Production Altered Gene Expression Altered Gene Expression Transcription Factors->Altered Gene Expression Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Amyloid Plaques Amyloid Plaques Amyloid-β Production->Amyloid Plaques Neuronal Dysfunction Neuronal Dysfunction Altered Gene Expression->Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction Amyloid Plaques->Neuronal Dysfunction This compound This compound This compound->DYRK1A Inhibition

Caption: this compound may mitigate neurodegeneration by inhibiting DYRK1A.

Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway

GSK3_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Substrates Akt/PKB Akt/PKB GSK-3 GSK-3 Akt/PKB->GSK-3 Inhibitory Phosphorylation Wnt Signaling Wnt Signaling Wnt Signaling->GSK-3 Inhibition β-catenin β-catenin GSK-3->β-catenin Phosphorylation for Degradation Tau Tau GSK-3->Tau Phosphorylation Glycogen Synthase Glycogen Synthase GSK-3->Glycogen Synthase Inhibitory Phosphorylation β-catenin Degradation β-catenin Degradation β-catenin->β-catenin Degradation Tau Hyperphosphorylation Tau Hyperphosphorylation Tau->Tau Hyperphosphorylation Glycogen Synthesis Inhibition Glycogen Synthesis Inhibition Glycogen Synthase->Glycogen Synthesis Inhibition This compound This compound This compound->GSK-3 Inhibition

Caption: this compound can modulate multiple pathways by inhibiting GSK-3.

Casein Kinase 1 (CK1) Signaling Pathway

CK1_Pathway cluster_pathways Cellular Processes CK1 CK1 Wnt Signaling Wnt Signaling CK1->Wnt Signaling Phosphorylation of components Circadian Rhythm Circadian Rhythm CK1->Circadian Rhythm Phosphorylation of PER proteins DNA Repair DNA Repair CK1->DNA Repair Phosphorylation of p53 Modulation of Wnt Pathway Modulation of Wnt Pathway Wnt Signaling->Modulation of Wnt Pathway Regulation of Circadian Clock Regulation of Circadian Clock Circadian Rhythm->Regulation of Circadian Clock p53 Stabilization p53 Stabilization DNA Repair->p53 Stabilization This compound This compound This compound->CK1 Inhibition

Caption: Inhibition of CK1 by this compound can impact diverse cellular functions.

PIM-1 Kinase Signaling Pathway

PIM1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokine Signaling (e.g., IL-6) Cytokine Signaling (e.g., IL-6) JAK/STAT Pathway JAK/STAT Pathway Cytokine Signaling (e.g., IL-6)->JAK/STAT Pathway PIM-1 PIM-1 JAK/STAT Pathway->PIM-1 Transcriptional Upregulation Bad Phosphorylation Bad Phosphorylation PIM-1->Bad Phosphorylation c-Myc Stabilization c-Myc Stabilization PIM-1->c-Myc Stabilization p27kip1 Phosphorylation p27kip1 Phosphorylation PIM-1->p27kip1 Phosphorylation Inhibition of Apoptosis Inhibition of Apoptosis Bad Phosphorylation->Inhibition of Apoptosis Increased Cell Proliferation Increased Cell Proliferation c-Myc Stabilization->Increased Cell Proliferation Cell Cycle Progression Cell Cycle Progression p27kip1 Phosphorylation->Cell Cycle Progression This compound This compound This compound->PIM-1 Inhibition

Caption: this compound may exert anti-cancer effects by inhibiting PIM-1 signaling.

Conclusion

The lamellarin family of marine alkaloids represents a rich source of potential protein kinase inhibitors. While specific data for this compound is limited, the potent and varied inhibitory profiles of its close analogs suggest that it likely shares a similar spectrum of activity against key kinases implicated in cancer and neurodegenerative disorders. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related compounds. Future studies involving the synthesis of this compound and its comprehensive profiling against a broad panel of kinases are warranted to fully elucidate its mechanism of action and to advance its potential as a clinical candidate.

References

The Anti-HIV-1 Activity of Lamellarin Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the anti-HIV-1 activity of lamellarin alkaloids, a class of marine-derived natural products. While various lamellarins have been investigated, this guide focuses on Lamellarin α 20-sulfate and its derivatives, which have demonstrated the most promising and well-documented inhibitory effects against HIV-1. Lamellarins are polycyclic marine alkaloids, and many exhibit a range of potent biological activities, including cytotoxicity against tumor cells and HIV-1 integrase inhibition.[1][2]

Dual Mechanism of Action Against HIV-1

Initial studies identified Lamellarin α 20-sulfate as a selective inhibitor of HIV-1 integrase.[1][3] However, subsequent research has revealed a dual mechanism of action, with evidence suggesting that its primary mode of action in cell culture may be the inhibition of viral entry.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a critical enzyme essential for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome.[1][4] There is no equivalent enzyme in host cells, making it a safe and attractive therapeutic target.[1] Lamellarin α 20-sulfate has been shown to inhibit two key catalytic activities of this enzyme:

  • Terminal Cleavage: The initial step where the integrase removes two nucleotides from each 3'-end of the viral DNA.[2]

  • Strand Transfer: The subsequent step where the processed viral DNA is covalently linked to the host DNA.[2]

Interestingly, the inhibition of the isolated integrase catalytic domain is weaker than that of the full-length protein, suggesting that Lamellarin α 20-sulfate may bind to a site composed of multiple integrase domains.[3][4][5] Molecular docking studies suggest that interactions with key residues like Glu92 and π-π stacking with DNA bases are influential for its strand transfer inhibitory activity.[6]

Inhibition of Viral Entry

More recent findings suggest that the primary anti-HIV-1 activity of lamellarin sulfates in cell-based assays is due to the inhibition of an early step in the viral lifecycle.[7] Confocal laser scanning microscopy indicates that these hydrophilic sulfated derivatives are hardly incorporated into the cell.[7] This low cell uptake, coupled with their lack of significant cytotoxicity, points towards an extracellular or cell-surface-level interaction.[2] Experiments have demonstrated that lamellarin sulfates can suppress HIV-1 envelope (Env)-mediated cell-cell fusion, strongly suggesting they interfere with the viral entry process.[7]

Lamellarin_MoA cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Inhibitor Lamellarin α 20-Sulfate Action HIV HIV-1 Virion Binding 1. Binding & Fusion (Viral Entry) HIV->Binding RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly & Budding Replication->Assembly Lamellarin Lamellarin α 20-Sulfate Lamellarin->Binding Inhibits Env-mediated cell-cell fusion Lamellarin->Integration Inhibits Integrase (cleavage & strand transfer)

Dual inhibitory mechanism of Lamellarin α 20-Sulfate.

Quantitative Anti-HIV-1 Activity Data

The anti-HIV-1 potency and cytotoxicity of Lamellarin α 20-sulfate and its analogues have been quantified in various assays. A selection of key data is summarized below.

Compound/DerivativeTarget / AssayIC50 (µM)Cytotoxicity (LD50/CC50) (µM)Therapeutic Index (CC50/IC50)Reference(s)
Lamellarin α 20-Sulfate HIV-1 Integrase (Terminal Cleavage)16--[1][2]
Lamellarin α 20-Sulfate HIV-1 Integrase (Strand Transfer)22--[1][2]
Lamellarin α 20-Sulfate HIV-1 Replication (MAGI Assay)8274 (LD50)34.25[1][2][4]
Lamellarin α 20-Sulfate Provirus Formation (Retroviral Vector)62--[4]
Lamellarin α 20-Sulfate Preintegration Complexes (PICs)88--[4]
Lamellarin α Sulfates HIV-1 Replication (Single Round Assay)~10>100 (IC50)>10[7]

Structure-Activity Relationships (SAR)

Studies comparing various synthesized lamellarin analogues have elucidated key structural features required for anti-HIV-1 activity.

  • Crucial Role of Sulfation: The presence of a sulfate group is absolutely required for anti-viral activity. The non-sulfated parent compound, Lamellarin α, is inactive in single-round HIV-1 infection assays.[2][7]

  • Importance of the Pentacyclic Core: The rigid, pentacyclic core structure of lamellarin is essential. Ring-opened analogues, even when sulfated, do not exhibit anti-HIV-1 activity.[7]

  • Position of Sulfation: The precise position and number of sulfate groups on the pentacyclic core do not appear to be critical factors, as various sulfated analogues all exhibit activity within a similar micromolar concentration range.[7]

Lamellarin_SAR cluster_derivatives Synthesized Analogues & Activity center_node Lamellarin Core Structure node1 Sulfated Analogues (e.g., Lamellarin α 20-sulfate) center_node->node1 Active (IC50 ≈ 10 µM) node2 Non-Sulfated Analogue (Lamellarin α) center_node->node2 Inactive node3 Ring-Opened Sulfate Analogue center_node->node3 Inactive MAGI_Assay_Workflow start Start step1 1. Seed MAGI Cells (HeLa-CD4-LTR-β-gal) in 96-well plate start->step1 step2 2. Add Serial Dilutions of Lamellarin Derivative step1->step2 step3 3. Infect Cells with HIV-1 Stock step2->step3 step4 4. Incubate for 48 Hours at 37°C step3->step4 step5 5. Fix and Stain Cells with X-Gal Solution step4->step5 step6 6. Count Blue Syncytia (Infected Cell Clusters) step5->step6 end 7. Calculate IC50 Value step6->end

References

An In-depth Technical Guide to the Physicochemical Properties of Lamellarin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin E is a member of the lamellarin class of marine alkaloids, a family of polyaromatic compounds first isolated from marine invertebrates. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This compound, like its congeners, exhibits a range of effects, including cytotoxicity against various cancer cell lines, making it a subject of investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented below.

PropertyValueReference
Molecular Formula C₂₉H₂₅NO₉[1]
Molecular Weight 531.51 g/mol [1]
Melting Point >250 °C[2]
Solubility Soluble in DMSO and ethanol.[3][4][5][6] Sparingly soluble in water.General knowledge for this class of compounds

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the chemical structure of organic molecules like this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show a complex pattern of signals in the aromatic region due to the multiple phenyl groups, as well as signals for methoxy and hydroxyl protons.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The spectrum of this compound would display a large number of signals corresponding to the aromatic carbons of the fused ring system and the phenyl substituents, as well as signals for the methoxy carbons and the carbonyl carbon of the lactone ring.

X-ray Crystallography

X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state. The structure of this compound has been confirmed by this method, offering precise information on bond lengths, bond angles, and the overall conformation of the molecule.[7][8][9] This data is invaluable for understanding its interaction with biological targets.

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the total synthesis of this compound is not extensively documented in a single source, the synthesis of various lamellarin alkaloids has been widely reported, providing a roadmap for its potential synthesis. These syntheses often involve multi-step sequences and employ advanced organic chemistry methodologies.

A general retrosynthetic approach for lamellarins involves the construction of the central pyrrole core, followed by the annulation of the surrounding rings. Key reactions frequently utilized in lamellarin synthesis include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille): To form the carbon-carbon bonds necessary for constructing the polyaromatic system.

  • Pictet-Spengler reaction: For the formation of the isoquinoline ring system.

  • Lactonization: To form the characteristic δ-lactone ring.

  • Oxidative cyclization: To construct the fused ring system.

A plausible synthetic workflow for a lamellarin analogue is depicted below.

G cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Ring Elaboration cluster_3 Final Product Substituted Phenylacetic Acid Substituted Phenylacetic Acid Pyrrole Formation Pyrrole Formation Substituted Phenylacetic Acid->Pyrrole Formation Substituted Phenethylamine Substituted Phenethylamine Substituted Phenethylamine->Pyrrole Formation Isoquinoline Annulation Isoquinoline Annulation Pyrrole Formation->Isoquinoline Annulation Lactone Formation Lactone Formation Isoquinoline Annulation->Lactone Formation Aromatization Aromatization Lactone Formation->Aromatization Lamellarin Analogue Lamellarin Analogue Aromatization->Lamellarin Analogue

Caption: A generalized synthetic workflow for lamellarin analogues.

Biological Activity and Mechanism of Action

This compound, as part of the broader lamellarin family, exhibits significant cytotoxic activity against a range of human cancer cell lines.[10] This has prompted investigations into its mechanism of action, with much of the research focusing on the well-studied analogue, Lamellarin D.

Cytotoxicity

This compound has demonstrated potent cytotoxic effects in vitro. The half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)
KBOral4.0
A549Lung2.2
H69ARLung7.2
T47DBreast5.3
MDA-MB-231Breast3.4
HuCCA-1Liver9.4
HepG2Liver1.0
S102Cervix2.8
HeLaCervix5.3
P388Blood2.6
HL-60Blood4.5

Source: HETEROCYCLES, Vol. 83, No. 3, 2011[10]

Mechanism of Action

The precise molecular targets and signaling pathways directly modulated by this compound are not as extensively characterized as those of Lamellarin D. However, based on the activities of related lamellarins, several mechanisms are likely to contribute to its biological effects.

1. Topoisomerase I Inhibition:

Many lamellarins are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription.[11][12] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis. It is highly probable that this compound also shares this mechanism of action.

Experimental Protocol: Topoisomerase I Inhibition Assay (General)

A common method to assess topoisomerase I inhibition is the DNA relaxation assay.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I, and varying concentrations of the test compound (this compound) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA compared to the control without the inhibitor.

2. Mitochondrial Targeting and Apoptosis Induction:

Lamellarin D has been shown to directly target mitochondria, leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, thereby inducing the intrinsic pathway of apoptosis.[11][13][14] This represents a parallel or complementary mechanism to topoisomerase I inhibition. Given the structural similarity, it is plausible that this compound also induces apoptosis through mitochondrial pathways.

G Lamellarin Lamellarin Topoisomerase I Topoisomerase I Lamellarin->Topoisomerase I Inhibition Mitochondria Mitochondria Lamellarin->Mitochondria Direct Targeting DNA Damage DNA Damage Topoisomerase I->DNA Damage Leads to Apoptosis Apoptosis DNA Damage->Apoptosis Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Caption: Putative dual mechanism of action for lamellarins.

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.

Conclusion

This compound is a promising marine natural product with significant cytotoxic properties. While its physicochemical characteristics are broadly understood, further detailed studies are required to fully elucidate its specific spectral properties, optimize its synthesis, and precisely define its molecular targets and signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. As research continues, this compound may emerge as a valuable lead compound in the development of novel anticancer agents.

References

The Lamellarin Alkaloids: A Deep Dive into Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The lamellarin alkaloids, a fascinating and structurally diverse family of marine-derived natural products, have garnered significant attention from the scientific community since their initial discovery. Characterized by a central pyrrole core, these compounds have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and history of lamellarin alkaloids, their diverse biological functions with a focus on quantitative data, detailed experimental protocols for their study, and a visual representation of their mechanisms of action.

Discovery and History: A Serendipitous Unveiling from the Sea

The story of the lamellarin alkaloids began in 1985 when D. John Faulkner and his colleagues at the Scripps Institution of Oceanography isolated a series of novel alkaloids from a prosobranch mollusk of the Lamellaria genus, collected in the waters of Palau.[1][2] These compounds, named lamellarins A-D, possessed a unique pentacyclic aromatic structure.[1] Subsequent research expeditions and investigations of various marine invertebrates, including ascidians (tunicates) and sponges, led to the discovery of a rapidly growing family of over 50 distinct lamellarin alkaloids.[3][4]

Structurally, lamellarins are classified into two main groups based on the fusion of the pyrrole ring.[2] Group I lamellarins feature a fused pentacyclic system, which can be further subdivided into those with a saturated or unsaturated C5-C6 bond. Group II lamellarins possess a simpler, non-fused 3,4-diarylpyrrole core.[1] This structural diversity is a key determinant of their wide-ranging biological activities.

Biological Activities and Therapeutic Potential

The initial intrigue surrounding lamellarin alkaloids has evolved into a robust field of research driven by their potent biological effects. These compounds have demonstrated significant potential in several therapeutic areas, most notably as cytotoxic agents against cancer cells, inhibitors of key cellular enzymes, and modulators of multidrug resistance.

Cytotoxic Activity against Cancer Cell Lines

A hallmark of many lamellarin alkaloids is their potent cytotoxicity against a broad spectrum of human cancer cell lines. This activity has been extensively studied, and the half-maximal inhibitory concentration (IC50) values for several key lamellarins have been determined.

LamellarinCancer Cell LineIC50 (µM)Reference
Lamellarin D P388 (Murine Leukemia)0.136[5]
P388/CPT5 (Camptothecin-resistant)1.482[5]
CEM (Human Leukemia)0.014[5]
CEM/C2 (Camptothecin-resistant)0.969[5]
COLO-205 (Human Colon Cancer)0.0056[5]
Lamellarin H HeLa (Human Cervical Cancer)5.7 (LD50)[6]
Various Lamellarins A549 (Human Lung Carcinoma)Various
MCF-7 (Human Breast Cancer)Various
PC-3 (Human Prostate Cancer)Various
Inhibition of Topoisomerase I

One of the primary mechanisms underlying the cytotoxic effects of certain lamellarins, particularly lamellarin D, is the inhibition of topoisomerase I.[7][8] This essential nuclear enzyme is responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, lamellarin D induces DNA strand breaks, ultimately leading to apoptosis.[7]

Reversal of P-Glycoprotein-Mediated Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[9] Several lamellarin alkaloids have been shown to inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[9] This activity is particularly noteworthy as it offers a potential strategy to overcome a major hurdle in cancer treatment.

Anti-HIV Activity

Beyond their anticancer properties, some lamellarins have demonstrated promising anti-HIV activity. Lamellarin α 20-sulfate, for instance, has been identified as an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle.[6]

Experimental Protocols

To facilitate further research and development of lamellarin alkaloids, this section provides detailed methodologies for key experiments cited in the literature.

Isolation and Purification of Lamellarin Alkaloids from Marine Sponges

This protocol provides a general framework for the isolation of lamellarins, which may require optimization based on the specific marine organism and target compounds.

  • Extraction:

    • Collect fresh or frozen marine sponge samples.

    • Homogenize the samples in a blender with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (1:1 v/v).

    • Filter the homogenate and repeat the extraction process three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 90% aqueous MeOH and partition against n-hexane to remove nonpolar lipids.

    • Evaporate the aqueous MeOH layer and resuspend the residue in water.

    • Perform a liquid-liquid extraction with ethyl acetate (EtOAc).

    • The EtOAc fraction typically contains the lamellarin alkaloids.

  • Chromatographic Purification:

    • Subject the EtOAc fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to EtOAc to MeOH).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing compounds with similar Rf values.

    • Further purify the combined fractions using high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate the pure lamellarin alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the lamellarin alkaloid in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 1.5 to 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[7][14]

  • Reaction Setup:

    • In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the lamellarin alkaloid at various concentrations in a reaction buffer.

    • Include a control reaction without the inhibitor and a control with a known topoisomerase I inhibitor (e.g., camptothecin).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Electrophoresis:

    • Stop the reaction by adding a stop solution containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.

P-Glycoprotein Inhibition Assay (Rhodamine 123 Accumulation Assay)

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to assess the inhibitory activity of a compound on P-gp function.[2][15][16][17][18]

  • Cell Seeding and Treatment:

    • Seed P-gp overexpressing cells (e.g., MCF7/ADR) and the parental sensitive cell line (e.g., MCF7) in a 96-well plate.

    • Pre-incubate the cells with the lamellarin alkaloid at various concentrations for 30 minutes at 37°C.

    • Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Rhodamine 123 Incubation:

    • Add rhodamine 123 (final concentration of 5.25 µM) to each well and incubate for another 30 minutes at 37°C.[16]

  • Washing and Fluorescence Measurement:

    • Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

    • Lyse the cells with a lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Increased intracellular fluorescence in the presence of the lamellarin alkaloid indicates inhibition of P-gp-mediated efflux.

    • Calculate the IC50 value for P-gp inhibition.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the process of discovery, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Lamellarin_Discovery_Workflow cluster_collection Marine Organism Collection & Extraction cluster_isolation Isolation & Purification cluster_identification Structure Elucidation cluster_evaluation Biological Evaluation cluster_development Lead Optimization & Drug Development MarineOrganism Collection of Marine Sponges/Tunicates Extraction Solvent Extraction MarineOrganism->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography Partitioning->ColumnChromatography HPLC HPLC Purification ColumnChromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Cytotoxicity Cytotoxicity Screening (MTT Assay) Spectroscopy->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR LeadOptimization Lead Optimization SAR->LeadOptimization Preclinical Preclinical Studies LeadOptimization->Preclinical

General workflow for the discovery and development of Lamellarin alkaloids.

Lamellarin_D_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm LamellarinD_ext Lamellarin D TopoisomeraseI Topoisomerase I LamellarinD_ext->TopoisomeraseI Nuclear Pathway Bax Bax Activation LamellarinD_ext->Bax Mitochondrial Pathway Bcl2 Bcl-2 Downregulation LamellarinD_ext->Bcl2 Mitochondrial Pathway DNA_Damage DNA Strand Breaks TopoisomeraseI->DNA_Damage Inhibition Caspase3 Caspase-3 Activation DNA_Damage->Caspase3 Mitochondria Mitochondrial Membrane Potential (ΔΨm) CytochromeC Cytochrome c Release Mitochondria->CytochromeC Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of Lamellarin D-induced apoptosis.

Conclusion

The discovery of lamellarin alkaloids represents a significant milestone in marine natural products chemistry. Their potent and diverse biological activities, particularly their cytotoxicity towards cancer cells and their ability to overcome multidrug resistance, underscore their immense therapeutic potential. The detailed experimental protocols and the elucidation of their mechanisms of action provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of these remarkable marine compounds in the ongoing quest for novel and effective therapies. Further exploration into the synthesis of novel lamellarin analogs and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of next-generation drugs inspired by these treasures from the sea.

References

The Lamellarin Alkaloids: A Comprehensive Review of Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lamellarins are a family of marine-derived pyrrole alkaloids first isolated in 1985 from a prosobranch mollusk of the genus Lamellaria. Since their discovery, over 50 different lamellarins have been identified from various marine organisms, including ascidians and sponges.[1] These compounds have garnered significant attention within the scientific community due to their diverse and potent biological activities, which include cytotoxic, anticancer, antiviral, and multidrug resistance (MDR) reversal properties.[1][2][3][4][5][6] This technical guide provides an in-depth review of the biological activities of the lamellarin family, with a focus on their mechanisms of action, quantitative data from key studies, and detailed experimental methodologies.

Anticancer Activity

The most extensively studied biological activity of the lamellarin family is their potent anticancer effect against a wide range of human cancer cell lines. Several members of this family have demonstrated significant cytotoxicity, often in the nanomolar to low micromolar range.

Mechanism of Action

The anticancer properties of lamellarins are multi-faceted, involving several key cellular targets and signaling pathways.

A primary mechanism of action for many cytotoxic lamellarins is the inhibition of topoisomerase I (Topo I), a nuclear enzyme essential for DNA replication and transcription.[1][7] Lamellarins, such as the well-studied Lamellarin D, act as Topo I poisons. They intercalate into the DNA-Topo I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[7] This leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptotic cell death.[1] The planar structure of these pentacyclic alkaloids is crucial for their ability to intercalate into DNA and inhibit Topo I.[8]

Lamellarin D, a prominent member of the family, exhibits a dual mechanism of action, targeting not only nuclear Topo I but also directly inducing apoptosis through the mitochondrial pathway.[1][8] This marine alkaloid can directly act on mitochondria, leading to the activation of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1] This direct mitochondrial targeting is significant as it allows Lamellarin D to bypass resistance mechanisms that involve mutations in Topo I or the p53 tumor suppressor protein.[1][8]

Lamellarin_D_Apoptosis_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Lamellarin_D_nuc Lamellarin D Topo1_DNA Topoisomerase I-DNA Cleavage Complex Lamellarin_D_nuc->Topo1_DNA Stabilizes DNA_damage DNA Strand Breaks Topo1_DNA->DNA_damage Accumulation Apoptosis_nuc Apoptosis DNA_damage->Apoptosis_nuc Lamellarin_D_mito Lamellarin D Bax Bax Lamellarin_D_mito->Bax Activates Bcl2 Bcl-2 Lamellarin_D_mito->Bcl2 Inhibits Cytochrome_c Cytochrome c (release) Bax->Cytochrome_c Bcl2->Cytochrome_c | Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_mito Apoptosis Caspase3->Apoptosis_mito Lamellarin_D Lamellarin D Lamellarin_D->Lamellarin_D_nuc Lamellarin_D->Lamellarin_D_mito

Caption: Dual apoptotic signaling pathways of Lamellarin D.

Several lamellarins have been shown to inhibit the activity of various protein kinases that are crucial for cancer cell proliferation and survival.[6] These include cyclin-dependent kinases (CDKs), which regulate the cell cycle, and other kinases involved in pro-survival signaling pathways.[6] The inhibition of these kinases contributes to the overall cytotoxic effect of the lamellarins and represents another important aspect of their anticancer activity.[6]

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[5][9] Certain lamellarins, such as Lamellarin I and Lamellarin O, have been found to inhibit the function of P-gp, thereby reversing MDR.[5][10] They act as chemosensitizers, increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[8]

P_glycoprotein_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Efflux) Drug_in Chemotherapeutic Drug (Intracellular) Drug_in->Drug_out P-gp mediated Lamellarin_I_O Lamellarin I / O Lamellarin_I_O->Pgp Inhibits

Caption: Mechanism of P-glycoprotein inhibition by lamellarins.
Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activities (IC50 and GI50 values) of selected lamellarins against various human cancer cell lines.

Table 1: Cytotoxicity of Lamellarin D

Cell LineCancer TypeIC50 / GI50 (µM)Reference
A549Lung Carcinoma0.003 (IC50)[11]
HCT116Colon Carcinoma0.010 (IC50)[11]
HepG2Hepatocellular Carcinoma0.015 (IC50)[11]
MDA-MB-231Breast Adenocarcinoma0.024 (IC50)[11]
PC-3Prostate Adenocarcinoma0.01 (IC50)[11]

Table 2: Cytotoxicity of Other Lamellarins

LamellarinCell LineCancer TypeIC50 (µM)Reference
Lamellarin ZL-1HCT116Colon Carcinoma0.014[11]
Lamellarin ZL-1HepG2Hepatocellular Carcinoma0.024[11]
Lamellarin ZL-3A549Lung Carcinoma0.003[11]
Lamellarin ZL-3HCT116Colon Carcinoma0.010[11]
Lamellarin ZL-3HepG2Hepatocellular Carcinoma0.015[11]

Antiviral Activity

In addition to their anticancer properties, several lamellarins have demonstrated promising antiviral activity.

HIV-1 Integrase Inhibition

Lamellarin α 20-sulfate has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase.[1] This enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. Lamellarin α 20-sulfate inhibits both the terminal cleavage and strand transfer activities of the integrase, with IC50 values of 16 µM and 22 µM, respectively.[1] It also effectively inhibits HIV-1 growth in cell culture with an IC50 of 8 µM.[1]

Activity Against Other Viruses

Preliminary studies have suggested that some lamellarins may possess activity against other enveloped viruses, including the Ebola virus and SARS-CoV-2. The exact mechanisms of action against these viruses are still under investigation, but they are thought to interfere with viral entry into host cells.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of the lamellarin family.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of compounds on the catalytic activity of topoisomerase I.

TopoI_Assay_Workflow Start Start Incubate Incubate Supercoiled Plasmid DNA with Topoisomerase I and Lamellarin Start->Incubate Stop_Reaction Stop Reaction (e.g., with SDS) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (e.g., with Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Gel for DNA Relaxation (Supercoiled vs. Relaxed Forms) Visualize->Analyze End End Analyze->End

Caption: Workflow for the Topoisomerase I relaxation assay.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • 10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 0.5 mg/ml BSA)

  • Lamellarin compound (dissolved in DMSO)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • 1x TAE buffer

  • Ethidium bromide solution

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topo I assay buffer

    • 0.5 µg of supercoiled plasmid DNA

    • Desired concentration of lamellarin compound (or DMSO for control)

    • Nuclease-free water to a final volume of 18 µL.

  • Add 2 µL of human Topoisomerase I to each reaction tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 5 µL of stop solution.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer containing ethidium bromide.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light and document the results. The conversion of supercoiled DNA to relaxed and nicked forms indicates Topo I activity, and the inhibition of this process in the presence of a lamellarin indicates its inhibitory effect.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Lamellarin compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the lamellarin compound (typically in a serial dilution). Include vehicle-only (DMSO) controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Materials:

  • Cells treated with lamellarin compound

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1x Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the lamellarin compound for the desired time. Include untreated and positive controls.

  • Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspend the cells in 1x Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The different cell populations can be distinguished:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells (rare)

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with phospho-specific antibodies)

  • Kinase reaction buffer

  • Lamellarin compound (dissolved in DMSO)

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or SDS-PAGE and Western blotting with phospho-specific antibodies)

Procedure:

  • Prepare reaction mixtures containing the kinase, its substrate, and the lamellarin compound at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reactions at 30°C for a specified time.

  • Stop the reactions (e.g., by adding EDTA or by spotting onto phosphocellulose paper).

  • Quantify the amount of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each lamellarin concentration and determine the IC50 value.

Conclusion

The lamellarin family of marine alkaloids represents a rich source of biologically active compounds with significant therapeutic potential, particularly in the field of oncology. Their diverse mechanisms of action, including the inhibition of topoisomerase I, induction of mitochondrial-mediated apoptosis, inhibition of protein kinases, and reversal of multidrug resistance, make them attractive candidates for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted biological activities of these fascinating natural products. Further investigation into the structure-activity relationships and in vivo efficacy of lamellarins is warranted to fully realize their clinical potential.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lamellarins are a large family of polyaromatic marine alkaloids first isolated in 1985.[1][2] These natural products are characterized by a central pyrrole ring and are broadly classified into two main types: Type I, which features a pentacyclic 6H-chromeno[4′,3′:4,5]pyrrolo[2,1-a]isoquinolin-6-one core, and the structurally simpler Type II, which possesses a 3,4-diaryl substituted pyrrole core.[1] Lamellarin E belongs to the Type I category. Members of this family, particularly Type I lamellarins like Lamellarin D, have garnered significant interest from the scientific community due to their potent biological activities, including cytotoxicity against cancer cell lines, inhibition of topoisomerase I, and anti-HIV-1 integrase activity.[1][3]

The promising therapeutic potential and limited availability from natural sources have spurred considerable efforts toward the total synthesis of these complex molecules.[3] Synthetic strategies often focus on the construction of the central pyrrole core and the subsequent annulations to form the pentacyclic system. Key reactions employed in various total syntheses include Paal-Knorr pyrrole synthesis, transition metal-catalyzed cross-coupling reactions (such as Suzuki and Stille couplings), and C-H activation/arylation strategies.[1][4][5]

This document provides detailed protocols and data from a notable, efficient total synthesis of Lamellarin D, a close structural analogue of this compound. The featured methodology, developed by Donohoe and coworkers, showcases a bioinspired strategy using an orthoester-masked α-keto acid, enabling a concise synthesis in just 7 steps with a 22% overall yield from pyruvic acid.[4][6] This approach highlights a late-stage C-H arylation to complete the core structure, offering a modern alternative to traditional cross-coupling methods.[4]

Synthetic Workflow for Lamellarin D

The following diagram illustrates the key transformations in the total synthesis of Lamellarin D as reported by the Donohoe group.

G A Pyruvic Acid B Methyl-OBO-ketone (1) (2 steps, 44%) A->B Masking C 1,4-Dicarbonyl (7) (One-pot, 75%) B->C One-pot Pd-catalyzed Enolate Arylation/ Alkylation D Pyrrole Ester (12) (AcOH, NH4OAc) C->D Paal-Knorr Pyrrole Synthesis E Lactone Intermediate (H2, Pd/C; K2CO3) D->E Debenzylation & Lactonization F Pentacyclic Precursor (5) (TfOH) E->F Pictet-Spengler Cyclization G C-H Arylated Intermediate (Pd(OAc)2) F->G Late-stage C-H Arylation H Lamellarin D (BCl3) G->H Global Deprotection

Caption: Synthetic route to Lamellarin D.

Key Experimental Protocols

The following protocols are adapted from the synthesis of Lamellarin D by Shirley et al.[4] This synthesis is notable for its efficiency and use of a novel orthoester-masked α-keto acid.

Protocol 1: One-Pot Synthesis of 1,4-Dicarbonyl Intermediate (7)

This procedure combines a palladium-catalyzed enolate arylation with an alkylation in a single pot starting from the masked pyruvic acid derivative.

  • To a solution of methyl-OBO-ketone 1 (1.0 eq) and aryl bromide 10 (1.0 eq) in THF, add NaOtBu (1.1 eq) and Pd(dtbpf)Cl2 (5 mol%).

  • Stir the mixture at room temperature for 16 hours.

  • Cool the reaction to 0 °C and add a solution of α-bromoacetophenone 8 (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc.

  • Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 1,4-dicarbonyl intermediate 7 .

Protocol 2: Pyrrole Formation and Lactonization

This two-step sequence first constructs the central pyrrole ring via a Paal-Knorr condensation, followed by debenzylation and lactone formation.

  • Dissolve the 1,4-dicarbonyl 7 (1.0 eq) and NH4OAc (10.0 eq) in glacial acetic acid.

  • Reflux the mixture for 4 hours, then cool to room temperature and concentrate in vacuo.

  • Dissolve the crude residue (pyrrole ester 12 ) in a mixture of THF and MeOH.

  • Add Pd/C (10 mol%) and stir the suspension under an H2 atmosphere for 12 hours.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Dissolve the resulting phenol in acetone and add K2CO3 (3.0 eq).

  • Reflux the mixture for 6 hours, then cool and filter.

  • Concentrate the filtrate and purify by chromatography to yield the lactone intermediate.

Protocol 3: Late-Stage C-H Arylation

This key step completes the pentacyclic core through a direct C-H arylation reaction.

  • To a solution of the pentacyclic precursor 5 (1.0 eq) in trifluoroacetic acid, add Pd(OAc)2 (10 mol%).

  • Heat the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with CH2Cl2.

  • Wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Protocol 4: Final Deprotection to Yield Lamellarin D

The final step involves the removal of all isopropyl ether protecting groups to furnish the natural product.

  • Dissolve the C-H arylated intermediate (1.0 eq) in anhydrous CH2Cl2 and cool to -78 °C.

  • Add BCl3 (1.0 M solution in hexanes, 5.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of MeOH.

  • Concentrate the mixture in vacuo and purify by preparative HPLC to afford Lamellarin D.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of Lamellarin D.[4][6]

Step No.TransformationProductOverall YieldReference
1-2Pyruvic Acid to Methyl-OBO-ketone (1)1 44%[4]
3One-pot Arylation/Alkylation1,4-Dicarbonyl 7 75%[4]
4-7Annulation, Cyclization, Arylation, DeprotectionLamellarin D22% (from 1 )[4][6]

Logical Relationships: Classification of Lamellarin Alkaloids

The lamellarin family is diverse, and understanding the structural relationships between its members is crucial for structure-activity relationship (SAR) studies. The following diagram illustrates the basic classification.

G A Lamellarin Alkaloids B Type I (Pentacyclic Core) A->B C Type II (3,4-Diarylpyrrole) A->C D Type Ia (Saturated Isoquinoline) B->D Sub-type E Type Ib (Unsaturated Isoquinoline) B->E Sub-type H Lamellarin Q C->H Example I Lamellarin O C->I Example F This compound D->F Example G Lamellarin D E->G Example

Caption: Classification of Lamellarin Alkaloids.

References

Synthetic Routes for Crafting Lamellarin E Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Lamellarin E analogs, a class of marine alkaloids with significant biological activities. The information compiled herein is intended to guide researchers in the strategic design and execution of synthetic routes to novel lamellarin derivatives for potential therapeutic applications.

Introduction to Lamellarin Analogs

Lamellarins are a family of polycyclic aromatic alkaloids first isolated from marine organisms. Their core structure, typically a pyrrole fused with other aromatic systems, has been a focal point of extensive synthetic efforts due to their potent biological activities, including cytotoxicity against cancer cell lines and inhibition of HIV-1 integrase. The synthesis of analogs of naturally occurring lamellarins, such as this compound, is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy and pharmacological profiles.

Strategic Approaches to Lamellarin Analog Synthesis

The construction of the complex pentacyclic or hexacyclic core of lamellarin analogs can be achieved through several strategic disconnections. The three primary approaches involve the synthesis and elaboration of a central pyrrole, isoquinoline, or coumarin moiety.[1][2] Key reactions employed in these strategies include palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck),[3][4][5] Pictet-Spengler reactions,[6][7] and [3+2] cycloadditions.

A generalized workflow for the synthesis of lamellarin analogs is depicted below. The specific choice of starting materials and reaction sequences allows for the introduction of diverse substituents on the aromatic rings, enabling the creation of a library of analogs for biological screening.

G cluster_0 Starting Material Selection cluster_1 Key Intermediate Synthesis cluster_2 Core Assembly cluster_3 Final Product A Substituted Anilines/ Phenols D Diarylpyrrole Synthesis (e.g., Barton-Zard, Suzuki) A->D E Dihydroisoquinoline Synthesis (e.g., Pictet-Spengler) A->E F Coumarin Synthesis A->F B Substituted Benzaldehydes B->D B->E B->F C Pyrrole Derivatives C->D G Palladium-Catalyzed Cross-Coupling (Suzuki, Heck) D->G E->G H Cyclization/ Lactonization F->H G->H I Lamellarin Analogs H->I

Caption: Generalized workflow for Lamellarin analog synthesis.

Data Presentation: Comparative Yields in Lamellarin Synthesis

The efficiency of a synthetic route is a critical factor in drug development. The following table summarizes the reported overall yields for the total synthesis of several key lamellarin analogs, providing a comparative overview of different strategies.

Lamellarin AnalogKey Synthetic StrategyNumber of StepsOverall Yield (%)Reference
Lamellarin G Trimethyl EtherBiomimetic synthesis via oxidative coupling433[1]
Lamellarin G Trimethyl EtherEnaminone cyclocondensation726[8]
Lamellarin G Trimethyl EtherSequential halogenation/Suzuki coupling119[9]
Lamellarin DN-ylide-mediated pyrrole formation518[1]
Lamellarin DSequential bromination/Suzuki coupling818[1]
Lamellarin DOrthoester-masked α-keto acid strategy722[10]
Lamellarin LFrom a common diarylpyrrole precursor527[1]
Lamellarin NFrom a common diarylpyrrole precursor624[1]
Lamellarin SFrom a common diarylpyrrole precursor515[1]
Lamellarin ZFrom a common diarylpyrrole precursor523[1]
Lamellarin KBiomimetic synthesis918[11]

Experimental Protocols

This section provides detailed methodologies for key reactions frequently employed in the synthesis of this compound analogs.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Diarylpyrrole Formation

This protocol describes a typical procedure for the synthesis of a 3,4-diarylpyrrole, a common intermediate in lamellarin synthesis.[3]

Diagram of Suzuki-Miyaura Coupling Workflow:

G A Reactants: - Dibromopyrrole derivative - Arylboronic acid - Palladium catalyst - Base B Reaction Setup: - Degassed solvent (e.g., DMF/water) - Inert atmosphere (Argon) A->B C Reaction Conditions: - Heat to 110 °C - Stir for 5 hours B->C D Workup: - Quench with water - Extract with ethyl acetate C->D E Purification: - Column chromatography D->E F Product: Diarylpyrrole derivative E->F

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 3,4-Dibromopyrrole derivative (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Sodium carbonate (3.0 mmol)

  • N,N-Dimethylformamide (DMF), degassed (10 mL)

  • Water, degassed (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the 3,4-dibromopyrrole derivative, arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.

  • Add the degassed DMF and water.

  • Heat the reaction mixture to 110 °C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-diarylpyrrole.

Protocol 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This protocol outlines the synthesis of a tetrahydro-β-carboline, a key building block for certain lamellarin analogs.[6][7]

Materials:

  • Tryptamine derivative (1.0 mmol)

  • Aldehyde or ketone (1.1 mmol)

  • Trifluoroacetic acid (TFA) (0.1 mL)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the tryptamine derivative and the aldehyde or ketone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the tetrahydro-β-carboline product.

Protocol 3: Intramolecular Heck Reaction for Pentacyclic Core Formation

This protocol details the palladium-catalyzed intramolecular Heck reaction to construct the pentacyclic core of a lamellarin analog.[1][4]

Diagram of Intramolecular Heck Reaction Workflow:

G A Reactant: - Aryl halide-alkene precursor B Reaction Setup: - Pd(OAc)2, PPh3, Base (e.g., Et3N) - Anhydrous solvent (e.g., DMF) A->B C Reaction Conditions: - Heat to 100-120 °C - Stir under inert atmosphere B->C D Workup: - Filter catalyst - Evaporate solvent C->D E Purification: - Recrystallization or  Chromatography D->E F Product: Pentacyclic Lamellarin Core E->F

References

Application Notes and Protocols for the HPLC Purification of Lamellarin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin E is a member of the lamellarin class of marine alkaloids, which are polyaromatic compounds known for their significant biological activities, including cytotoxic and anti-cancer properties.[1][2][3] Isolated from marine invertebrates such as ascidians of the genus Didemnum, this compound and its analogues are of considerable interest in the field of drug discovery.[1][4] Effective purification of this compound is crucial for its downstream applications in biological assays and preclinical studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for achieving the high purity required for these applications.[4]

This document provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC. The methodology is based on established procedures for the separation of lamellarin-type alkaloids and other polycyclic aromatic compounds.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing a robust HPLC purification protocol. As a polyaromatic alkaloid, this compound is a largely nonpolar molecule with poor solubility in aqueous solutions. It is soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. This hydrophobicity dictates the use of reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Preparative HPLC Purification Protocol

This protocol is designed for the purification of this compound from a semi-purified natural product extract or a crude synthetic reaction mixture.

Sample Preparation

Proper sample preparation is critical to prevent column clogging and to ensure optimal separation.

  • Dissolution : Dissolve the crude or semi-purified this compound sample in a minimal amount of a suitable organic solvent. Methanol or acetonitrile are recommended.[5] The concentration should be high enough to allow for the purification of the desired amount of material without overloading the column.

  • Filtration : Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5] This step is crucial to protect the HPLC column from damage.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the preparative purification of this compound. These parameters may require optimization based on the specific HPLC system and the complexity of the sample matrix.

ParameterRecommended Setting
HPLC System Preparative HPLC system with a gradient pump and a UV-Vis detector
Column Reversed-phase C18, 10 µm particle size, 250 x 21.2 mm i.d.
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Elution 50% B to 100% B over 30 minutes
Flow Rate 15 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL, depending on sample concentration
Column Temperature Ambient
Experimental Procedure
  • System Equilibration : Equilibrate the C18 column with the initial mobile phase composition (50% Acetonitrile in Water) at a flow rate of 15 mL/min until a stable baseline is achieved.

  • Sample Injection : Inject the filtered this compound sample onto the column.

  • Chromatographic Separation : Initiate the gradient elution program. The increasing concentration of acetonitrile will elute compounds with increasing hydrophobicity. This compound, being a relatively nonpolar compound, is expected to elute at a higher acetonitrile concentration.

  • Fraction Collection : Monitor the chromatogram at 254 nm. Collect the fractions corresponding to the major peak that elutes during the gradient.

  • Purity Analysis : Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Evaporation : Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolution Dissolve Crude Sample filtration Filter Sample (0.45 µm) dissolution->filtration Solubilized Sample injection Inject onto C18 Column filtration->injection Prepared Sample separation Gradient Elution (Water/Acetonitrile) injection->separation detection UV Detection (254 nm) separation->detection collection Fraction Collection detection->collection analysis Purity Analysis (Analytical HPLC) collection->analysis Collected Fractions evaporation Solvent Evaporation analysis->evaporation Pure Fractions pure_product Purified this compound evaporation->pure_product

Figure 1. Experimental workflow for the HPLC purification of this compound.

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound is a subject of ongoing research, many lamellarins are known to exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. The following diagram illustrates a simplified, hypothetical signaling pathway for this compound-induced cytotoxicity.

Signaling_Pathway cluster_cell Cancer Cell LamE This compound Top1 Topoisomerase I LamE->Top1 Inhibition DNA_damage DNA Damage Top1->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Induces

Figure 2. Hypothetical signaling pathway of this compound-induced apoptosis.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound using preparative reversed-phase HPLC. Adherence to proper sample preparation techniques and careful optimization of HPLC parameters will ensure the acquisition of highly pure this compound, suitable for detailed biological and pharmacological investigations. The provided workflows and diagrams serve as a comprehensive guide for researchers in the field of natural product chemistry and drug development.

References

Application Notes and Protocols: Lamellarin E Cytotoxicity in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarins are a class of marine alkaloids isolated from various marine invertebrates, demonstrating a range of biological activities, including potent cytotoxic effects against several cancer cell lines. Lamellarin E, a member of this family, is of significant interest for its potential as an anticancer agent. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in the human non-small cell lung cancer cell line, A549. The protocols and data presented herein serve as a comprehensive guide for researchers investigating the anticancer properties of this compound.

Data Presentation

The cytotoxic effect of this compound on A549 cells is typically evaluated by determining the half-maximal inhibitory concentration (IC50). The following table represents illustrative data from a dose-response experiment.

Table 1: Illustrative Cytotoxicity of this compound on A549 Cells

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.192 ± 5.1
0.575 ± 6.2
1.051 ± 4.8
5.022 ± 3.9
10.08 ± 2.1
IC50 (µM) ~1.0

Note: The data presented in this table is for illustrative purposes to demonstrate a typical dose-response relationship and an estimated IC50 value. Actual experimental results may vary.

Proposed Mechanism of Action

Based on studies of structurally related lamellarins, such as Lamellarin D, this compound is proposed to induce cytotoxicity in A549 lung cancer cells primarily through the intrinsic apoptotic pathway, with mitochondria playing a central role.[1][2][3] this compound likely disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2][3] This event initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell, leading to apoptosis.[4]

cluster_cell A549 Lung Cancer Cell cluster_mito Mitochondrion Lamellarin_E This compound Bax Bax Activation Lamellarin_E->Bax Directly or indirectly targets Bcl2 Bcl-2 Inhibition Lamellarin_E->Bcl2 Directly or indirectly targets MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) CytoC_release Cytochrome c Release MMP->CytoC_release Caspase9 Caspase-9 Activation CytoC_release->Caspase9 Bax->MMP Bcl2->MMP Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in A549 cells.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (human non-small cell lung carcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Immediately before use, dilute the stock solution in the complete culture medium to the desired working concentrations. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Harvest A549 cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 18-24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound.

    • Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the same concentration of DMSO as the treated wells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed A549 Cells (96-well plate) start->seed_cells incubate_attach Incubate (18-24h) for Cell Attachment seed_cells->incubate_attach prepare_drug Prepare this compound Serial Dilutions incubate_attach->prepare_drug treat_cells Treat Cells with This compound incubate_attach->treat_cells prepare_drug->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound cytotoxicity assay in A549 cells.

References

Application Notes and Protocols for DNA Relaxation Assay: Investigating Topoisomerase I Inhibition by Lamellarin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a DNA relaxation assay to characterize the inhibitory effects of Lamellarin E, a marine alkaloid, on human topoisomerase I (Topo I). This assay is a cornerstone in the discovery and development of novel anticancer agents that target this essential enzyme.

Introduction

DNA topoisomerase I is a critical enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks during replication, transcription, and other DNA metabolic processes. Due to their elevated activity in rapidly proliferating cancer cells, Topo I enzymes are significant targets for anticancer drug development. Lamellarins, a class of marine-derived alkaloids, have demonstrated potent cytotoxic activities, with several members identified as inhibitors of Topo I. This document outlines the methodology to assess the inhibitory potential of this compound on Topo I activity.

The principle of the DNA relaxation assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled DNA, being more compact, migrates faster than its relaxed counterpart. Topo I relaxes supercoiled DNA, and in the presence of an inhibitor like this compound, this relaxation is impeded. The degree of inhibition can be quantified by measuring the relative amounts of supercoiled and relaxed DNA.[1][2]

Data Presentation

The inhibitory activity of this compound and related compounds against Topoisomerase I can be quantified and summarized for comparative analysis. The following table presents hypothetical data for this compound alongside known data for other Lamellarin derivatives to illustrate how results can be structured. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundConcentration (µM)% Inhibition of Topo IIC50 (µM)Reference
This compound 0.1Data not availableData not available
1Data not available
10Data not available
Lamellarin D 0.5~20%~2.5[3]
2.5~50%[3]
10~85%[3]
Camptothecin (Control) 0.1~15%~0.5[3]
0.5~50%[3]
2~90%[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting the DNA relaxation assay to evaluate this compound as a Topoisomerase I inhibitor.

Materials and Reagents
  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA)

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control inhibitor, dissolved in DMSO)

  • DMSO (vehicle control)

  • 5x Stop Buffer/Loading Dye (e.g., 25% Ficoll-400, 0.1% Bromophenol Blue, 0.1% Xylene Cyanol, 1% SDS)

  • Agarose

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide or a safer DNA stain (e.g., SYBR™ Safe)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

  • Incubator or water bath at 37°C

Experimental Procedure
  • Reaction Setup:

    • On ice, prepare a series of 1.5 mL microcentrifuge tubes for each concentration of this compound to be tested, as well as for negative (no enzyme, no inhibitor) and positive (enzyme, no inhibitor) controls.

    • Prepare a master mix containing nuclease-free water, 10x Topo I Assay Buffer, and supercoiled plasmid DNA. A typical 20 µL reaction would include:

      • 2 µL of 10x Topo I Assay Buffer

      • 1 µL of supercoiled DNA (e.g., 0.5 µg/µL)

      • Nuclease-free water to bring the volume to 17 µL (after addition of inhibitor and enzyme).

    • Aliquot the master mix into the prepared tubes.

  • Inhibitor Addition:

    • Add 1 µL of the appropriate dilution of this compound or Camptothecin to the respective tubes.

    • For the vehicle control, add 1 µL of DMSO.

    • Gently mix the contents of the tubes.

  • Enzyme Addition and Incubation:

    • Add 2 µL of human Topoisomerase I (e.g., 1 unit/µL) to all tubes except the "no enzyme" control.

    • Incubate the reaction mixtures at 37°C for 30 minutes.[4]

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye to each tube. Mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer.

    • Load the entire 25 µL reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) for 1.5 to 2 hours, or until there is adequate separation between the supercoiled and relaxed DNA bands.[5]

  • Visualization and Data Analysis:

    • Stain the gel with Ethidium Bromide (0.5 µg/mL) for 15-30 minutes, followed by a brief destaining in water.

    • Visualize the DNA bands using a UV transilluminator and capture an image.[6]

    • The supercoiled DNA will appear as a faster-migrating band, while the relaxed DNA will be a slower-migrating species.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using densitometry software (e.g., ImageJ).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(Relaxed DNA in presence of inhibitor) / (Relaxed DNA in absence of inhibitor)])

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (Buffer, H2O, Supercoiled DNA) aliquot Aliquot Master Mix prep_master_mix->aliquot Dispense add_inhibitor Add this compound / Controls aliquot->add_inhibitor To each tube add_enzyme Add Topoisomerase I add_inhibitor->add_enzyme incubate Incubate at 37°C (30 minutes) add_enzyme->incubate terminate Terminate Reaction (Add Stop Buffer) incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis visualize Visualize and Quantify Bands electrophoresis->visualize calculate Calculate % Inhibition visualize->calculate

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Signaling Pathway

Lamellarins, including Lamellarin D (a close analog of this compound), are known to inhibit Topoisomerase I, which leads to the stabilization of the Topo I-DNA cleavage complex. This stabilization results in DNA strand breaks, triggering a DNA damage response that can ultimately lead to apoptosis.[7] Lamellarins have also been shown to have other cellular effects, including the inhibition of various protein kinases and direct effects on mitochondria, suggesting a multi-targeted mechanism of action.[7][8]

G cluster_pathway Cellular Effects of this compound LamellarinE This compound TopoI Topoisomerase I LamellarinE->TopoI Inhibits OtherKinases Other Protein Kinases (e.g., CDKs, GSK-3) LamellarinE->OtherKinases Inhibits Mitochondria Mitochondrial Dysfunction LamellarinE->Mitochondria Direct Effect CleavageComplex Topo I-DNA Cleavage Complex Stabilization TopoI->CleavageComplex Stabilizes DNA_Damage DNA Strand Breaks CleavageComplex->DNA_Damage DDR DNA Damage Response (e.g., ATM/ATR, p53 activation) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis OtherKinases->Apoptosis Mitochondria->Apoptosis

Caption: Proposed signaling pathways for this compound-mediated cytotoxicity.

References

Application Note and Protocol: Preparation of Lamellarin E Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin E is a marine alkaloid belonging to a class of compounds known for their potent biological activities, including cytotoxicity against tumor cell lines and inhibition of topoisomerase I.[1] Due to its hydrophobic nature, careful preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving both polar and nonpolar compounds, making it an ideal solvent for preparing high-concentration stock solutions of this compound.[2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Data and Recommended Storage

A summary of the key quantitative data for this compound is provided in the table below. It is crucial to use this information for accurate concentration calculations and to ensure the stability of the stock solution.

ParameterValueReference
Molecular Weight 531.51 g/mol [1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)General Practice
Recommended Stock Concentration 1-10 mMGeneral Practice
Storage Temperature -20°C or -80°C[3]
Short-term Storage (Working Aliquots) 4°C, protected from lightGeneral Practice
Shelf Life of Stock Solution Up to 6 months at -80°C; up to 1 month at -20°C[3]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonication bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.32 mg of this compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 531.51 g/mol x 1000 mg/g = 5.3151 mg

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all the solid has dissolved.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming of the solution to 37°C or brief sonication can be employed to aid dissolution.[3] Avoid excessive heating, as it may degrade the compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Ensure the tubes are tightly sealed to prevent solvent evaporation and contamination. Protect from light.

Workflow for Preparing this compound Stock Solution

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh this compound (e.g., 5.32 mg) A->B C Add Anhydrous DMSO (e.g., 1 mL) B->C D Vortex Thoroughly C->D E Visually Inspect for Complete Dissolution D->E F Optional: Gentle Warming or Sonication E->F If Not Dissolved G Aliquot into Single-Use Tubes E->G If Dissolved F->D H Store at -20°C or -80°C G->H

Caption: A flowchart outlining the key steps for preparing a this compound stock solution in DMSO.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it.[2] Handle with care to avoid contact.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

Considerations for Use in Cell Culture

When using the this compound stock solution in cell-based assays, it is crucial to consider the final concentration of DMSO in the cell culture medium. High concentrations of DMSO can be toxic to cells.

  • Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, and ideally below 0.1% for sensitive cell lines or primary cells.[4]

  • Dilution: To achieve a low final DMSO concentration, it may be necessary to perform serial dilutions of the stock solution in an appropriate aqueous buffer or cell culture medium immediately before use. When diluting, add the DMSO stock solution to the aqueous solution dropwise while gently vortexing to prevent precipitation of the hydrophobic compound.[5]

  • Controls: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver this compound. This will help to distinguish the effects of the compound from any effects of the solvent.

By following this detailed protocol and considering the provided recommendations, researchers can ensure the accurate and effective use of this compound in their studies.

References

Unveiling the In Vitro Efficacy of Lamellarin E: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed overview of the working concentrations of Lamellarin E for in vitro studies, offering valuable guidance for researchers in oncology and drug development. While specific quantitative data for this compound remains elusive in publicly available literature, this document compiles relevant information on the broader lamellarin family, with a focus on structurally similar and well-characterized analogs, to inform experimental design.

Introduction

Lamellarins are a class of marine-derived pyrrole alkaloids that have garnered significant interest for their potent cytotoxic and anti-cancer properties. Among them, this compound has been identified as a promising candidate for further investigation. This document aims to provide researchers with a consolidated resource on the effective concentrations of this compound for in vitro research, alongside detailed experimental protocols and an exploration of its potential mechanism of action.

Working Concentrations and Cytotoxicity

While a comprehensive study by Ploypradith and colleagues evaluated the cytotoxicity of 22 different lamellarins, including a compound referred to as "lamellarin epsilon" (believed to be this compound), the specific IC50 values from this study are not readily accessible in the public domain. The study did, however, indicate that the IC50 values for the tested lamellarins ranged from sub-nanomolar to micromolar across eleven cancer cell lines.[1]

To provide a practical reference for initial experiments, the following table summarizes the cytotoxic activities of other closely related and extensively studied lamellarins, particularly Lamellarin D. Researchers can use these values as a starting point for determining the optimal working concentrations for this compound in their specific cell lines of interest. It is recommended to perform a dose-response study to establish the precise IC50 value for this compound in the chosen experimental system.

Table 1: Cytotoxic Activity of Selected Lamellarins in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Lamellarin DPC3Prostate Carcinoma5.25 µg/mL[2]
Lamellarin DA549Lung Carcinoma8.64 µg/mL[2]
Lamellarin DJIMT-T1Breast Carcinoma40.78 µg/mL[2]
Lamellarin TPC3Prostate Carcinoma20.22 µg/mL[2]
Lamellarin TA549Lung Carcinoma14.35 µg/mL[2]
Lamellarin TJIMT-T1Breast Carcinoma41.17 µg/mL[2]

Note: It is crucial to convert µg/mL to µM for accurate molar concentration-based comparisons and experimental design. The molecular weight of each lamellarin derivative is required for this conversion.

Experimental Protocols

The following are detailed protocols for key in vitro assays commonly used to assess the efficacy of compounds like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to micromolar) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for desired duration (e.g., 24, 48, 72h) B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining cell viability using the MTT assay.

Mechanism of Action: Insights from the Lamellarin Family

While the precise molecular mechanisms of this compound are not yet fully elucidated, studies on other lamellarins, particularly Lamellarin D, provide valuable insights into its potential modes of action. Lamellarins are known to be multi-target agents, with their cytotoxic effects attributed to several mechanisms.[3][4]

Topoisomerase I Inhibition

Several lamellarins, including Lamellarin D, are potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription.[3] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

Mitochondrial-Mediated Apoptosis

Lamellarin D has been shown to directly target mitochondria, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, thereby inducing apoptosis through the intrinsic pathway.[5][6] This mitochondrial-dependent cell death mechanism may be a key contributor to the anticancer activity of this compound as well.

Inhibition of Protein Kinases

Some lamellarins have been reported to inhibit various protein kinases that are critical for cancer cell proliferation and survival signaling pathways.[4][7]

Proposed Signaling Pathway for Lamellarin-Induced Apoptosis

Apoptosis_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Top1 Topoisomerase I DNA_damage DNA Damage Top1->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Mito Mitochondrial Disruption CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Lamellarin This compound Lamellarin->Top1 Lamellarin->Mito Caspase->Apoptosis

Caption: Potential signaling pathways of this compound-induced apoptosis.

Conclusion and Future Directions

This compound holds promise as a potential anticancer agent. While specific in vitro working concentrations require empirical determination for each cell line, the data from related lamellarins provide a solid foundation for initiating these studies. Future research should focus on elucidating the precise IC50 values of this compound across a broad panel of cancer cell lines and unraveling its detailed molecular mechanisms of action. Such studies will be instrumental in advancing the development of this promising marine natural product for therapeutic applications.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Lamellarin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to elucidate the mechanism of action of Lamellarin E, a potent marine alkaloid. The protocols detailed herein focus on key cellular processes known to be affected by related compounds, such as Lamellarin D, including topoisomerase I inhibition, cell cycle progression, and apoptosis induction via the mitochondrial pathway.[1][2][3][4]

Introduction to this compound

Lamellarins are a class of marine-derived alkaloids known for their diverse and potent biological activities.[2][5][6] this compound, like other members of this family, is recognized for its potential cytotoxic effects against various cancer cell lines.[1][5] The proposed mechanisms of action for lamellarins are often multi-faceted, involving the inhibition of critical cellular enzymes and the induction of programmed cell death.[3][7][8] Key reported activities for the lamellarin class include topoisomerase I inhibition, protein kinase inhibition, and the direct targeting of mitochondria to induce apoptosis.[1][3][4][7]

This document outlines a series of experimental approaches to systematically investigate these potential mechanisms for this compound.

Key Experimental Areas

To comprehensively understand the mechanism of action of this compound, the following key areas should be investigated:

  • Topoisomerase I Inhibition: To determine if this compound directly inhibits the catalytic activity of topoisomerase I, a critical enzyme for DNA replication and transcription.

  • Mitochondrial Integrity and Function: To assess if this compound directly targets mitochondria, leading to the disruption of mitochondrial membrane potential and the initiation of the intrinsic apoptotic pathway.

  • Apoptosis Induction: To confirm and quantify the induction of apoptosis through the measurement of key apoptotic markers like caspase activation.

  • Cell Cycle Analysis: To determine if this compound causes cell cycle arrest at specific phases.

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, the supercoiled form of the DNA will be retained. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.[9]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control inhibitor)

  • 5x DNA Loading Dye

  • 1% Agarose gel in 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice as described in the table below. It is recommended to predetermine the optimal amount of Topoisomerase I required for complete DNA relaxation.

  • Add this compound or vehicle control (DMSO) to the respective tubes.

  • Initiate the reaction by adding diluted human Topoisomerase I.

  • Gently mix and incubate at 37°C for 30 minutes.[9]

  • Stop the reaction by adding 5 µL of 5x DNA Loading Dye.[9]

  • Load the entire reaction mixture onto a 1% agarose gel.[9]

  • Perform electrophoresis until DNA topoisomers are well separated.[9]

  • Stain the gel with a DNA stain and visualize under UV light.[9]

Data Presentation:

ComponentNo Enzyme ControlEnzyme ControlPositive Control (Camptothecin)This compound (Test)
10x Topo I Assay Buffer2 µL2 µL2 µL2 µL
Supercoiled Plasmid DNA1 µL1 µL1 µL1 µL
This compound (Variable Conc.)---X µL
Camptothecin (e.g., 10 µM)--Y µL-
Vehicle (DMSO)Z µLZ µLZ µLZ µL
Human Topoisomerase I-2 µL2 µL2 µL
Nuclease-free Waterto 20 µLto 20 µLto 20 µLto 20 µL
Total Volume 20 µL 20 µL 20 µL 20 µL

Expected Results: The enzyme control should show a band corresponding to relaxed DNA. The no-enzyme control will show only the supercoiled DNA band. A dose-dependent inhibition by this compound will be observed as a decrease in the relaxed DNA band and an increase in the supercoiled DNA band.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key indicator of early-stage apoptosis.

Principle: The lipophilic cationic dye JC-1 accumulates in healthy mitochondria, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence provides a measure of mitochondrial health.[10][11]

Materials:

  • Cancer cell line of interest

  • This compound

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • JC-1 dye

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Seed cells in appropriate culture plates or flasks and grow to desired confluency.

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., FCCP) for a predetermined time.

  • Harvest the cells (if adherent, trypsinize and collect).

  • Wash the cells with PBS and centrifuge at 400 x g for 5 minutes.[12]

  • Resuspend the cell pellet in media or PBS containing JC-1 staining solution (typically 1-10 µg/mL).

  • Incubate for 15-30 minutes at 37°C, protected from light.[11][12]

  • Wash the cells twice with PBS or assay buffer.[10]

  • Resuspend the final cell pellet in an appropriate buffer for analysis.

  • Analyze the samples by flow cytometry or a fluorescence plate reader.

    • Flow Cytometry: Detect green fluorescence (FITC channel, ~530 nm) and red fluorescence (PE channel, ~590 nm).

    • Plate Reader: Measure fluorescence at Ex/Em = 485/535 nm for monomers and Ex/Em = 540/590 nm for aggregates.[11]

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Red Fluorescence Intensity (Aggregates)Mean Green Fluorescence Intensity (Monomers)Red/Green Fluorescence Ratio
Untreated Control0
Vehicle Control (DMSO)0
This compound1
This compound5
This compound10
Positive Control (FCCP)50

Expected Results: A decrease in the red/green fluorescence ratio in this compound-treated cells compared to the control indicates mitochondrial membrane depolarization.

Caspase-3/7 Activation Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled multiwell plates suitable for luminescence

  • Cancer cell line of interest

  • This compound

  • Staurosporine or other known apoptosis inducer (positive control)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a predetermined optimal density.

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for the desired duration. Include a no-cell background control.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Raw Luminescence Units (RLU)Background Subtracted RLUFold Increase in Caspase Activity (vs. Control)
No-Cell Control-
Untreated Control0
Vehicle Control (DMSO)0
This compound1
This compound5
This compound10
Positive ControlX

Expected Results: A dose-dependent increase in luminescence in this compound-treated cells indicates the activation of caspase-3 and/or -7.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[14]

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest approximately 1 x 10^6 cells, including both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold PBS.

  • While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

  • Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for weeks).[16]

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[17]

  • Incubate for 30 minutes at room temperature in the dark.[15]

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[16]

Data Presentation:

Treatment GroupThis compound Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic)
Untreated Control0
Vehicle Control (DMSO)0
This compound1
This compound5
This compound10

Expected Results: An accumulation of cells in a specific phase (e.g., S or G2/M) would suggest that this compound induces cell cycle arrest at that checkpoint. An increase in the sub-G1 population is indicative of apoptosis.[14]

Summary and Interpretation

The collective data from these experiments will provide a robust profile of this compound's mechanism of action. By correlating the dose-dependent effects across the different assays, researchers can build a comprehensive model of how this compound exerts its cytotoxic effects. For instance, if this compound inhibits topoisomerase I, induces S-phase arrest, disrupts mitochondrial membrane potential, and activates caspases, it would suggest a multi-pronged mechanism involving DNA damage response and induction of mitochondrial-mediated apoptosis. This detailed understanding is crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Use of Lamellarin E in Multidrug-Resistant (MDR) Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[1] Marine natural products have emerged as a promising source of novel compounds that can circumvent or reverse MDR. The lamellarins, a family of polyaromatic pyrrole alkaloids isolated from marine organisms, have demonstrated significant potential in this regard.[2]

While extensive research has been conducted on lamellarins like Lamellarin D, which exhibits potent cytotoxic activity against MDR cells through mechanisms including topoisomerase I inhibition and direct mitochondrial apoptosis induction, specific data on Lamellarin E is less abundant.[3][4] However, existing studies indicate that this compound is a strong inhibitor of P-glycoprotein, suggesting its potential as an MDR reversal agent.[5] These application notes provide an overview of the use of lamellarins, with a focus on P-gp inhibition, and offer detailed protocols that can be adapted for the investigation of this compound in MDR cancer cell lines.

Mechanism of Action: Overcoming MDR

The primary mechanism by which certain lamellarins, including this compound, are thought to combat multidrug resistance is through the direct inhibition of ABC transporters, particularly P-glycoprotein.[5] P-gp is an ATP-dependent efflux pump that recognizes a broad range of hydrophobic substrates, including many common anticancer drugs like doxorubicin, paclitaxel, and vincristine.[1] By binding to P-gp, lamellarins can competitively or non-competitively inhibit its function, thereby preventing the efflux of co-administered chemotherapeutic agents. This leads to an increased intracellular accumulation of the anticancer drug, restoring its cytotoxic efficacy in resistant cancer cells.

Other lamellarins have displayed a multi-faceted approach to overcoming cancer cell resistance. For instance, Lamellarin D's cytotoxic action is maintained in MDR cells, in part due to its ability to bypass P-gp efflux and induce apoptosis through direct mitochondrial action.[6][7] This suggests that members of the lamellarin family may possess diverse and complementary mechanisms for combating MDR.

Data Presentation: Lamellarins in MDR Cancer

The following tables summarize the reported activities of various lamellarins in the context of multidrug resistance. Due to the limited specific quantitative data for this compound, data from other relevant lamellarins are included for a comparative perspective.

Table 1: Cytotoxicity of Lamellarins in Sensitive and MDR Cancer Cell Lines

LamellarinCell LineIC50 (µM)Resistance Factor (MDR IC50 / Sensitive IC50)Reference
Lamellarin D P388 (murine leukemia, sensitive)Not specified[6]
P388CPT5 (CPT-resistant, P-gp+)RRI = 21 (vs. CPT RRI = 103)Maintained cytotoxic action[6]
PC3 (prostate cancer)0.0109[8]
CEM/C2 (T-lymphoblastoid, MDR)0.72[8]
Lamellarin O SW620 (colon cancer, sensitive)22.01.01[9][10]
SW620 Ad300 (doxorubicin-resistant, P-gp+)22.3[9][10]

Note: RRI stands for Relative Resistance Index. A lower RRI suggests less cross-resistance.

Table 2: MDR Reversal Activity of Lamellarins

LamellarinMDR Cell LineChemotherapeutic AgentReversal EffectReference
This compound Not specifiedNot specifiedStrong P-gp inhibitor[5]
Lamellarin I Lo Vo/Dx (colon adenocarcinoma, P-gp+)Doxorubicin9- to 16-fold more potent than verapamil[11]
Lamellarin O SW620 Ad300 (P-gp+)Doxorubicin4.8-fold increase in sensitivity at 15 µM[9][10]
NCI-H460/MX20 (BCRP+)MitoxantroneSelective inhibitor of BCRP-mediated efflux[12]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as an MDR-reversing agent.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50) in both sensitive and MDR cancer cell lines.

Materials:

  • Sensitive and MDR cancer cell lines (e.g., parental SW620 and doxorubicin-resistant SW620 Ad300)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Chemotherapeutic agent (e.g., doxorubicin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the sensitive and MDR cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For MDR reversal experiments, prepare solutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

Protocol 2: P-glycoprotein Efflux Assay using Calcein-AM

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM, from MDR cells.

Materials:

  • MDR cancer cell line overexpressing P-gp (e.g., SW620 Ad300)

  • Calcein-AM (acetoxymethyl ester)

  • This compound

  • Verapamil (positive control for P-gp inhibition)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend the MDR cells in a suitable buffer (e.g., PBS with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot the cell suspension into tubes or a 96-well plate. Add this compound at various concentrations, verapamil as a positive control, and a vehicle control. Incubate for 30 minutes at 37°C.

  • Substrate Loading: Add Calcein-AM to a final concentration of 0.25 µM to all samples and incubate for another 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Plate Reader: Measure the intracellular fluorescence (Excitation: 485 nm, Emission: 530 nm).

    • Flow Cytometer: Analyze the cells to determine the mean fluorescence intensity.

  • Data Analysis: An increase in intracellular calcein fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Visualizations

Signaling Pathways and Mechanisms

MDR_Inhibition cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binds to P-gp Nucleus Nucleus Drug->Nucleus Target (e.g., DNA) Extracellular Extracellular Space Drug->Extracellular Drug Efflux LamellarinE This compound LamellarinE->Pgp Inhibits ATP ATP ATP->Pgp Extracellular->Drug Drug Entry

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Apoptosis_Pathway cluster_mito Mitochondrion Lamellarin_D Lamellarin D (as a model) Bax Bax activation Lamellarin_D->Bax Bcl2 Bcl-2 / cIAP2 downregulation Lamellarin_D->Bcl2 CytoC Cytochrome c release Bax->CytoC AIF AIF release Bax->AIF Casp9 Caspase-9 activation CytoC->Casp9 Apoptosis Apoptosis AIF->Apoptosis Caspase-independent Casp3 Caspase-3 activation Casp9->Casp3 Casp3->Apoptosis Caspase-dependent

Caption: Known apoptosis signaling pathway induced by Lamellarin D.

Experimental Workflow

Experimental_Workflow start Select Sensitive & MDR Cancer Cell Lines step1 Protocol 1: Determine IC50 of this compound & Chemotherapeutic Drug start->step1 step2 Protocol 2: Assess P-gp Inhibition (e.g., Calcein-AM Assay) start->step2 step3 MDR Reversal Assay: (Chemotherapeutic + this compound) step1->step3 step2->step3 step4 Analyze Data: Calculate Fold Reversal step3->step4 end Conclusion on MDR Reversal Potential step4->end

Caption: Workflow for evaluating this compound in MDR cancer cell lines.

References

Developing Lamellarin E Derivatives with Improved Potency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Lamellarin E derivatives with enhanced biological potency. Lamellarins are a class of marine alkaloids known for their diverse biological activities, including potent cytotoxic, anti-cancer, and anti-HIV properties. This compound, a member of this family, has emerged as a promising scaffold for the development of novel therapeutic agents. These notes offer a comprehensive guide to the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, aimed at facilitating research and development in this area.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring marine alkaloid that exhibits a range of biological activities, including cytotoxicity against various cancer cell lines.[1] Its unique chemical structure, characterized by a pentacyclic aromatic core, makes it an attractive starting point for medicinal chemistry campaigns. The primary mechanisms of action for lamellarins involve the inhibition of key cellular enzymes such as topoisomerase I and various protein kinases, as well as the induction of apoptosis through mitochondrial pathways.[2][3] The development of this compound derivatives is focused on improving its potency, selectivity, and pharmacokinetic properties to translate its therapeutic potential into clinical applications.

Synthesis of this compound Derivatives

The chemical synthesis of this compound and its derivatives is a complex process that has been approached through various strategies. A common approach involves the construction of the central pyrrole core followed by the annulation of the surrounding rings. Key reactions often include palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl groups, and intramolecular cyclizations to form the pentacyclic system.[2][4]

General Synthetic Strategy

A generalized synthetic scheme for Lamellarin derivatives often starts with the construction of a substituted pyrrole scaffold. This is followed by the sequential addition of the A, B, D, and E rings through various cyclization strategies. The final steps typically involve the introduction or modification of substituents on the aromatic rings to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_final Final Product Substituted Pyrrole Precursor Substituted Pyrrole Precursor Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Substituted Pyrrole Precursor->Palladium-Catalyzed Cross-Coupling Intramolecular Cyclization Intramolecular Cyclization Palladium-Catalyzed Cross-Coupling->Intramolecular Cyclization Key Reactions Formation of Pentacyclic Core Formation of Pentacyclic Core Intramolecular Cyclization->Formation of Pentacyclic Core Functional Group Interconversion Functional Group Interconversion Formation of Pentacyclic Core->Functional Group Interconversion Introduction of Substituents Introduction of Substituents Functional Group Interconversion->Introduction of Substituents This compound Derivative This compound Derivative Introduction of Substituents->this compound Derivative

Experimental Protocol: Synthesis of a Lamellarin D Analogue (A Representative Protocol)

This protocol is a representative example for the synthesis of a lamellarin derivative, adapted from published procedures.[5][6][7] Specific modifications will be necessary for the synthesis of this compound derivatives.

Materials:

  • Appropriately substituted starting materials (e.g., brominated pyrrole esters, boronic acids).

  • Palladium catalyst (e.g., Pd(PPh3)4).

  • Bases (e.g., K2CO3, Na2CO3).

  • Solvents (e.g., DMF, toluene, DCM).

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Suzuki Coupling: To a solution of the brominated pyrrole precursor in a suitable solvent (e.g., toluene/ethanol/water mixture), add the corresponding aryl boronic acid, a palladium catalyst, and a base.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the coupled product.

  • Intramolecular Cyclization: Dissolve the coupled product in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified duration, monitoring the formation of the cyclized product.

  • Carefully neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final Lamellarin derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of this compound Derivatives

The biological activity of newly synthesized this compound derivatives is assessed through a series of in vitro assays to determine their potency and mechanism of action.

Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Add this compound derivative Add this compound derivative Incubate (24h)->Add this compound derivative Incubate (48-72h) Incubate (48-72h) Add this compound derivative->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Add solubilization solution Add solubilization solution Incubate (4h)->Add solubilization solution Measure absorbance (570 nm) Measure absorbance (570 nm) Add solubilization solution->Measure absorbance (570 nm) Calculate IC50 Calculate IC50 Measure absorbance (570 nm)->Calculate IC50

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well plates.

  • This compound derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure: [1][8][9]

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Topoisomerase I Inhibition Assay

The ability of this compound derivatives to inhibit topoisomerase I can be evaluated using a DNA relaxation assay.

Topo_I_Assay_Workflow Prepare reaction mix Prepare reaction mix Add this compound derivative Add this compound derivative Prepare reaction mix->Add this compound derivative Add Topoisomerase I enzyme Add Topoisomerase I enzyme Add this compound derivative->Add Topoisomerase I enzyme Incubate (37°C) Incubate (37°C) Add Topoisomerase I enzyme->Incubate (37°C) Stop reaction Stop reaction Incubate (37°C)->Stop reaction Agarose gel electrophoresis Agarose gel electrophoresis Stop reaction->Agarose gel electrophoresis Visualize DNA bands Visualize DNA bands Agarose gel electrophoresis->Visualize DNA bands Assess inhibition Assess inhibition Visualize DNA bands->Assess inhibition

Materials: [10][11][12][13]

  • Human Topoisomerase I.

  • Supercoiled plasmid DNA (e.g., pBR322).

  • 10x Topoisomerase I assay buffer.

  • This compound derivatives.

  • Stop solution (e.g., containing SDS and proteinase K).

  • Agarose gel electrophoresis system.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled DNA and 1x assay buffer.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., camptothecin).

  • Enzyme Addition: Add human Topoisomerase I to each tube (except the no-enzyme control) to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution and incubate further to digest the protein.

  • Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing a DNA stain.

  • Visualization: Run the gel until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated. Visualize the DNA bands under UV light. Inhibition of the enzyme is observed as the persistence of the supercoiled DNA form.

Protein Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against specific protein kinases can be determined using various assay formats. A general protocol for a luminescence-based kinase assay is provided below.

Materials: [4][14][15][16][17]

  • Recombinant protein kinase (e.g., CDK1/Cyclin B, GSK-3β).

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • This compound derivatives.

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • White opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a white opaque plate, add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the this compound derivatives at various concentrations. Include appropriate controls (no enzyme, enzyme only, positive control inhibitor).

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.

Data Presentation: Potency of Lamellarin Derivatives

The following tables summarize the reported biological activities of selected Lamellarin derivatives.

Table 1: Cytotoxicity of Lamellarin Derivatives against Cancer Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)Reference
Lamellarin D0.02 - 0.050.03 - 0.080.01 - 0.040.015[2][18][19]
This compound2.24.0-5.3[20]
Lamellarin H0.030.05-0.04[4]
ZL-1 (glycosylated derivative)--0.014-[9]
ZL-3 (glycosylated derivative)-0.0030.010-[9]

Table 2: Inhibition of Topoisomerase I and Protein Kinases by Lamellarin Derivatives (IC50 in µM)

CompoundTopoisomerase ICDK1/Cyclin BGSK-3βDYRK1AReference
Lamellarin D0.2 - 0.50.92.20.7[2][4]
Lamellarin H0.10.050.150.08[4]
Lamellarin N-0.0250.0150.03[4]

Signaling Pathways Targeted by Lamellarin Derivatives

Lamellarin derivatives exert their cytotoxic effects by modulating multiple signaling pathways. The primary targets are Topoisomerase I in the nucleus and mitochondria, leading to DNA damage and apoptosis. Additionally, they inhibit various protein kinases involved in cell cycle progression and survival.

Signaling_Pathways This compound Derivative This compound Derivative Topoisomerase I (nuclear) Topoisomerase I (nuclear) This compound Derivative->Topoisomerase I (nuclear) Protein Kinases (e.g., CDK, GSK-3) Protein Kinases (e.g., CDK, GSK-3) This compound Derivative->Protein Kinases (e.g., CDK, GSK-3) Topoisomerase I (mitochondrial) Topoisomerase I (mitochondrial) This compound Derivative->Topoisomerase I (mitochondrial)

Conclusion

The development of this compound derivatives with improved potency holds significant promise for the discovery of novel anti-cancer agents. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and biological evaluation of this important class of marine natural products. Further research focusing on optimizing the therapeutic index and understanding the detailed molecular interactions of these compounds will be crucial for their advancement towards clinical applications.

References

Application Notes and Protocols: Negative Controls for Lamellarin E Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin E belongs to a class of marine-derived pyrrole alkaloids that exhibit potent anti-tumor activities. The biological effects of lamellarins are often pleiotropic, meaning they engage multiple cellular targets to induce effects such as apoptosis and cell cycle arrest. This compound and its close analogs are known to function through several mechanisms, including the inhibition of Topoisomerase I, direct perturbation of mitochondrial function, and the inhibition of various protein kinases.[1][2][3]

This multi-targeted nature complicates the interpretation of cellular assay results. To distinguish specific on-target effects from non-specific cytotoxicity or off-target activities, the use of carefully selected negative controls is imperative. These application notes provide a detailed guide to selecting and using appropriate negative controls for cellular assays involving this compound.

Rationale for Negative Control Selection

A robust negative control strategy for a multi-target compound like this compound should include both a structurally related, inactive analog and mechanism-specific controls.

  • Structurally Related Inactive Analog: This is the ideal negative control. It shares the core scaffold of this compound but lacks key chemical features required for biological activity. This control helps to rule out effects caused by the general chemical structure, solubility, or other physical properties of the compound class. For the purposes of these notes, we will refer to a hypothetical but plausible control, "Inactive Lamellarin Analog (ILA)" . ILA could be an analog with an open lactone ring or one lacking the planar conformation necessary for DNA intercalation and kinase binding, rendering it inactive in cytotoxicity assays.[1][4]

  • Mechanism-Specific Controls: These are well-characterized compounds that are known to be inactive against a specific target of this compound. They are used to dissect which of this compound's activities is responsible for a particular cellular outcome.

A diagram illustrating the multi-target mechanism of this compound is provided below.

Lamellarin_E_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion LamE This compound TopoI Topoisomerase I LamE->TopoI Kinases Protein Kinases (CDKs, GSK-3, etc.) LamE->Kinases Mito Mitochondrial Membrane LamE->Mito Direct Action DNA_Damage DNA Damage TopoI->DNA_Damage Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Signaling_Disruption Signaling Disruption Kinases->Signaling_Disruption Inhibition Signaling_Disruption->Apoptosis MMP_Loss ΔΨm Collapse Mito->MMP_Loss MMP_Loss->Apoptosis

Figure 1: Pleiotropic mechanisms of this compound leading to apoptosis.

Proposed Negative Controls

The following table summarizes the recommended negative controls for this compound assays.

Control Compound Type Primary Rationale Intended Use Expected Outcome
Vehicle (e.g., 0.1% DMSO) Solvent ControlTo control for effects of the compound solvent.All assaysNo significant effect on cell viability or target activity.
Inactive Lamellarin Analog (ILA) Structurally RelatedPossesses the core lamellarin structure but is biologically inactive. Rules out artifacts of the chemical scaffold.[4][5]All assays, especially cytotoxicity and mechanism-of-action studies.No significant cytotoxicity; no inhibition of kinases, Topo I, or mitochondrial function.
Inactive Kinase Compound (IKC) Mechanism-SpecificA compound from a well-known kinase inhibitor class that is confirmed to be inactive against this compound's known kinase targets.Kinase activity assays; downstream signaling analysis (e.g., Western blot).No inhibition of kinase activity or downstream phosphorylation events.

A logical workflow for selecting the appropriate negative control is outlined below.

Control_Selection_Logic start Start: Planning a This compound Experiment assay_type What is the primary question of the assay? start->assay_type q_viability General Cytotoxicity? assay_type->q_viability q_kinase Kinase Inhibition? assay_type->q_kinase q_mito Mitochondrial Effects? assay_type->q_mito c_viability Use Vehicle Control and Inactive Lamellarin Analog (ILA) q_viability->c_viability c_kinase Use ILA and Inactive Kinase Compound (IKC) q_kinase->c_kinase c_mito Use Vehicle Control and Inactive Lamellarin Analog (ILA) q_mito->c_mito end_node Proceed to Experimental Protocol c_viability->end_node c_kinase->end_node c_mito->end_node

Figure 2: Decision workflow for selecting appropriate negative controls.

Experimental Protocols

The following are generalized protocols. Researchers should optimize parameters such as cell density, compound concentrations, and incubation times for their specific cell line and experimental setup.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS/SRB)

This protocol assesses the effect of this compound and controls on cell proliferation and viability.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound, Inactive Lamellarin Analog (ILA), Vehicle (DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution) or SRB (sulforhodamine B) staining solution

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 18-24 hours at 37°C, 5% CO₂.[6]

  • Compound Preparation: Prepare 2x concentrated serial dilutions of this compound and ILA in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Add 100 µL of medium with vehicle to the control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Assay Readout:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize absorbance values to the vehicle-treated wells (representing 100% viability). Plot the normalized values against compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), a key event in apoptosis.

Materials:

  • 96-well black-walled, clear-bottom plates

  • Cell line of interest

  • Complete culture medium

  • This compound, ILA, Vehicle (DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • MMP-sensitive dye (e.g., TMRM, TMRE, or JC-10)[7][8]

  • Hoechst 33342 stain (for nuclear counterstaining)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled plate as described in Protocol 4.1.

  • Treatment: Treat cells with this compound, ILA, and vehicle for a predetermined time (e.g., 6-24 hours). Include wells treated with 10 µM FCCP for 30 minutes as a positive control.

  • Dye Loading: Remove the treatment medium. Add 100 µL of fresh medium containing the MMP dye (e.g., 100 nM TMRM) and Hoechst 33342.

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.[9]

  • Imaging/Reading:

    • Wash cells gently with PBS or fresh medium.

    • Add 100 µL of fresh medium or buffer.

    • Measure fluorescence using a high-content imager or a fluorescence microplate reader. For TMRM, use Ex/Em ~548/573 nm.

  • Data Analysis: Quantify the mean fluorescence intensity of the MMP dye per cell (normalized to cell number using the Hoechst signal). Compare the signal from treated wells to the vehicle control.

Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol assesses the inhibition of a specific kinase pathway by analyzing the phosphorylation status of a downstream substrate.

Materials:

  • 6-well or 12-well cell culture plates

  • Cell line with a known active kinase pathway targeted by lamellarins (e.g., a pathway involving GSK-3)[2]

  • This compound, ILA, IKC, Vehicle (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-GSK-3β, anti-total-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach ~80% confluency. Treat with this compound, ILA, IKC, and vehicle for the desired time (e.g., 1-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Data Analysis: Quantify band intensities. Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., β-actin). Compare treated samples to the vehicle control.

A generalized workflow for these cellular assays is shown below.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_readout Readout cluster_analysis Analysis seed 1. Seed Cells in Multi-well Plate incubate1 2. Incubate (e.g., 24h) seed->incubate1 prep_compounds 3. Prepare Compound Dilutions incubate1->prep_compounds treat 4. Add Compounds to Cells (this compound, ILA, Vehicle) prep_compounds->treat incubate2 5. Incubate (Assay-dependent time) treat->incubate2 add_reagent 6. Add Detection Reagent (e.g., MTS, TMRM, Lysis Buffer) incubate2->add_reagent read 7. Measure Signal (Absorbance, Fluorescence, Western Blot) add_reagent->read analyze 8. Normalize Data & Plot Results read->analyze interpret 9. Determine IC50 or Target Modulation analyze->interpret

Figure 3: General experimental workflow for this compound cellular assays.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. Below are examples of expected results.

Table 1: Expected IC₅₀ Values (µM) from Cell Viability Assay

CompoundHeLaSH-SY5YInterpretation
This compound 0.50.2Potent cytotoxic activity observed.
Inactive Lamellarin Analog (ILA) > 50> 50Lack of activity confirms the cytotoxic effect is not due to the general lamellarin scaffold.
Vehicle (0.1% DMSO) No effectNo effectConfirms solvent does not contribute to cytotoxicity.

Table 2: Expected Results from Mitochondrial Membrane Potential (MMP) Assay (% of Vehicle Control)

Compound (at 5x IC₅₀)MMP Signal (% of Vehicle)Interpretation
This compound 35%Strong induction of mitochondrial depolarization.
Inactive Lamellarin Analog (ILA) 98%No significant effect on mitochondrial membrane potential.
FCCP (Positive Control) 15%Confirms assay is responsive to mitochondrial uncoupling.
Vehicle (0.1% DMSO) 100%Baseline for healthy mitochondrial potential.

Table 3: Expected Results from Cell-Based Kinase Assay (% Inhibition of Substrate Phosphorylation)

Compound (at 5x IC₅₀)% Inhibition of p-SubstrateInterpretation
This compound 85%Potent inhibition of the targeted kinase pathway in cells.
Inactive Lamellarin Analog (ILA) < 5%Confirms that kinase inhibition is a specific feature of the active compound.
Inactive Kinase Compound (IKC) < 5%Rules out non-specific effects on the signaling pathway being assayed.
Vehicle (0.1% DMSO) 0%Baseline for kinase activity.

By employing this structured approach with appropriate negative controls, researchers can confidently dissect the complex mechanisms of this compound, leading to more robust and interpretable data in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Total Synthesis Yield of Lamellarin E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Lamellarin E. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ultimately aiming to improve the overall yield of this compound.

Troubleshooting Guides

This section addresses common challenges encountered during the total synthesis of this compound and its analogues, offering systematic approaches to identify and resolve them.

Issue 1: Low Yield in the Formation of the Polysubstituted Pyrrole Core

The construction of the central, highly substituted pyrrole ring is a critical and often low-yielding part of the synthesis.

Possible Causes and Solutions:

  • Inefficient Condensation Reactions: Paal-Knorr synthesis and related condensations can be sluggish.

    • Troubleshooting:

      • Acid Catalyst: Vary the Brønsted or Lewis acid catalyst and its concentration. Common choices include p-toluenesulfonic acid (p-TsOH), acetic acid, or trifluoroacetic acid (TFA).

      • Temperature and Reaction Time: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products.

      • Water Removal: Employ a Dean-Stark apparatus or use microwave irradiation to efficiently remove water and drive the reaction to completion.

  • Low Yield in Multi-component Reactions: While efficient, multi-component strategies can be sensitive to stoichiometry and reaction conditions.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component may be necessary.

      • Order of Addition: The order in which the reactants are added can significantly impact the yield. Experiment with different addition sequences.

  • Side Reactions: Competing polymerization or decomposition of starting materials can reduce the yield.

    • Troubleshooting:

      • Purification of Starting Materials: Ensure the purity of all starting materials, as impurities can catalyze side reactions.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Issue 2: Poor Performance of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings are frequently used to introduce the aryl substituents onto the pyrrole core. Low yields are a common hurdle.

Possible Causes and Solutions:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities.

    • Troubleshooting:

      • Degassing: Thoroughly degas all solvents and reagents.

      • Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates, consider bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos.

      • Pre-catalyst: Use a stable pre-catalyst that is activated in situ.

  • Sub-optimal Base and Solvent: The choice of base and solvent system can dramatically affect the reaction outcome.

    • Troubleshooting:

      • Base Screening: Screen a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine).

      • Solvent System: A mixture of solvents, such as toluene/water or dioxane/water, is often effective for Suzuki couplings.

  • Poor Solubility of Boronic Acids/Esters: The solubility of the coupling partners can be a limiting factor.

    • Troubleshooting:

      • Boron Reagent: If using a boronic acid with poor solubility, consider converting it to the corresponding pinacol boronate ester (BPin).

Issue 3: Low Yield and Lack of Regioselectivity in C-H Arylation

Direct C-H arylation is an elegant strategy to form C-C bonds but can suffer from low yields and poor regioselectivity.

Possible Causes and Solutions:

  • Ineffective Directing Group: The directing group on the pyrrole nitrogen is crucial for regioselectivity.

    • Troubleshooting:

      • Directing Group Selection: Experiment with different N-directing groups. Pyridyl or picolinamide groups have been shown to be effective in directing arylation to specific positions.

  • Catalyst and Oxidant Choice: The catalyst and oxidant system must be carefully optimized.

    • Troubleshooting:

      • Catalyst Screening: While palladium is common, rhodium catalysts have shown promise for achieving unusual regioselectivity in pyrrole arylation.[1][2][3]

      • Oxidant: The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) can influence the catalytic cycle and should be optimized.

  • Harsh Reaction Conditions: High temperatures can lead to decomposition.

    • Troubleshooting:

      • Temperature Optimization: Carefully screen the reaction temperature. While some C-H activations require high temperatures, others can proceed under milder conditions with the right catalytic system.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable overall yield to expect for the total synthesis of this compound?

A1: The total synthesis of complex natural products like this compound is a multi-step process, and overall yields can vary significantly depending on the chosen route. Reported overall yields for structurally similar lamellarins, such as Lamellarin D, typically range from 3% to 22% over 8 to 16 steps.[1][4] A highly optimized route may achieve a higher yield.

Q2: I am having trouble with the final cyclization to form the pentacyclic core. What are some alternative strategies?

A2: If a direct intramolecular cyclization (e.g., Pictet-Spengler or Heck) is low-yielding, consider a different disconnection approach. For instance, a strategy involving an intramolecular [3+2] cycloaddition of an azomethine ylide has been successfully employed in the synthesis of Lamellarin K.[5] Alternatively, a Friedel-Crafts type acylation followed by lactonization can be explored.

Q3: My protecting groups are being cleaved under the reaction conditions for a key step. What are some more robust protecting groups for the hydroxyl functionalities?

A3: The phenolic hydroxyl groups in the precursors to this compound require robust protection.

  • Isopropyl (iPr) ethers: These are relatively stable but can be cleaved with strong Lewis acids like BCl₃.

  • Benzyl (Bn) ethers: These are generally more stable and can be removed under hydrogenolysis conditions, which are often compatible with other functional groups in the molecule.

  • Silyl ethers (e.g., TBS, TIPS): These offer varying degrees of stability and can be selectively removed under different conditions, allowing for orthogonal protection strategies.

Q4: How can I improve the regioselectivity of bromination on the pyrrole ring?

A4: Regioselective bromination of the pyrrole core is often necessary for subsequent cross-coupling reactions.

  • N-Protecting/Directing Group: The group on the pyrrole nitrogen can influence the position of bromination.

  • Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is commonly used, but its reactivity and selectivity can be modulated by the solvent and temperature. In some cases, using Br₂ with a Lewis acid may offer different selectivity.

  • Blocking Groups: If direct bromination is not selective, consider introducing a temporary blocking group at the more reactive position, performing the bromination, and then removing the blocking group.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in Lamellarin Synthesis

Reaction StepSynthetic StrategyReagents and ConditionsReported Yield (%)Reference CompoundSource
Pyrrole Core Formation Paal-Knorr CondensationArylpyruvic acid, 2-arylethylamine, Pb(OAc)₄~33 (overall for 4 steps)Lamellarin G Trimethyl EtherSteglich et al.
Sequential Halogenation/Suzuki CouplingNBS, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃~18 (overall for 8 steps)Lamellarin DPla et al.[2]
C-H Arylation Rh-catalyzed β-selective arylationRhCl(CO){P[OCH(CF₃)₂]₃}₂, Ag₂CO₃50-80Lamellarin C and IYamaguchi et al.[1][3]
Pd-catalyzed C-H arylationPd(OAc)₂, directing group, oxidantVariesGeneral-
Final Ring Cyclization Intramolecular Heck ReactionPd(OAc)₂, PPh₃, base40-60Lamellarin G Trimethyl EtherSteglich et al.
[3+2] CycloadditionAzomethine ylide precursor, heatHighLamellarin KBanwell et al.[5]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrroles

This protocol is adapted from syntheses of various lamellarin analogues and is a good starting point for the arylation of a brominated pyrrole intermediate.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the bromopyrrole derivative (1.0 eq), the arylboronic acid or pinacol ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection of Hydroxyl Groups

The final step in many lamellarin syntheses is the global deprotection of the phenolic hydroxyl groups.

  • Reagent Preparation:

    • Dissolve the fully protected lamellarin precursor (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Reaction Setup:

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reaction Execution:

    • Slowly add a solution of boron trichloride (BCl₃) in DCM (1.0 M, 1.2-1.5 eq per protecting group) dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding methanol at 0 °C.

    • Concentrate the mixture in vacuo.

    • Co-evaporate with methanol several times to remove residual boron salts.

    • Purify the final product by preparative HPLC or crystallization.

Mandatory Visualization

Lamellarin_Synthesis_Workflow Start Starting Materials (e.g., Substituted Anilines and Phenylacetic Acids) Pyrrole_Core Polysubstituted Pyrrole Core Formation Start->Pyrrole_Core Paal-Knorr or Multi-component Rxn Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Pyrrole_Core->Coupling Introduction of Aryl Groups CH_Activation Late-Stage C-H Arylation Pyrrole_Core->CH_Activation Alternative Route Cyclization Intramolecular Cyclization Coupling->Cyclization CH_Activation->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Formation of Pentacyclic System LamellarinE This compound Deprotection->LamellarinE

Caption: A generalized workflow for the total synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield in Key Step Catalyst Catalyst Inactive? Low_Yield->Catalyst Conditions Sub-optimal Conditions? Low_Yield->Conditions Reagents Reagent Purity/Stoichiometry? Low_Yield->Reagents Optimize_Catalyst Screen Catalysts and Ligands Catalyst->Optimize_Catalyst Yes Optimize_Conditions Vary Temp, Time, Solvent, and Base Conditions->Optimize_Conditions Yes Purify_Reagents Purify Starting Materials and Adjust Stoichiometry Reagents->Purify_Reagents Yes

Caption: A logical diagram for troubleshooting low-yield reactions.

References

Overcoming solubility issues of Lamellarin E in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of Lamellarin E.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

This compound, a marine alkaloid, possesses a complex and rigid polyaromatic ring system.[1][2] This structure is predominantly hydrophobic (lipophilic), meaning it does not readily form favorable interactions with polar water molecules, leading to very low solubility in aqueous buffers and cell culture media.

Q2: What is the recommended initial method for dissolving this compound for in vitro experiments?

For most in vitro applications, the use of a co-solvent is the most straightforward initial approach. Dimethyl sulfoxide (DMSO) is a common and effective choice.[3][4] The recommended procedure is to first prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute this stock solution into your aqueous experimental medium (e.g., PBS, cell culture media) to the final desired concentration.

Important Consideration: The final concentration of DMSO in your experimental setup should be kept to a minimum (typically <0.5% v/v) as higher concentrations can be toxic to cells and may affect experimental outcomes.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This indicates that the final concentration of this compound exceeds its solubility limit in the aqueous medium, even with the small amount of DMSO present. You have a few options:

  • Lower the Final Concentration: The simplest solution is to reduce the target concentration of this compound in your experiment.

  • Increase Co-solvent (with caution): You can try slightly increasing the final DMSO concentration, but be mindful of the toxicity limits for your specific cell line or assay.

  • Use Advanced Solubilization Techniques: If a higher concentration is necessary, you will need to employ more advanced methods such as cyclodextrin complexation or nanoparticle formulation.

Q4: How can I improve the aqueous solubility of this compound for in vivo studies?

For in vivo applications, high concentrations of co-solvents like DMSO are generally not suitable due to potential toxicity. More advanced formulation strategies are required to improve solubility, stability, and bioavailability.[5][6][7] These include:

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin molecule.[8][9]

  • Nanoparticle Formulations: Incorporating this compound into nanocarriers such as liposomes, polymeric micelles, or solid lipid nanoparticles.[10][11]

  • Chemical Modification: Synthesizing more water-soluble derivatives, such as sulfated versions of the molecule, a strategy that has been successfully used for other lamellarins.[2][5]

Q5: What is cyclodextrin complexation and how does it work for this compound?

Cyclodextrins are ring-shaped molecules made of sugar units. They have a unique structure with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[8][12] The hydrophobic this compound molecule can be entrapped within this cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the surrounding water, thereby increasing the overall aqueous solubility of the drug.[9][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Q6: What are the advantages of using nanoparticle-based formulations for this compound?

Encapsulating this compound into nanoparticles offers several benefits beyond just improving solubility:[14]

  • Enhanced Bioavailability: Protects the drug from degradation and can improve its absorption.[15]

  • Controlled Release: The nanoparticle can be designed to release the drug over a prolonged period.

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to direct the drug to specific tissues or cells, potentially increasing efficacy and reducing side effects.

  • Suitability for Various Administration Routes: Can be adapted for oral or intravenous delivery.[16]

Summary of Solubilization Strategies

StrategyMechanism of ActionTypical Solubility EnhancementKey AdvantagesKey Disadvantages/Considerations
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous medium, allowing the hydrophobic drug to dissolve.[4]Low to ModerateSimple, fast, and suitable for initial in vitro screening.Potential for solvent toxicity, limited enhancement, drug may precipitate upon dilution.[3]
Cyclodextrin Complexation Encapsulates the drug in a host-guest complex with a hydrophilic exterior.[8][9]Moderate to HighSignificant solubility increase, low toxicity, can improve stability.[13]Requires specific formulation development, may not be suitable for all molecules.
Nanoparticle Formulations Encapsulates the drug within a lipid or polymeric nanocarrier.[10][11]HighMajor solubility increase, potential for controlled release and targeted delivery, improves bioavailability.[15][16]Complex formulation process, requires extensive characterization and stability testing.
Chemical Modification Alters the drug's chemical structure (e.g., adding sulfate groups) to make it inherently more water-soluble.[2][5]Variable (Potentially Very High)Creates a new chemical entity with potentially improved properties.Requires synthetic chemistry expertise, may alter the biological activity of the parent compound.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Stock Solution using DMSO

Objective: To prepare a concentrated stock solution of this compound for in vitro use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, dilute the stock directly into the aqueous medium, ensuring the final DMSO concentration remains below 0.5%.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable organic solvent for this compound)

  • Deionized water

  • Rotary evaporator and lyophilizer

Methodology:

  • Prepare a concentrated solution of HP-β-CD in deionized water (e.g., 10-20% w/v).

  • Separately, dissolve this compound in a minimal amount of ethanol to create a saturated solution.

  • Slowly add the this compound solution dropwise into the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

  • Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Remove the ethanol using a rotary evaporator.

  • Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound/HP-β-CD inclusion complex.

  • The resulting powder can be reconstituted in water or buffer to determine the enhancement in solubility.

Protocol 3: Preparation of this compound-Loaded Polymeric Micelles (Co-solvent Evaporation Method)

Objective: To formulate this compound into a nanoparticle system for improved aqueous solubility and delivery.[16]

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., PCL-TPGS, PLGA-PEG)

  • A volatile organic solvent (e.g., Tetrahydrofuran (THF) or Acetone)

  • Deionized water or PBS

  • Magnetic stirrer

Methodology:

  • Dissolve a specific amount of this compound and the chosen copolymer (e.g., 60 mg) in a small volume of the organic solvent (e.g., 1 mL THF).[16]

  • Add this organic solution drop by drop into a larger volume of deionized water (e.g., 2 mL) that is being constantly stirred.[16] The hydrophobic parts of the copolymer will self-assemble into a core, encapsulating the drug, while the hydrophilic parts form the outer shell.

  • Leave the mixture stirring overnight in a fume hood or under a vacuum to allow for the complete evaporation of the organic solvent.[16]

  • The result is a clear or slightly opalescent aqueous dispersion of this compound-loaded micelles.

  • The formulation should be characterized for particle size, drug loading, and encapsulation efficiency using appropriate analytical techniques.

Visualizations

G start Start: this compound Solubility Issue app_type Application Type? start->app_type invitro In Vitro app_type->invitro In Vitro invivo In Vivo app_type->invivo In Vivo conc_req High Concentration Required? dmso Use DMSO Co-solvent conc_req->dmso No advanced Use Advanced Formulation conc_req->advanced Yes invitro->conc_req invivo->advanced precip Precipitation Occurs? dmso->precip precip->advanced Yes end Experiment Ready precip->end No advanced->end

Caption: Workflow for selecting a this compound solubilization strategy.

G lam_e This compound (Hydrophobic) lam_e->center_node cyclo Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclo->center_node complex Water-Soluble Inclusion Complex center_node->complex  Forms

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

G step1 Step 1: Dissolve This compound & Polymer in Organic Solvent step2 Step 2: Add to Water (Self-Assembly) step1->step2 step3 Step 3: Evaporate Organic Solvent step2->step3 step4 Step 4: Characterize (Size, Drug Load) step3->step4

Caption: General workflow for nanoparticle formulation via co-solvent evaporation.

References

Stability of Lamellarin E in cell culture medium over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Lamellarin E. The information is designed to help address common issues encountered during in vitro experiments, with a focus on the stability of this compound in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture medium?

There is currently limited published data specifically detailing the stability of this compound in various cell culture media over extended periods. The stability of a compound can be influenced by several factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of serum. Some sulfated derivatives of lamellarins are known to be generally less stable. Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.

Q2: What is the general protocol to determine the stability of this compound in my cell culture medium?

To assess the stability of this compound, you can perform a time-course experiment where the compound is incubated in your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS). The concentration of this compound should be analyzed at different time points. A general protocol is provided in the "Experimental Protocols" section below.

Q3: My cells are not showing the expected response to this compound. Could stability be an issue?

Yes, a lack of expected biological activity can be due to the degradation of this compound in the cell culture medium. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to a diminished or inconsistent cellular response. Verifying the stability of your this compound stock solution and its stability in the culture medium over the experimental duration is a critical troubleshooting step.

Q4: What are the known cellular targets and signaling pathways of lamellarins?

Lamellarins are known to have multiple cellular targets. Lamellarin D, a well-studied member of the family, is known to induce apoptosis through two main pathways: inhibition of Topoisomerase I in the nucleus and by directly acting on mitochondria.[1] Lamellarins can also inhibit various protein kinases, which may contribute to their cytotoxic effects.[2] The specific pathways affected can vary between different lamellarin analogues.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results between batches. Degradation of this compound stock solution or in the experimental setup.1. Prepare fresh this compound stock solutions. 2. Perform a stability test of this compound in your cell culture medium (see protocol below). 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Lower than expected cytotoxicity. 1. This compound has degraded in the cell culture medium over the incubation period. 2. The chosen cell line is resistant to this compound.1. Determine the half-life of this compound in your medium and consider replenishing the medium with fresh compound during long-term experiments. 2. Include a positive control cell line known to be sensitive to lamellarins.
Precipitate forms after adding this compound to the medium. The concentration of this compound exceeds its solubility in the cell culture medium.1. Visually inspect the medium after adding this compound. 2. Determine the aqueous solubility of this compound in your medium. 3. If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration in the medium is low (typically <0.5%) and does not cause precipitation.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes or culture plates

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Appropriate solvents for extraction (if necessary)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare two sets of your chosen cell culture medium: one with your standard concentration of FBS (e.g., 10%) and one without FBS.

  • Spike both media with this compound to the final concentration used in your experiments.

  • Aliquot the this compound-containing media into sterile tubes or wells of a culture plate for each time point.

  • Immediately take a sample for the "time 0" measurement. This will serve as your baseline concentration.

  • Incubate the remaining samples in a cell culture incubator at 37°C with 5% CO₂.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

  • At each time point, process the samples for analysis. This may involve a protein precipitation step (e.g., with cold acetonitrile) if serum is present, followed by centrifugation.

  • Analyze the supernatant using a validated analytical method (e.g., HPLC, LC-MS) to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration.

Data Presentation:

The results of the stability study can be summarized in the following table:

Time (hours) % this compound Remaining (Medium without FBS) % this compound Remaining (Medium with 10% FBS)
0100100
2
4
8
24
48
72

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike Spike Media with This compound prep_stock->spike prep_media Prepare Media (+/- FBS) prep_media->spike incubate Incubate at 37°C, 5% CO₂ spike->incubate sample Collect Samples at Time Points incubate->sample t = 0, 2, 4, 8, 24, 48, 72h process Process Samples (e.g., Protein Precipitation) sample->process quantify Quantify this compound (HPLC/LC-MS) process->quantify data Calculate % Remaining quantify->data

Caption: Workflow for assessing this compound stability in cell culture medium.

signaling_pathway cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm top1 Topoisomerase I dna DNA Damage top1->dna Leads to apoptosis Apoptosis dna->apoptosis bax Bax Activation cyto_c Cytochrome c Release bax->cyto_c bcl2 Bcl-2 Inhibition bcl2->cyto_c Inhibits cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates cas3->apoptosis pk Protein Kinases pk->apoptosis lam_e This compound lam_e->top1 Inhibits lam_e->bax lam_e->bcl2 Inhibits lam_e->pk Inhibits

Caption: Postulated signaling pathways of this compound leading to apoptosis.

References

Long-term storage and stability of Lamellarin E in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and stability of Lamellarin E in DMSO for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. Ensure the use of anhydrous, high-purity DMSO to minimize degradation.[1]

Q2: What are the recommended long-term storage conditions for this compound in DMSO?

While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing bioactive small molecules in DMSO should be followed.[1] We recommend storing this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Storage at 4°C is suitable for short-term use, but for periods longer than a few days, colder temperatures are advised to maintain compound integrity.[1][3]

Q3: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[2] It is strongly recommended to aliquot the stock solution into single-use volumes to avoid more than 1-2 freeze-thaw cycles. If repeated use from a single vial is necessary, it is crucial to perform stability testing to determine the impact on your specific concentration and storage conditions.

Q4: Can I store this compound in a DMSO/water mixture?

While some compounds exhibit better solubility in DMSO/water mixtures, the presence of water can increase the rate of hydrolysis for certain molecules.[3] A study on a library of compounds showed that 85% were stable in a 90/10 DMSO/water mixture over a 2-year period at 4°C.[3] However, as the specific stability of this compound in aqueous DMSO is unknown, it is recommended to use anhydrous DMSO for long-term storage unless experimental data suggests otherwise.

Q5: Are there any known signaling pathways affected by this compound?

The precise signaling pathways targeted by this compound are not as extensively studied as other members of the lamellarin family, such as Lamellarin D. Lamellarin D is known to be a potent inhibitor of topoisomerase I and also acts directly on mitochondria to induce apoptosis.[4][5] It is plausible that this compound shares similar mechanisms of action due to structural similarities. Lamellarins, as a class, have been shown to inhibit various protein kinases, which could also contribute to their cytotoxic effects.[6]

Troubleshooting Guides

Issue 1: My this compound solution in DMSO appears cloudy or has visible precipitate.

  • Cause: The solubility limit of this compound in DMSO may have been exceeded, or the compound may have precipitated out of solution upon storage, especially at lower temperatures.

  • Solution:

    • Gently warm the solution to 37°C for 10-15 minutes and vortex to try and redissolve the compound.

    • If precipitation persists, sonication for a short period may also help.

    • If the compound does not fully redissolve, it may be necessary to prepare a new, more dilute stock solution.

    • Always visually inspect the solution for clarity before use in experiments.

Issue 2: I am observing a decrease in the activity of my this compound over time.

  • Cause: The compound may be degrading under the current storage conditions. This can be due to factors such as exposure to light, moisture, or repeated freeze-thaw cycles.[2][7]

  • Solution:

    • Verify Storage Conditions: Ensure the stock solution is stored at -20°C or -80°C and protected from light.

    • Aliquot Your Stock: If not already done, prepare new single-use aliquots to minimize freeze-thaw cycles.

    • Perform a Stability Study: It is highly recommended to assess the stability of your this compound solution under your specific laboratory conditions. A detailed protocol for a stability assessment is provided below.

    • Prepare Fresh Solutions: If degradation is suspected, it is best to prepare a fresh stock solution from solid material.

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability of this compound in DMSO

This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound remaining after storage at different temperatures over time.[2][7]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Appropriate analytical column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Autosampler vials

  • -80°C, -20°C, and 4°C storage locations

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Dispense the stock solution into multiple autosampler vials for each storage temperature to be tested.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC or LC-MS method to establish the initial peak area, which corresponds to 100% compound integrity.

  • Storage: Place the aliquots at the designated storage temperatures (-80°C, -20°C, and 4°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each temperature condition.

  • Sample Analysis: Allow the aliquot to thaw completely at room temperature, vortex gently, and analyze using the same HPLC or LC-MS method as the initial analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial (T=0) peak area.

Data Presentation

Table 1: Long-Term Storage Stability of this compound in DMSO

Storage TemperatureInitial Concentration (mM)% Remaining (1 Week)% Remaining (1 Month)% Remaining (3 Months)% Remaining (6 Months)
-80°C 10
-20°C 10
4°C 10
Room Temp. 10

Table 2: Freeze-Thaw Cycle Stability of this compound in DMSO

Number of Freeze-Thaw CyclesConcentration (mM)% Remaining
0 (Initial) 10100%
1 10
3 10
5 10
10 10

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Vials for Each Condition prep_stock->aliquot initial_analysis T=0 Analysis (HPLC/LC-MS) aliquot->initial_analysis storage Store Aliquots at -80°C, -20°C, 4°C initial_analysis->storage timepoint_analysis Analyze at Time Points (1W, 1M, 3M, 6M) storage->timepoint_analysis calculate Calculate % Remaining vs. T=0 timepoint_analysis->calculate conclude Determine Optimal Storage Conditions calculate->conclude

Caption: Workflow for assessing the stability of this compound in DMSO.

signaling_pathway cluster_nucleus Nucleus cluster_mito Mitochondrion LamellarinE This compound TopoisomeraseI Topoisomerase I LamellarinE->TopoisomeraseI Mito Mitochondrial Perturbation LamellarinE->Mito DNA_Damage DNA Strand Breaks TopoisomeraseI->DNA_Damage Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis CytochromeC Cytochrome c Release Mito->CytochromeC CytochromeC->Apoptosis

Caption: Plausible signaling pathway for this compound based on related compounds.

References

Troubleshooting precipitation of Lamellarin E in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with the precipitation of Lamellarin E in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

Precipitation of this compound, a polyaromatic marine alkaloid, is a common issue stemming from its limited aqueous solubility.[1][2] Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given solvent or assay buffer. This can be triggered by several factors including inappropriate solvent choice, high final concentration, buffer pH, salt concentration, and temperature.[3][4][5]

Q2: What is the recommended solvent for dissolving this compound?

Due to its hydrophobic nature, this compound is poorly soluble in water. Organic solvents are required to prepare stock solutions. Dimethyl sulfoxide (DMSO) is a highly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for use in biological assays.[4][6] Other organic solvents may also be used, but their compatibility with the specific experimental assay must be verified.

Q3: How should I prepare a stock solution of this compound to avoid precipitation?

To prepare a stable stock solution, it is crucial to use a suitable organic solvent and ensure the compound is fully dissolved. See the detailed protocol below for step-by-step instructions. It is also critical to start with a high-quality, dry compound, as moisture can affect solubility and stability.

Q4: My stock solution is clear, but precipitation occurs when I add it to my aqueous assay buffer. What's wrong?

This is a common phenomenon known as "crashing out." It happens when the highly concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer where this compound has much lower solubility. The final concentration of the organic solvent (co-solvent) in the assay buffer may be too low to keep the compound in solution. High salt concentrations in the buffer can also reduce the solubility of hydrophobic compounds, an effect known as "salting out."

Q5: Can the pH or temperature of my assay buffer cause this compound to precipitate?

Yes, both pH and temperature are critical factors.[3][5] The solubility of complex molecules like this compound can be pH-dependent due to ionizable groups. It is important to maintain a consistent pH. Temperature can also significantly impact solubility; for many compounds, solubility decreases at lower temperatures.[4][7] Storing assay plates at 4°C, for example, could induce precipitation.

Q6: How can I prevent precipitation during my experiment?

To prevent precipitation, you can:

  • Decrease the final concentration of this compound in the assay.

  • Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it remains below a level that affects your experimental system (typically <1%).

  • Add the this compound stock solution to the buffer while vortexing to ensure rapid and even dispersal.

  • Evaluate your buffer composition. It may be necessary to reduce salt concentrations or add solubility-enhancing excipients, if compatible with your assay.

Q7: How should I store my this compound, both as a solid and in a stock solution?

For long-term stability, solid this compound should be stored at a low temperature (e.g., -20°C or -80°C), protected from light and moisture. Stock solutions in a suitable solvent like DMSO should also be stored at low temperatures in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityRecommended UseNotes
Water Very PoorNot recommendedCan be used as the final assay medium with a low percentage of co-solvent.
Phosphate-Buffered Saline (PBS) Very PoorNot recommendedHigh salt content may decrease solubility further.
Dimethyl Sulfoxide (DMSO) GoodRecommended for stock solutions A common and effective solvent for biological assays.[4][6]
Ethanol (EtOH) ModerateAlternative for stock solutionsEnsure compatibility with the assay; can be more volatile.
Methanol (MeOH) ModerateAlternative for stock solutionsCheck for assay compatibility; may be toxic to some cells.[8]

Table 2: Troubleshooting Guide for this compound Precipitation

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding stock to buffer. Final concentration is too high; insufficient co-solvent.Decrease the final concentration of this compound. Increase the final co-solvent (e.g., DMSO) percentage slightly (e.g., from 0.1% to 0.5%). Add stock solution while vortexing the buffer.
Solution is initially clear but becomes cloudy over time. Slow precipitation or compound instability.Prepare fresh dilutions immediately before use. Check the pH and temperature stability of the compound in your buffer.
Precipitation observed after refrigeration or cooling. Temperature-dependent solubility.Perform experiments at a consistent room temperature. If cooling is necessary, test for precipitation at that temperature first.
Precipitate appears as crystalline solids. Compound is "crashing out" of solution.Use a higher percentage of co-solvent. Consider using a solubility enhancer if compatible with the assay.
Precipitate appears as an oily film or amorphous solid. Interaction with buffer components or poor dissolution.Ensure the stock solution is fully dissolved before use. Test solubility in different buffer formulations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired molarity (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure all solid material is completely dissolved.

  • Visual Inspection: Visually inspect the solution against a light source to confirm there are no visible particles. The solution should be perfectly clear.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in low-retention tubes. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Aqueous Assay Buffer

  • Thaw Stock: Thaw a single aliquot of the this compound stock solution completely and bring it to room temperature. Mix gently by flicking the tube.

  • Prepare Intermediate Dilutions (Optional): If large dilutions are required, perform a serial dilution in 100% DMSO first. This prevents adding a minuscule volume of stock directly to a large buffer volume.

  • Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the final aqueous assay buffer. Crucially, add the compound to the buffer while the buffer is being vortexed or rapidly mixed. This promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

  • Final Mix and Use: Vortex the final solution for an additional 15-30 seconds. Use the freshly prepared solution in your assay immediately. Do not store dilute aqueous solutions of this compound for extended periods.

Visualizations

cluster_troubleshoot Troubleshooting Dilution Issues start Precipitation Observed in this compound Assay check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock remake_stock No: Re-dissolve stock. Use vortexing/sonication. If still cloudy, prepare fresh stock. check_stock->remake_stock No check_dilution Yes: Was precipitation seen after dilution in buffer? check_stock->check_dilution Yes cause1 Potential Cause: Concentration Too High check_dilution->cause1 cause2 Potential Cause: Insufficient Co-Solvent check_dilution->cause2 cause3 Potential Cause: Buffer Incompatibility check_dilution->cause3 cause4 Potential Cause: Poor Mixing Technique check_dilution->cause4 solution1 Solution: Lower final this compound concentration. cause1->solution1 end_node Problem Resolved solution1->end_node solution2 Solution: Increase final DMSO % (e.g., 0.5%). Verify assay tolerance to DMSO. cause2->solution2 solution2->end_node solution3 Solution: Check buffer pH & salt concentration. Test alternative buffer systems. cause3->solution3 solution3->end_node solution4 Solution: Add stock to buffer while vortexing. cause4->solution4 solution4->end_node

Caption: Troubleshooting workflow for this compound precipitation.

cluster_compound This compound Properties cluster_factors Factors Influencing Stability in Solution L_E This compound Prop1 Large, Polyaromatic Structure L_E->Prop1 Prop2 Hydrophobic Nature L_E->Prop2 Outcome Solution State Prop2->Outcome major influence Solvent Solvent Choice (e.g., DMSO) Solvent->Outcome Concentration Final Concentration Concentration->Outcome Buffer Buffer Composition (pH, Salts) Buffer->Outcome Temp Temperature Temp->Outcome Stable Stable & Soluble Outcome->Stable Optimized Conditions Precipitate Precipitation Outcome->Precipitate Sub-optimal Conditions

Caption: Factors influencing this compound solubility and stability.

References

Reducing off-target effects of Lamellarin E in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Lamellarin E in kinase assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known kinase targets?

Lamellarins are a class of marine-derived alkaloids known for their potent anti-tumor activities.[1][2] While the entire family has been studied, specific data for this compound is less common in publicly available literature. However, related compounds like Lamellarin D and N have been shown to inhibit a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A).[1][3][4] Lamellarins are considered multi-target agents, also affecting topoisomerase I and mitochondrial functions.[1][3] Therefore, when using any lamellarin, including this compound, assuming polypharmacology is a critical starting point.

Q2: What are "off-target" effects in the context of a kinase assay?

In a kinase assay, an "off-target" effect occurs when a compound inhibits or activates kinases other than the intended primary target. This can lead to misinterpretation of the compound's potency and selectivity, as well as produce unintended biological consequences in cellular models.[5] Given that the kinome is large and many kinases share structural similarities in the ATP-binding pocket, off-target activity is a common challenge in drug discovery.[6]

Q3: Why is it crucial to reduce off-target effects for my research?

Reducing off-target effects is essential for several reasons:

  • Accurate Potency (IC50) Determination: Off-target inhibition can confound the measurement of a compound's true potency against the desired kinase.

  • Reliable Structure-Activity Relationship (SAR): Understanding the specific interactions that drive on-target activity is impossible if off-target effects are dominant.

  • Translational Confidence: For drug development, confidence that the observed cellular phenotype is due to inhibition of the intended target is paramount for advancing a compound into further studies.[7]

Troubleshooting Guide: Minimizing Off-Target Effects

This section provides practical advice in a question-and-answer format to address common issues encountered during kinase assays with potentially non-selective compounds like this compound.

Q: My initial screen shows this compound is a potent inhibitor of my kinase of interest. How can I be sure this is not due to off-target activity?

A: An initial positive result is a great start, but validation is key. The first step is to determine the selectivity of this compound.

Recommended Action: Kinase Selectivity Profiling

You should test the compound against a broad panel of kinases. This is often done through specialized services that screen against hundreds of human kinases.[8][9]

  • Tier 1: Single-Dose Profiling: Screen this compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., KINOMEscan™ or similar).[8][9] This will identify a preliminary "hit list" of potential off-target kinases.

  • Tier 2: Dose-Response (IC50) Determination: For all kinases inhibited above a certain threshold (e.g., >70%) in the initial screen, perform a full 10-point dose-response curve to determine the IC50 value for each.[8] This provides a quantitative measure of potency against on- and off-targets.

The workflow for assessing inhibitor specificity is illustrated below.

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Assay Optimization & Mechanistic Studies A Initial Hit from Primary Assay (e.g., this compound inhibits Target Kinase X) B Perform Broad Kinase Selectivity Screen (Single high concentration, e.g., 10 µM) A->B  Validate  Selectivity C Analyze Hit Profile: Identify all kinases inhibited >70% B->C D Determine IC50 values for all hits (10-point dose-response curves) C->D  Quantify  Potency E Is the compound selective? (e.g., >30-fold window vs off-targets) D->E F YES: Proceed with on-target cellular validation E->F G NO: Troubleshoot Assay Conditions or Re-evaluate Compound E->G H Vary ATP Concentration (Determine Mechanism of Inhibition) G->H  Optimize  Assay I Use Orthogonal Assay Format (e.g., Binding vs. Activity) G->I  Confirm with  Different Method

Caption: Workflow for Validating Kinase Inhibitor Selectivity.

Q: My selectivity screen revealed this compound inhibits several other kinases with similar potency. What can I do to my assay to favor the on-target interaction?

A: When dealing with a non-selective, ATP-competitive inhibitor, you can adjust assay conditions to better differentiate inhibitor potency.

Recommended Action: Vary ATP Concentration

Most kinase inhibitors compete with ATP for binding to the active site. The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.

  • Principle: According to the Cheng-Prusoff equation, for a competitive inhibitor, the IC50 will increase linearly with the ATP concentration.

  • Action: Run your kinase assay at different ATP concentrations, particularly at or below the Michaelis-Menten constant (Km) for ATP of your target kinase. A lower ATP concentration will generally result in a lower IC50 value for a competitive inhibitor, potentially revealing selectivity windows that are not apparent at high ATP levels.[10]

Q: How do I know if this compound is a competitive inhibitor?

A: Performing kinetic analysis by varying both substrate and inhibitor concentrations can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). A simpler approach is to assess the impact of ATP concentration on IC50.

Recommended Action: ATP Competition Assay

  • Determine the IC50 of this compound for your target kinase at a low ATP concentration (e.g., at the Km value).

  • Determine the IC50 again at a high, saturating ATP concentration (e.g., 1 mM).

  • Result: If the IC50 value increases significantly with the higher ATP concentration, it strongly suggests an ATP-competitive mechanism of action.[7]

Q: Could my assay format itself be causing misleading results?

A: Yes. Different assay technologies have different strengths and potential artifacts. It is highly recommended to confirm your primary results using an orthogonal assay.

Recommended Action: Use an Orthogonal Assay Method

Orthogonal assays measure the same biological event using a different technology or principle. This helps rule out artifacts specific to one method (e.g., compound interference with light-based readouts).

  • If your primary assay measures kinase activity (e.g., ADP-Glo, which measures ATP-to-ADP conversion), use a secondary assay that measures direct compound-kinase binding (e.g., Surface Plasmon Resonance (SPR) or a competition binding assay).[6][7]

  • Conversely, if your primary assay is a binding assay, validate the hits in a functional assay that measures substrate phosphorylation.[11]

Data Presentation

To effectively compare the potency of this compound against its primary target and potential off-targets, data should be organized clearly. The following table presents a hypothetical but realistic selectivity profile for a lamellarin compound based on published data for the class.[3][12][13]

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetKinase FamilyAssay ATP Conc. (µM)IC50 (nM)Selectivity Ratio (vs. CDK2/Cyclin E)
CDK2/Cyclin E CMGC 10 25 1x (On-Target)
CDK9/Cyclin T1CMGC10753x
GSK-3βCMGC101506x
DYRK1ACMGC1025010x
VEGFR2TK1001,20048x
PIM1CAMK100> 5,000>200x
SRCTK100> 10,000>400x

Data is illustrative and based on the known promiscuity of the lamellarin scaffold. Actual values for this compound must be determined experimentally.

Key Signaling Pathways

Understanding the signaling context of both on- and off-targets is crucial for interpreting cellular data. Lamellarins are known to impact CDKs, which are central to cell cycle regulation.[1][3] A potential off-target like VEGFR2 is critical for angiogenesis.[14][15][16][17][18]

G cluster_0 CDK2 Pathway (Cell Cycle Progression) cluster_1 VEGFR2 Pathway (Angiogenesis - Potential Off-Target) CyclinD_CDK46 Cyclin D CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRB hyper- phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes LamellarinE_CDK2 This compound LamellarinE_CDK2->CDK2 INHIBITS VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT activates AKT->Proliferation LamellarinE_VEGFR2 This compound LamellarinE_VEGFR2->VEGFR2 INHIBITS (Off-Target)

Caption: On-Target (CDK2) vs. Potential Off-Target (VEGFR2) Pathways.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol provides a general framework for measuring kinase activity and inhibitor potency. It must be optimized for your specific kinase-substrate pair.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • Purified recombinant kinase and its specific substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • ATP solution.

  • This compound stock solution (e.g., 10 mM in 100% DMSO).

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound.

    • Perform an 11-point, 3-fold serial dilution in 100% DMSO.

    • Dilute this series into the kinase buffer to create the final compound plate. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 2.5 µL of serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mix (containing your kinase and its peptide substrate in kinase buffer).

    • Gently mix and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Add 5 µL of a 2x ATP solution (prepared in kinase buffer) to each well to start the reaction. The final ATP concentration should be at the Km for the target kinase for optimal sensitivity to competitive inhibitors.[10]

    • The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The time may need optimization based on enzyme activity.

  • Reaction Termination and Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no kinase control).

    • Normalize the data with 100% activity (DMSO control) and 0% activity (no ATP or potent inhibitor control).

    • Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Lamellarin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in synthetic Lamellarin E. Our goal is to equip researchers with the knowledge to identify, troubleshoot, and mitigate variability, ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in the synthesis of a complex molecule like this compound can stem from several factors throughout the multi-step synthesis process. Key contributors include:

  • Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of side-products that are structurally similar to this compound and difficult to separate.

  • Reaction Conditions: Minor deviations in temperature, reaction time, pressure, or stirring speed can alter reaction kinetics and lead to the formation of impurities or incomplete reactions.

  • Solvent Quality: The grade, purity, and water content of solvents can significantly influence reaction outcomes and impurity profiles.

  • Purification Methods: Inconsistencies in purification techniques, such as column chromatography or crystallization, can result in varying levels of residual impurities or the presence of isomers in the final product.

  • Scale of Synthesis: Scaling up the synthesis can introduce new variables that affect reaction parameters and product purity.

Q2: A new batch of this compound is showing lower than expected activity in our cancer cell line assays. What should we investigate first?

When a new batch of this compound exhibits reduced biological activity, a systematic approach to troubleshooting is crucial. We recommend the following initial steps:

  • Confirm Identity and Purity: The first step is to rigorously assess the identity and purity of the new batch using a combination of analytical techniques. This will help determine if the issue is with the compound itself or with the experimental setup.

  • Compare Analytical Data: Compare the analytical data (HPLC, NMR, MS) of the current batch with a previously well-characterized, active batch (a "gold standard" batch if available).

  • Review Experimental Protocol: Carefully review your cell-based assay protocol for any recent changes or potential sources of error.

Q3: How can we standardize the quality control process for incoming batches of synthetic this compound?

Establishing a robust quality control (QC) pipeline is essential for ensuring the consistency of your research. A comprehensive QC process for this compound should include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Biological Activity Assay: A standardized in vitro assay, such as a topoisomerase I inhibition or a cell viability assay with a sensitive cancer cell line, should be performed to confirm the biological potency of each new batch.

Troubleshooting Guides

Guide 1: Investigating Purity and Identity of this compound Batches

If you suspect batch-to-batch variability, a thorough analytical investigation is the first line of defense. This guide outlines the key analytical techniques and expected outcomes.

Data Presentation: Analytical Characterization of this compound

ParameterMethodExpected Result for High-Purity this compoundPotential Indication of Variability
Purity HPLC-UV>98% single peakMultiple peaks, broadened peaks, or a main peak area <98%
Identity ¹H and ¹³C NMRSpectra consistent with the published structure of this compoundPresence of unexpected signals, altered chemical shifts, or incorrect integration values
Molecular Weight LC-MS[M+H]⁺ ion corresponding to the exact mass of this compoundPresence of ions corresponding to potential impurities or degradation products

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or methanol) to a known concentration.

  • Nuclear Magnetic Resonance (NMR) for Structural Elucidation:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Spectra to Acquire: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

    • Analysis: Compare the acquired spectra with known spectra of this compound. Pay close attention to the chemical shifts, coupling constants, and integrations of the aromatic and methoxy protons.

  • Mass Spectrometry (MS) for Molecular Weight Confirmation:

    • Technique: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis: Look for the protonated molecular ion [M+H]⁺. The observed mass should be within a narrow tolerance of the calculated exact mass.

    • Fragmentation Analysis (MS/MS): Can provide further structural confirmation by analyzing the fragmentation pattern.

Guide 2: Assessing Biological Activity and Target Engagement

Inconsistent biological activity is a primary concern arising from batch variability. This guide provides an overview of key biological assays to confirm the potency of your this compound batch.

Data Presentation: Biological Activity of this compound

AssayKey ParameterExpected Result for Active this compoundPotential Indication of Variability
Topoisomerase I Inhibition Assay IC₅₀ ValuePotent inhibition with a low IC₅₀ valueHigher IC₅₀ value, indicating reduced potency
EGFR Kinase Inhibition Assay IC₅₀ ValueInhibition of EGFR kinase activity with a measurable IC₅₀Higher IC₅₀ value or no inhibition
Cancer Cell Viability Assay IC₅₀ ValuePotent cytotoxicity against sensitive cancer cell linesHigher IC₅₀ value, indicating reduced anti-proliferative activity

Experimental Protocols:

  • Topoisomerase I DNA Relaxation Assay:

    • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

    • Procedure: a. Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of this compound. b. Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis. c. Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

    • Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

  • In Vitro EGFR Kinase Assay:

    • Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

    • Procedure: a. In a microplate well, combine recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP. b. Add varying concentrations of this compound. c. After incubation, quantify the amount of phosphorylated substrate using a detection method such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

    • Analysis: A decrease in substrate phosphorylation indicates inhibition of EGFR kinase activity.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Batch-to-Batch Variability

cluster_0 Initial Observation cluster_1 Analytical Investigation cluster_2 Decision Point cluster_3 Biological Investigation cluster_4 Conclusion start Inconsistent Experimental Results hplc HPLC Purity Check start->hplc nmr NMR Structural Verification hplc->nmr ms MS Molecular Weight Confirmation nmr->ms decision1 Purity & Identity OK? ms->decision1 topo_assay Topoisomerase I Assay decision1->topo_assay Yes conclusion1 Batch is Impure/Incorrect decision1->conclusion1 No conclusion3 Investigate Assay Conditions decision1->conclusion3 Yes, but still seeing issues kinase_assay EGFR Kinase Assay topo_assay->kinase_assay conclusion2 Batch is Inactive kinase_assay->conclusion2 Low Activity conclusion4 Batch is Acceptable kinase_assay->conclusion4 Activity OK

Caption: A workflow for troubleshooting batch-to-batch variability of this compound.

Simplified EGFR Signaling Pathway and this compound Inhibition

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival LamellarinE This compound LamellarinE->EGFR

Caption: this compound inhibits the EGFR signaling pathway.

Topoisomerase I Inhibition by this compound

cluster_0 DNA Replication/Transcription Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Topoisomerase I TopoisomeraseI Topoisomerase I LamellarinE This compound LamellarinE->TopoisomeraseI

Caption: this compound inhibits the function of Topoisomerase I.

Minimizing Lamellarin E degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lamellarin E. This resource provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of this compound during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a marine-derived polycyclic alkaloid belonging to the lamellarin class of compounds. These compounds are of significant interest due to their wide range of biological activities, including potential anticancer and antiviral properties. The complex, fused heterocyclic structure of this compound, which includes a pyrrole core, can be susceptible to degradation under various experimental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on the general stability of related polycyclic aromatic alkaloids and sulfated natural products, the primary factors of concern are:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the chemical modification and degradation of the molecule.

Q3: How should I properly store this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, it is recommended to:

  • Store as a solid: Whenever possible, store this compound as a dry, solid powder.

  • Use a tightly sealed container: Protect the compound from moisture and atmospheric oxygen.

  • Store at low temperatures: For long-term storage, keep the compound at -20°C or below.

  • Protect from light: Store in an amber vial or a container wrapped in aluminum foil to prevent light exposure.

Q4: What are the signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in the physical appearance of the sample (e.g., color change).

  • The appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • A decrease in the area of the parent this compound peak in chromatograms over time.

  • Changes in the spectroscopic profile (e.g., UV-Vis, NMR).

  • A loss of biological activity in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound in the stock solution or assay buffer.Prepare fresh stock solutions frequently. Check the pH and composition of your assay buffer for compatibility. Consider performing a quick purity check of your stock solution via HPLC.
Inconsistent results between experiments. Partial degradation of this compound during storage or experimental procedures.Strictly adhere to recommended storage and handling protocols. Minimize the exposure of the compound to light and elevated temperatures during your experiments. Use freshly prepared solutions for each experiment.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.Analyze the sample using LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway. Review your experimental procedure to identify potential causes of degradation (e.g., prolonged exposure to harsh pH, light, or heat).
Difficulty dissolving this compound. The compound may have degraded into less soluble products.Check the purity of your this compound sample. If degradation is suspected, purify the compound before use. For dissolution, use a suitable organic solvent such as DMSO or DMF and prepare stock solutions at a reasonable concentration.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions

This protocol outlines the best practices for handling solid this compound and preparing stock solutions to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable solvent

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound quickly in a controlled environment with low humidity if possible.

  • Place the weighed solid into a clean, dry amber glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • If the vial is to be stored for an extended period, flush the headspace with an inert gas (argon or nitrogen) before sealing.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • For daily use, prepare small aliquots from the main stock to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability under Specific Experimental Conditions

This protocol provides a general workflow to evaluate the stability of this compound in a specific buffer or solution.

Materials:

  • This compound stock solution (in a suitable organic solvent like DMSO)

  • Experimental buffer/solution

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

  • Incubator or water bath for temperature control

  • Light source (if testing for photostability)

Procedure:

  • Prepare a solution of this compound in your experimental buffer at the desired final concentration. Ensure the final concentration of the organic solvent from the stock solution is low and does not affect the stability or the assay.

  • Divide the solution into several aliquots in appropriate vials.

  • Time-Zero Sample: Immediately analyze one aliquot by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline (T=0).

  • Incubation: Incubate the remaining aliquots under the desired experimental conditions (e.g., specific pH, temperature, or light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage of remaining this compound against time to determine the degradation rate.

Data Presentation

While specific quantitative data for this compound degradation is scarce, the following table summarizes the expected stability based on the general properties of related compounds. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Parameter Expected Stability of this compound Recommendation
pH Acidic (pH < 4)Potentially UnstableAvoid prolonged exposure. Use buffered solutions.
Neutral (pH 6-8)Likely More StableIdeal for most in vitro experiments.
Alkaline (pH > 8)Potentially UnstableAvoid prolonged exposure. Can catalyze hydrolysis.
Temperature 4°CGood for short-term storage (days)Store solutions in the refrigerator for daily use.
Room Temperature (20-25°C)Moderate stability (hours to days)Prepare fresh solutions for each experiment.
> 37°CLikely to degradeMinimize time at elevated temperatures.
Light DarkStableAlways protect from light.
Ambient LightPotential for slow degradationWork in low light conditions when possible.
UV LightLikely to degrade rapidlyAvoid exposure to direct sunlight or UV lamps.

Visualizations

Potential Degradation Pathway

Based on the known instability of sulfated lamellarins, a potential degradation pathway for a related compound, this compound 20-sulfate, could involve the hydrolysis of the sulfate group.

Lamellarin_E_Sulfate This compound 20-Sulfate Hydrolysis Hydrolysis (catalyzed by acid or base) Lamellarin_E_Sulfate->Hydrolysis Lamellarin_E This compound Hydrolysis->Lamellarin_E Degradation_Products Further Degradation Products Lamellarin_E->Degradation_Products

Caption: Potential hydrolysis of this compound 20-sulfate.

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of this compound under various experimental conditions.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solution in Experimental Buffer Prep_Stock->Prep_Working Incubate Incubate under Test Conditions (pH, Temp, Light) Prep_Working->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data Quantify Peak Area & Calculate % Remaining HPLC->Data

Caption: Workflow for this compound stability testing.

Identifying and controlling for artifacts in Lamellarin E experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling for potential artifacts in experiments involving Lamellarin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular targets?

This compound is a marine alkaloid belonging to the lamellarin family of compounds.[1] These compounds are known for their cytotoxic activities and have been shown to have multiple cellular targets. The primary mechanisms of action for the lamellarin class include inhibition of topoisomerase I, modulation of protein kinase activity, and direct effects on mitochondria, leading to apoptosis.[2][3] While Lamellarin D is the most extensively studied of the family, this compound is also recognized for its biological activity.[2][4]

Q2: My cell viability assay (e.g., MTT, XTT) results with this compound are inconsistent. What could be the cause?

Inconsistencies in viability assays can arise from artifacts specific to the compound's properties. Potential issues include:

  • Optical Interference: Lamellarin compounds can be colored and may possess intrinsic fluorescence, which can interfere with absorbance or fluorescence-based readouts.[5]

  • Redox Activity: Lamellarins may have inherent reducing or oxidizing properties that can directly react with redox-sensitive assay reagents like resazurin (used in AlamarBlue or PrestoBlue assays), leading to false positives or negatives.[5]

  • Non-specific Reactivity: Some compounds can act as Pan-Assay Interference Compounds (PAINS), showing activity through non-specific mechanisms rather than by interacting with a specific biological target.[5]

Q3: How can I determine if this compound is causing optical interference in my assay?

To check for optical interference, it is crucial to run a cell-free control experiment. This involves adding this compound at the same concentrations used in your cellular experiment to the assay medium without cells. If you observe a significant signal (absorbance or fluorescence) in the absence of cells, your compound is likely causing optical interference.[5]

Q4: What are some strategies to mitigate artifacts in this compound experiments?

Several strategies can be employed:

  • Use of Orthogonal Assays: Confirm your findings using multiple assays that rely on different detection principles. For example, supplement a metabolic assay like MTT with a direct cell counting method or a membrane integrity assay like trypan blue exclusion.

  • Cell-Free Controls: As mentioned, always run parallel experiments with your compound in cell-free media to identify and subtract any background signal.[5]

  • Pre-reading Plates: For fluorescence-based assays, measure the fluorescence of the plate containing cells and this compound before adding the fluorescent assay reagent. This pre-read value can be subtracted from the final reading.[5]

  • Alternative Dyes: If autofluorescence is an issue, consider using red-shifted fluorescent dyes, as interference from natural products is often more pronounced in the blue-green spectrum.[5]

Troubleshooting Guides

Issue 1: Unexpected Results in a Luciferase Reporter Assay
  • Problem: A significant decrease in luciferase signal is observed, which may not correlate with cell viability.

  • Possible Cause: this compound may directly inhibit the luciferase enzyme.[5]

  • Troubleshooting Steps:

    • Cell-Free Luciferase Inhibition Assay: Perform an in vitro assay by adding this compound directly to a solution containing recombinant luciferase and its substrate. A decrease in luminescence in this cell-free system indicates direct enzyme inhibition.

    • Use a Different Reporter System: If direct inhibition is confirmed, consider using an alternative reporter gene, such as one encoding a fluorescent protein (e.g., GFP, RFP), or a different enzyme system like beta-galactosidase.

    • Internal Controls: Employ a dual-reporter system where the experimental promoter drives one reporter (e.g., firefly luciferase) and a constitutive promoter drives a second, different reporter (e.g., Renilla luciferase).[6] A disproportional decrease in the experimental reporter signal compared to the control reporter suggests a specific effect on the promoter of interest, whereas a parallel decrease in both suggests broad cytotoxicity or non-specific inhibition.

Issue 2: Discrepancy Between Cytotoxicity Data and Apoptosis Markers
  • Problem: High cytotoxicity is observed in an MTT or resazurin assay, but common apoptosis markers (e.g., caspase activation) are not proportionally elevated.

  • Possible Cause: this compound might be inducing non-apoptotic cell death, or the cytotoxicity assay is producing an artifact. Lamellarins are known to have direct effects on mitochondria, which can lead to apoptosis but also other forms of cell death.[2]

  • Troubleshooting Steps:

    • Confirm Cell Death Mechanism: Use multiple assays to characterize the mode of cell death. Annexin V/PI staining can distinguish between apoptosis and necrosis. Western blotting for key proteins in different cell death pathways (e.g., PARP cleavage for apoptosis, RIPK1/3 for necroptosis) can provide further insight.

    • Evaluate Mitochondrial Effects Directly: Since lamellarins can target mitochondria, assess mitochondrial health directly. Assays for mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or measuring mitochondrial respiration can provide a more direct indication of compound-induced mitochondrial dysfunction.[2]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and related compounds from published studies. This data can serve as a reference for designing experiments and interpreting results.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundP388 (Murine Leukemia)Not Specified4.0[4]
This compoundA549 (Human Lung Carcinoma)Not Specified2.2[4]
This compoundHT29 (Human Colon Adenocarcinoma)Not Specified7.2[4]
This compoundMEL-28 (Human Melanoma)Not Specified5.3[4]
Lamellarin DPC3 (Human Prostate Cancer)Not Specified5.25 µg/mL[7]
Lamellarin DA549 (Human Lung Cancer)Not Specified8.64 µg/mL[7]
Lamellarin NSH-SY5Y (Human Neuroblastoma)MTS Assay~1.0[8]

Experimental Protocols

Protocol 1: Cell-Free MTT Interference Assay

This protocol is designed to determine if this compound directly reduces the MTT tetrazolium salt, a common artifact.

  • Prepare a serial dilution of this compound in cell culture medium to match the final concentrations used in your cell-based experiment.

  • Add the this compound dilutions to the wells of a 96-well plate in triplicate. Include wells with medium only as a negative control.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. A significant, concentration-dependent increase in absorbance in the absence of cells indicates interference.[5]

Protocol 2: Autofluorescence Measurement

This protocol helps to quantify the intrinsic fluorescence of this compound.

  • Plate cells in a 96-well plate and treat with a serial dilution of this compound as in your primary assay. Include untreated cells as a control.

  • Incubate for the desired treatment period.

  • Pre-read: Measure the fluorescence of the plate using the same excitation and emission wavelengths as your primary fluorescence assay.

  • Add the fluorescent assay reagent (e.g., for viability, apoptosis) and incubate as required by the manufacturer's protocol.

  • Final Read: Measure the fluorescence of the plate again.

  • Subtract the pre-read values from the final read values to correct for the compound's autofluorescence.[5]

Visualizations

Lamellarin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lamellarin_E This compound Topoisomerase_I Topoisomerase I Lamellarin_E->Topoisomerase_I Inhibition Protein_Kinases Protein Kinases (e.g., CDKs, DYRK1A) Lamellarin_E->Protein_Kinases Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Lamellarin_E->Mitochondrial_Dysfunction Direct Effect DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Signaling_Alteration Altered Signaling Pathways Protein_Kinases->Signaling_Alteration Signaling_Alteration->Apoptosis Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Cytochrome_c_Release->Apoptosis

Caption: Putative signaling pathways affected by this compound.

Artifact_Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Optical Is the assay absorbance or fluorescence-based? Start->Check_Optical Run_Cell_Free Run Cell-Free Control (Compound in Media) Check_Optical->Run_Cell_Free Yes Check_Enzyme Is the assay enzyme-based? (e.g., Luciferase) Check_Optical->Check_Enzyme No Interference Signal in Cell-Free? Run_Cell_Free->Interference Subtract_BG Subtract Background Signal or Use Orthogonal Assay Interference->Subtract_BG Yes No_Optical_Artifact Optical Artifact Unlikely Interference->No_Optical_Artifact No End Proceed with Corrected Data or Alternative Assay Subtract_BG->End No_Optical_Artifact->Check_Enzyme Run_Enzyme_Inhibition Run Cell-Free Enzyme Inhibition Assay Check_Enzyme->Run_Enzyme_Inhibition Yes Consider_PAINS Consider PAINS or Redox Activity Check_Enzyme->Consider_PAINS No Inhibition Inhibition in Cell-Free? Run_Enzyme_Inhibition->Inhibition Use_Alternative Use Alternative Reporter or Orthogonal Assay Inhibition->Use_Alternative Yes No_Enzyme_Artifact Enzyme Artifact Unlikely Inhibition->No_Enzyme_Artifact No Use_Alternative->End No_Enzyme_Artifact->Consider_PAINS Consider_PAINS->End

Caption: Troubleshooting workflow for identifying experimental artifacts.

References

Optimizing incubation time for Lamellarin E treatment in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for Lamellarin E treatment in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound is cell-line dependent and is also influenced by the concentration of the compound. It is recommended to perform a time-course experiment to determine the ideal duration for your specific cancer cell line. Generally, initial experiments can be set up for 24, 48, and 72 hours.

Q2: What is the mechanism of action for this compound?

A2: Lamellarins, including this compound, are marine alkaloids with potent anti-cancer properties.[1] They exhibit multi-target mechanisms, including the inhibition of topoisomerase I, direct effects on mitochondria to induce apoptosis, and inhibition of various protein kinases relevant to cancer, such as cyclin-dependent kinases (CDKs).[2][3][4]

Q3: How do I determine the appropriate concentration of this compound to use?

A3: A dose-response experiment should be conducted to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line. This will help in selecting a suitable concentration range for subsequent experiments. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the effective range.

Q4: Can this compound affect the cell cycle?

A4: Yes, by inhibiting cyclin-dependent kinases (CDKs), this compound can lead to cell cycle arrest, which ultimately contributes to cell death.[2] Cell cycle analysis using flow cytometry is recommended to investigate these effects.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
  • Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or issues with the viability reagent.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding to maintain consistent cell numbers across wells.[5]

    • Avoid using the perimeter wells of 96-well plates as they are prone to evaporation, which can alter drug concentrations. Fill these wells with sterile PBS or media instead.[5]

    • Optimize the incubation time for your viability assay reagent (e.g., MTT, resazurin) to ensure the signal is within the linear range.[6][7]

    • Confirm that this compound does not directly interfere with the viability assay reagent. Run a control with this compound in cell-free media with the reagent.

Issue 2: No significant decrease in cell viability after this compound treatment.
  • Possible Cause: The incubation time may be too short, the concentration of this compound may be too low, or the cell line may be resistant.

  • Troubleshooting Steps:

    • Extend the incubation time. Some cell lines may require longer exposure to this compound to exhibit a cytotoxic effect.

    • Increase the concentration of this compound. Refer to your dose-response curve to select higher concentrations.

    • Consider the doubling time of your cell line. Slower-growing cells may require a longer treatment duration.

    • Investigate potential resistance mechanisms. Some lamellarins are known to be affected by P-glycoprotein (Pgp)-mediated drug efflux, although some are insensitive to it.[1][8]

Issue 3: Difficulty in interpreting apoptosis assay results.
  • Possible Cause: Suboptimal timing of the assay. Apoptosis is a dynamic process, and the timing of analysis is critical.

  • Troubleshooting Steps:

    • Perform a time-course experiment for apoptosis. Analyze cells at different time points (e.g., 12, 24, 48 hours) after this compound treatment to capture early and late apoptotic events.

    • Use a combination of apoptosis markers, such as Annexin V for early apoptosis and Propidium Iodide (PI) for late apoptosis/necrosis, for a more comprehensive analysis.[9]

    • Lamellarin D, a related compound, has been shown to induce mitochondrial release of cytochrome c.[10] Consider investigating mitochondrial-mediated apoptotic pathways.

Data Presentation

Table 1: Example of a Time-Course and Dose-Response Experiment Setup for this compound

Cell LineThis compound Conc. (µM)Incubation Time (hours)Endpoint Assay
MCF-7 (Breast Cancer)0, 0.1, 0.5, 1, 5, 1024Cell Viability (MTT)
MCF-7 (Breast Cancer)0, 0.1, 0.5, 1, 5, 1048Cell Viability (MTT)
MCF-7 (Breast Cancer)0, 0.1, 0.5, 1, 5, 1072Cell Viability (MTT)
A549 (Lung Cancer)0, 0.1, 0.5, 1, 5, 1024Cell Viability (MTT)
A549 (Lung Cancer)0, 0.1, 0.5, 1, 5, 1048Cell Viability (MTT)
A549 (Lung Cancer)0, 0.1, 0.5, 1, 5, 1072Cell Viability (MTT)

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseRecommended Action
Inconsistent IC50 valuesCell passage number, seeding density variationUse cells within a consistent passage range. Optimize and standardize seeding density.
High background in fluorescence-based assaysAutofluorescence of this compound or media componentsRun appropriate controls (this compound in media without cells).
Unexpected cell morphology changesSolvent toxicity (e.g., DMSO)Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired incubation times (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentrations and incubation times in a 6-well plate.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[11][12]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[11][12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_optimization Optimization start Start seed_cells Seed Cancer Cells in Multi-well Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_lamellarin_e Add this compound (Dose-Response) overnight_incubation->add_lamellarin_e time_points Incubate for 24h, 48h, 72h add_lamellarin_e->time_points viability_assay Perform Cell Viability Assay (e.g., MTT) time_points->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) time_points->apoptosis_assay cell_cycle_analysis Perform Cell Cycle Analysis time_points->cell_cycle_analysis data_analysis Analyze Data (IC50, % Apoptosis, Cell Cycle Distribution) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis determine_optimal_time Determine Optimal Incubation Time data_analysis->determine_optimal_time end End determine_optimal_time->end

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway cluster_lamellarin_e This compound cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome lam_e This compound topoisomerase Topoisomerase I lam_e->topoisomerase Inhibition mitochondria Mitochondria lam_e->mitochondria Direct Effect kinases Protein Kinases (e.g., CDKs) lam_e->kinases Inhibition dna_damage DNA Damage topoisomerase->dna_damage apoptosis_pathway Mitochondrial Apoptosis Pathway mitochondria->apoptosis_pathway cell_cycle_arrest Cell Cycle Arrest kinases->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis apoptosis_pathway->apoptosis cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway of this compound in cancer cells.

troubleshooting_guide action_node action_node issue_node issue_node start Inconsistent Results? check_viability High Variability in Viability Assay? start->check_viability check_efficacy No Significant Cell Death? start->check_efficacy action_seed Optimize Cell Seeding & Avoid Edge Effect check_viability->action_seed Yes issue_variability Issue: High Variability check_viability->issue_variability No action_time Extend Incubation Time check_efficacy->action_time Yes issue_efficacy Issue: Low Efficacy check_efficacy->issue_efficacy No action_reagent Check Reagent Interference & Optimize Incubation action_seed->action_reagent action_conc Increase this compound Concentration action_time->action_conc action_resistance Investigate Cell Line Resistance action_conc->action_resistance

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Lamellarin E Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering potential assay interference with Lamellarin E. While this compound is a valuable research compound, its intrinsic properties, such as fluorescence, may interfere with certain bioassays. This resource offers strategies to identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay (e.g., FP, FRET) is showing unexpected results with this compound. What could be the cause?

A1: this compound is a naturally fluorescent molecule, which can directly interfere with fluorescence-based assays. This interference can manifest as an increase or decrease in the measured signal, depending on the assay format and the excitation/emission wavelengths used. It is crucial to determine if the observed activity is due to a true biological effect or an artifact of the compound's fluorescence.

Q2: How can I confirm if this compound's fluorescence is interfering with my assay?

A2: You can perform a simple control experiment. Measure the fluorescence of this compound at the same excitation and emission wavelengths used in your assay, but in the absence of any assay reagents (e.g., enzyme, substrate, antibody). If you observe a significant signal from the compound alone, it is likely interfering with your assay's readout.

Q3: What are the common types of assay interference observed with compounds like this compound?

A3: Compounds with structures similar to this compound, which are often polyphenolic and fluorescent, can cause several types of assay interference:

  • Fluorescence Interference: The compound's native fluorescence can overlap with the assay's signal.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.

  • Light Scattering: Compound precipitation or aggregation can lead to light scattering, which may be detected as a signal in some plate readers.

Q4: How can I mitigate fluorescence interference from this compound?

A4: Several strategies can be employed to reduce or eliminate fluorescence interference:

  • Use a different detection method: If possible, switch to a non-fluorescence-based detection method, such as absorbance, luminescence, or a label-free technology.

  • Shift the wavelength: If your instrument allows, adjust the excitation and/or emission wavelengths to a region where this compound's fluorescence is minimal.

  • Time-Resolved Fluorescence (TRF): Assays like TR-FRET are less susceptible to interference from compound fluorescence because they measure the signal after a delay, allowing the short-lived fluorescence from the interfering compound to decay.

  • Control Subtraction: A less ideal but sometimes necessary approach is to subtract the signal from a control well containing only this compound and buffer from the experimental wells.

Q5: I suspect this compound is forming aggregates in my assay. How can I test for and prevent this?

A5: Compound aggregation can be concentration-dependent and is a common source of non-specific inhibition.

  • Detergent Addition: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), in the assay buffer can disrupt the formation of aggregates.

  • Counter-Screening: Perform a counter-screen with a known non-specific inhibitor or a structurally unrelated compound to see if similar effects are observed.

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of aggregates in solutions containing your compound.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Assessing Compound Fluorescence Interference

Objective: To determine if this compound's intrinsic fluorescence is contributing to the assay signal.

Methodology:

  • Prepare a dilution series of this compound in your assay buffer. The concentration range should cover the concentrations used in your main experiment.

  • Dispense the dilutions into the wells of your assay plate.

  • Include a "buffer only" control.

  • Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.

  • Data Analysis: Plot the fluorescence signal against the concentration of this compound. A concentration-dependent increase in signal indicates that the compound's fluorescence is interfering with the assay.

Protocol 2: Mitigating Interference with Detergents

Objective: To determine if the addition of a non-ionic detergent can reduce non-specific inhibition caused by compound aggregation.

Methodology:

  • Prepare your assay buffer with and without a non-ionic detergent (e.g., 0.05% Triton X-100).

  • Run your standard assay protocol with a concentration range of this compound in both the detergent-containing and detergent-free buffers.

  • Include appropriate positive and negative controls for both conditions.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a decrease in the maximum inhibition in the presence of the detergent suggests that aggregation was contributing to the observed activity.

Quantitative Data Summary

Table 1: Hypothetical Data for this compound Fluorescence Interference

This compound (µM)Fluorescence Signal (RFU) in Assay Buffer
0 (Buffer)50
1250
51200
102500
205000

Table 2: Hypothetical IC50 Values for this compound With and Without Detergent

Assay ConditionThis compound IC50 (µM)
Standard Buffer2.5
Buffer + 0.05% Triton X-100> 50

Visualizations

G cluster_workflow Troubleshooting Workflow for Suspected Interference A Unexpected Assay Result with this compound B Is the assay fluorescence-based? A->B C Perform Compound Fluorescence Check (Protocol 1) B->C Yes F Test for Aggregation (Protocol 2) B->F No D Is compound fluorescent at assay wavelengths? C->D E Mitigate Fluorescence: - Change detection method - Use TR-FRET - Wavelength shift D->E Yes D->F No I Proceed with orthogonal and confirmatory assays. E->I G Does detergent reduce activity? F->G H Observed activity likely due to aggregation artifact. G->H Yes G->I No H->I G cluster_pathway Conceptual Pathway of Fluorescence Interference cluster_assay Fluorescence-Based Assay cluster_compound Interfering Compound Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore LamellarinE This compound (Fluorescent) Excitation->LamellarinE Emission Expected Emission (Signal) Fluorophore->Emission Detector Detector Emission->Detector True Signal InterferenceEmission Interference Emission LamellarinE->InterferenceEmission InterferenceEmission->Detector False Signal (Interference)

Technical Support Center: Ensuring Reproducibility in Lamellarin E Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results when conducting biological assays with Lamellarin E.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions to ensure the reliability and reproducibility of your findings.

Cytotoxicity Assays (e.g., MTT, XTT)

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer:

Inconsistent IC50 values in cytotoxicity assays can stem from several factors. Firstly, the final concentration of the solvent used to dissolve this compound, typically DMSO, can impact cell viability and should be kept consistent and at a low level (ideally ≤0.5%) across all wells. Secondly, this compound, like many marine alkaloids, may have limited solubility in aqueous culture media.[1] Precipitation of the compound can lead to inaccurate dosing. Visually inspect your assay plates for any signs of precipitation. Lastly, ensure that the cell seeding density is consistent across all experiments, as this can significantly influence the outcome of cytotoxicity assays.

Question: I am observing an unexpected increase in signal at higher concentrations of this compound in my MTT assay. What does this mean?

Answer:

This phenomenon can be an artifact of the assay itself. Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal that suggests increased cell viability.[2] To investigate this, set up control wells containing this compound and MTT in cell-free media. If you observe a color change, it indicates direct interaction between the compound and the assay reagent. In such cases, consider using an alternative cytotoxicity assay that relies on a different detection principle, such as the LDH release assay (measuring membrane integrity) or a resazurin-based assay (measuring metabolic activity through a different mechanism).

Question: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?

Answer:

Incomplete solubilization of formazan crystals is a common issue that leads to inaccurate absorbance readings. Ensure that you are using a sufficient volume of a suitable solubilizing agent, such as DMSO or a solution of SDS in an acidic buffer.[3] After adding the solubilizer, gentle agitation on an orbital shaker for at least 15-30 minutes can aid in complete dissolution. Visually confirming the absence of crystals under a microscope before reading the plate is also recommended.

Topoisomerase I Inhibition Assays

Question: The DNA relaxation pattern in my control wells (enzyme only) is inconsistent. What should I check?

Answer:

Inconsistent activity of topoisomerase I can be due to several factors. Ensure that the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. The reaction buffer composition, particularly the concentrations of MgCl2 and KCl, is critical for optimal enzyme activity and should be prepared fresh.[4] Finally, verify the quality and concentration of your supercoiled plasmid DNA substrate, as variations can affect the rate of relaxation.

Question: I am not observing a clear dose-dependent inhibition of topoisomerase I with this compound. What could be the problem?

Answer:

This could be related to the stability of this compound in the assay buffer. Prepare fresh dilutions of the compound for each experiment. Additionally, ensure that the final DMSO concentration in the reaction mixture is low and consistent across all samples, as high concentrations of DMSO can inhibit enzyme activity. It is also important to perform the assay within the linear range of the enzyme's activity. A time-course experiment to determine the optimal incubation time may be necessary.

Question: I am seeing smearing of the DNA bands on my agarose gel. How can I improve the resolution?

Answer:

DNA smearing can result from nuclease contamination or overloading of the DNA on the gel. Ensure that all your reagents and equipment are free from nucleases. Running the gel at a lower voltage for a longer period can also improve the separation and resolution of the supercoiled and relaxed DNA bands.

Kinase Inhibition Assays

Question: My kinase assay results show high variability between replicate wells. What are the likely causes?

Answer:

High variability in kinase assays often points to technical inconsistencies. Pipetting accuracy, especially with small volumes of enzyme or compound, is critical.[5] Inconsistent incubation times can also introduce variability; using a multichannel pipette to start and stop reactions can help.[5] Additionally, "edge effects" on microplates, where the outer wells are more prone to evaporation, can be a source of error. To mitigate this, avoid using the outer wells or ensure proper plate sealing during incubation.[5]

Question: The IC50 value for this compound in my kinase assay is different from published values. Why might this be?

Answer:

The IC50 value of an ATP-competitive inhibitor like many lamellarins is highly dependent on the ATP concentration in the assay.[5] Different studies may use different ATP concentrations, leading to variations in the reported IC50 values. For consistency and better comparison, it is recommended to use an ATP concentration at or near the Km value for the specific kinase being tested.[5] Compound interference with the assay signal (e.g., fluorescence quenching or enhancement) can also lead to inaccurate IC50 values.[6]

Question: I suspect this compound is a non-specific kinase inhibitor. How can I confirm this?

Answer:

To assess the specificity of inhibition, it is essential to test this compound against a panel of different kinases. If the compound inhibits multiple, unrelated kinases with similar potency, it may be a non-specific inhibitor. Additionally, performing counter-screens, such as assays to detect compound aggregation or interference with the detection method (e.g., luciferase-based ATP detection), can help identify promiscuous inhibitors.[6][7]

II. Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and related compounds. Note that IC50 values can vary depending on the specific cell line and assay conditions used.

Table 1: Cytotoxicity of Lamellarins against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Lamellarin DP388Leukemia~0.019
Lamellarin NSH-SY5YNeuroblastoma~0.025
Lamellarin DMDA-MB-231Breast0.25
Lamellarin NHeLaCervicalNot specified

Data compiled from multiple sources.[8][9]

Table 2: Kinase Inhibitory Activity of Lamellarins.

CompoundKinase TargetIC50 (µM)
Lamellarin DCDK1/cyclin B>10
Lamellarin NGSK-3α/β0.035
Lamellarin NDYRK1A0.040
Lamellarin NPIM-10.060
Lamellarin NCK10.160

Data compiled from multiple sources.[10][11]

III. Experimental Protocols

The following are generalized protocols for key assays. Researchers should optimize these protocols for their specific experimental conditions.

Cytotoxicity Assay Protocol (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase I DNA Relaxation Assay Protocol
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and sterile water.[13]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a no-inhibitor control.

  • Enzyme Addition: Add human topoisomerase I enzyme to all tubes except the negative control (DNA only).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[13]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel until there is clear separation between the supercoiled and relaxed DNA bands.

  • Visualization: Visualize the DNA bands under UV light and document the results. Inhibition is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Kinase Inhibition Assay Protocol (Generic)
  • Reaction Mixture Preparation: In a suitable microplate, prepare a reaction mixture containing the kinase buffer, the specific peptide substrate for the kinase of interest, and the kinase enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no inhibitor, no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE).

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.

IV. Mandatory Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to this compound research.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis lamellarin_e This compound Stock (in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT) lamellarin_e->cytotoxicity Treatment topoisomerase Topoisomerase I Inhibition Assay lamellarin_e->topoisomerase Treatment kinase Kinase Inhibition Assay Panel lamellarin_e->kinase Treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->cytotoxicity Seeding ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Elucidation topoisomerase->mechanism kinase->mechanism

Caption: A generalized experimental workflow for evaluating the biological activity of this compound.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors LamellarinE This compound LamellarinE->RAF Inhibition LamellarinE->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth mTOR->CellGrowth Survival Cell Survival mTOR->Survival LamellarinE This compound LamellarinE->PI3K Inhibition LamellarinE->Akt Inhibition LamellarinE->mTOR Inhibition

Caption: Postulated inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation LamellarinE This compound LamellarinE->IKK Inhibition Gene Target Gene Transcription NFkB_nuc->Gene Inflammation Inflammation, Survival Gene->Inflammation

Caption: Theoretical inhibition of the NF-κB signaling pathway by this compound.

References

Lamellarin E stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Lamellarin E under various pH and temperature conditions. As direct stability data for this compound is not extensively published, this guide offers a framework based on established principles of stability testing for natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many natural alkaloids, can be influenced by several factors, including pH, temperature, light, and oxygen.[1][2] Hydrolysis and oxidation are common degradation pathways for similar compounds, particularly those with ester and phenol functionalities.[3][4][5][6]

Q2: How can I determine the optimal storage conditions for this compound?

A2: Optimal storage conditions are determined through long-term and accelerated stability studies.[7][8] These studies involve storing the compound under various temperature and humidity conditions and analyzing its purity and integrity over time.

Q3: What analytical methods are suitable for assessing this compound stability?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly effective technique for stability studies.[9][10] It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[10][11] Other methods like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for monitoring stability.[9]

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation or stress study exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, extreme pH, and strong oxidizing agents.[1][12][13] This helps to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[2][13]

Experimental Protocols

Protocol: Preliminary Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[1] Pyrrolizidine alkaloids have been shown to degrade significantly in alkaline conditions.[14]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.[12]

  • Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using mass spectrometry and other spectroscopic techniques.

Data Presentation

The following table illustrates how hypothetical stability data for this compound could be presented.

ConditionTemperature (°C)Time (hours)This compound Remaining (%)Major Degradation Products (m/z)
0.1 M HCl 602485.2450.1, 328.1
0.1 M NaOH 602445.7482.2, 296.0
3% H₂O₂ 25 (RT)2478.9498.1 (M+16), 482.1 (M)
Heat (Solid) 804895.1-
Heat (Solution) 804888.5466.1
Photostability 25 (RT)-92.3496.1

Troubleshooting Guide

Issue: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause: Interaction of the analyte with active sites on the HPLC column packing. Basic compounds are particularly susceptible to silanol tailing.

  • Solution:

    • Adjust the mobile phase pH to suppress the ionization of the analyte.

    • Add a competing base to the mobile phase.

    • Use a highly end-capped HPLC column.

Issue: Drifting retention times.

  • Possible Cause:

    • Inadequate column equilibration between injections.

    • Changes in mobile phase composition due to improper mixing or solvent evaporation.

    • Temperature fluctuations in the laboratory.

  • Solution:

    • Ensure the column is fully equilibrated before each injection.

    • Prepare fresh mobile phase daily and keep solvent bottles capped.

    • Use a column oven to maintain a constant temperature.

Issue: Ghost peaks appearing in the chromatogram.

  • Possible Cause:

    • Contamination in the mobile phase or injection solvent.

    • Carryover from a previous injection.

    • Elution of strongly retained compounds from previous runs during a gradient.

  • Solution:

    • Use high-purity solvents and freshly prepared mobile phase.

    • Implement a robust needle wash protocol in the autosampler method.

    • Incorporate a column wash step at the end of each gradient run.

Visualizations

Stability_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation start Define Stability Study Objectives prep Prepare this compound Stock Solution start->prep acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo method_dev Develop Stability-Indicating HPLC Method hplc_analysis HPLC-UV/MS Analysis method_dev->hplc_analysis sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling sampling->hplc_analysis quant Quantify Degradation hplc_analysis->quant id Identify Degradants quant->id report Generate Stability Report id->report end Determine Storage Conditions & Shelf-life report->end

Caption: Workflow for a this compound stability study.

Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified rt_shift Shifting Retention Times? start->rt_shift peak_tail Peak Tailing? start->peak_tail baseline_noise Noisy Baseline? start->baseline_noise rt_drift Drifting Retention Times? rt_shift->rt_drift Yes sol_rt_shift Check Mobile Phase & Temp. rt_shift->sol_rt_shift No sol_rt_drift Ensure Column Equilibration rt_drift->sol_rt_drift peak_split Split Peaks? peak_tail->peak_split No sol_peak_tail Adjust pH / Use End-capped Column peak_tail->sol_peak_tail Yes sol_peak_split Check for Column Contamination / Overload peak_split->sol_peak_split Yes ghost_peaks Ghost Peaks? baseline_noise->ghost_peaks No sol_baseline_noise Check Pump & Detector baseline_noise->sol_baseline_noise Yes sol_ghost_peaks Clean System / Check Solvents ghost_peaks->sol_ghost_peaks Yes

Caption: Troubleshooting logic for HPLC analysis.

References

Technical Support Center: Enhancing the Bioavailability of Lamellarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Lamellarin derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of Lamellarin derivatives often low?

A1: Lamellarin derivatives are polycyclic aromatic alkaloids that frequently exhibit poor aqueous solubility. This low solubility is a primary contributor to their low oral bioavailability, as it limits their dissolution in gastrointestinal fluids, a prerequisite for absorption. Furthermore, some derivatives may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most common strategies to improve the bioavailability of Lamellarin derivatives?

A2: The most investigated strategies focus on improving the solubility and dissolution rate of these compounds. Key approaches include:

  • Prodrug Formulations: Chemical modification of the Lamellarin molecule to create more soluble derivatives (prodrugs) that convert to the active form in the body. This includes glycosylation (attaching sugar moieties) and PEGylation (attaching polyethylene glycol chains).[1][2]

  • Nanoformulations: Encapsulating Lamellarin derivatives into nanoparticles, such as polymeric nanoparticles (e.g., PLGA) or lipid-based systems (e.g., liposomes), can enhance their solubility, protect them from degradation, and improve their absorption.[2]

Q3: How does PEGylation improve the bioavailability of Lamellarin derivatives?

A3: Polyethylene glycol (PEG) is a hydrophilic polymer. When conjugated to a Lamellarin derivative, it can:

  • Increase Aqueous Solubility: The hydrophilic nature of PEG can significantly improve the water solubility of the otherwise hydrophobic Lamellarin molecule.[1][2]

  • Enhance Stability: The PEG chain can sterically hinder the approach of metabolic enzymes, thus protecting the drug from premature degradation.

  • Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, reducing its renal clearance and prolonging its circulation time in the bloodstream.

Q4: What is the role of glycosylation in enhancing the bioavailability of Lamellarin derivatives?

A4: Glycosylation, the attachment of sugar moieties, is a prodrug approach that can significantly improve the physicochemical properties of Lamellarin derivatives. The addition of polar sugar groups increases the molecule's hydrophilicity, leading to enhanced aqueous solubility. This improvement in solubility is a key factor in increasing the oral bioavailability of poorly soluble drugs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of Lamellarin derivatives.

Problem 1: Low Encapsulation Efficiency in Polymeric Nanoparticles (e.g., PLGA)
Potential Cause Troubleshooting Step
Poor solubility of the Lamellarin derivative in the chosen organic solvent. Screen a panel of organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to find one that provides good solubility for both the drug and the polymer.
Drug partitioning into the external aqueous phase during emulsification. Increase the viscosity of the internal organic phase by using a higher polymer concentration. Optimize the homogenization/sonication energy and time to create a fine emulsion quickly, minimizing the time for drug diffusion.
Interaction between the drug and the polymer. Evaluate the compatibility of the Lamellarin derivative with the chosen polymer using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
Rapid drug precipitation upon contact with the aqueous phase. Employ a nanoprecipitation method where the drug and polymer solution is rapidly added to a larger volume of anti-solvent under vigorous stirring.
Problem 2: Nanoparticle Aggregation During and After Formulation
Potential Cause Troubleshooting Step
Insufficient stabilizer concentration. Increase the concentration of the stabilizer (e.g., PVA, Poloxamer 188) in the aqueous phase.
Inappropriate pH of the aqueous phase. Adjust the pH of the aqueous phase to ensure that the nanoparticle surface charge is sufficient to induce electrostatic repulsion. Measure the zeta potential to confirm.
Residual organic solvent. Ensure complete removal of the organic solvent by extending the evaporation time or using a higher vacuum.
Lyophilization-induced aggregation. Incorporate a cryoprotectant (e.g., trehalose, sucrose) into the nanoparticle suspension before freeze-drying.
Problem 3: Low Drug Loading in Liposomes
Potential Cause Troubleshooting Step
Poor partitioning of the hydrophobic Lamellarin derivative into the lipid bilayer. Optimize the lipid composition. Incorporate lipids with a similar charge or hydrophobicity to the Lamellarin derivative. Cholesterol is often included to improve membrane rigidity and drug retention.
Drug precipitation during hydration of the lipid film. Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of the lipids. Briefly sonicate the lipid film with a small amount of organic solvent before adding the aqueous phase to create a more uniform lipid dispersion.
Use of passive loading for a drug that is not highly lipophilic. Consider active loading techniques. For weakly basic drugs, an ammonium sulfate gradient can be used to drive the drug into the liposomal core.
Problem 4: Instability and Leakage of Drug from Liposomes
Potential Cause Troubleshooting Step
Inappropriate lipid composition. Increase the cholesterol content to enhance membrane rigidity and reduce permeability. Use lipids with a higher phase transition temperature (Tc) to create a less fluid bilayer at physiological temperatures.
Oxidation or hydrolysis of lipids. Use high-purity lipids and prepare formulations under an inert atmosphere (e.g., nitrogen or argon). Store liposomal suspensions at 4°C and protected from light.
Osmotic stress. Ensure that the osmolarity of the external buffer is similar to that of the internal buffer of the liposomes.

Data Presentation: Bioavailability Enhancement Strategies

As in vivo pharmacokinetic data for Lamellarin derivatives is limited in publicly available literature, the following table includes representative data from studies on other poorly soluble compounds to illustrate the potential of different formulation strategies. This data should be considered as a general guide.

Compound/Formulation Drug Delivery System Key Pharmacokinetic Parameter Change Fold Increase in Bioavailability (AUC) Reference
PEGylated Lamellarin DLamellarin DPEG ConjugateImproved solubility and enhanced cellular internalization reported.Not Quantified[1]
Glycosylated Lamellarin DLamellarin DGlycoside ProdrugSignificant improvement in aqueous solubility observed.Not Quantified
Acetylpuerarin NanoparticlesAcetylpuerarinPLGA NanoparticlesCmax: ~2.5-fold increase; Tmax: Unchanged~2.75-fold
Triglyceride-mimetic ProdrugScutellarinProdrugCmax: 1.7 to 2.1-fold increase2.2 to 2.5-fold
Orally Administered NanoparticlesAmphotericin BGelatin-coated hybrid lipid nanoparticles-~5-fold
Orally Administered NanoparticlesAmphotericin BEthyl cellulose nanoparticles-15-fold

Experimental Protocols

Protocol 1: Preparation of Lamellarin Derivative-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • Lamellarin derivative

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Ultracentrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a known amount of Lamellarin derivative and PLGA in the chosen organic solvent (e.g., 5 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA in 20 mL of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Immediately sonicate the mixture using a probe sonicator on an ice bath for 2-5 minutes or homogenize at high speed (e.g., 20,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the organic solvent under reduced pressure at room temperature.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps twice to remove excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional): Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: Preparation of Lamellarin Derivative-Loaded Liposomes by Thin-Film Hydration

Materials:

  • Lamellarin derivative

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and Lamellarin derivative in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask. Ensure the temperature is kept below the phase transition temperature of the lipids.

  • Hydration: Add the aqueous buffer (e.g., PBS) to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for at least 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs or SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear, or extrude the suspension multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Sterilization: Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

Visualizations

experimental_workflow_plga cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Collection organic Organic Phase (Lamellarin + PLGA in DCM) emulsification Emulsification (Sonication/Homogenization) organic->emulsification aqueous Aqueous Phase (PVA in Water) aqueous->emulsification evaporation Solvent Evaporation (Rotary Evaporator) emulsification->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization (Optional) washing->lyophilization signaling_pathway_bioavailability cluster_strategy Bioavailability Enhancement Strategy cluster_mechanism Mechanism of Action cluster_outcome Outcome prodrug Prodrug Approach (e.g., PEGylation, Glycosylation) solubility Increased Aqueous Solubility prodrug->solubility Increases hydrophilicity nano Nanoformulation (e.g., Nanoparticles, Liposomes) nano->solubility Increases surface area protection Protection from Degradation nano->protection Encapsulation absorption Enhanced Absorption solubility->absorption protection->absorption bioavailability Enhanced Bioavailability absorption->bioavailability

References

Validation & Comparative

Lamellarin E vs. Camptothecin: A Comparative Guide for Topoisomerase I Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Lamellarin E and Camptothecin as Topoisomerase I inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, performance, and relevant experimental protocols.

This guide provides a comparative analysis of this compound and the well-established topoisomerase I inhibitor, camptothecin. While both compounds target topoisomerase I, a crucial enzyme in DNA replication and transcription, they exhibit distinct molecular interactions and biological activities. Due to the limited availability of specific experimental data for this compound in the current literature, this guide will utilize data from the closely related and extensively studied Lamellarin D as a representative of the lamellarin family for a comprehensive comparison with camptothecin.

Mechanism of Action: Stabilizing the Cleavable Complex

Both lamellarins and camptothecin function as topoisomerase I poisons. They exert their cytotoxic effects not by inhibiting the enzyme's catalytic activity directly, but by stabilizing the transient "cleavable complex" formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these complexes. The collision of the replication fork with these stalled complexes results in DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.

Camptothecin intercalates into the DNA at the site of cleavage, specifically between the upstream (-1) and downstream (+1) base pairs. This intercalation physically obstructs the religation of the cleaved DNA strand.

Lamellarin D , as a proxy for this compound, also intercalates into the DNA-topoisomerase I interface. However, it exhibits a different cleavage site specificity compared to camptothecin, suggesting a distinct binding orientation and interaction with the enzyme-DNA complex[1].

Performance Comparison: Potency and Cytotoxicity

Quantitative data on the inhibitory activity and cytotoxicity of Lamellarin D and camptothecin are summarized below. It is important to note that direct comparisons of IC50 values can vary depending on the specific assay conditions and cell lines used.

ParameterLamellarin DCamptothecinReference
Topoisomerase I Inhibition (Relative Potency) ~5 times less efficient at stabilizing the cleavable complex compared to camptothecinHigher efficiency in stabilizing the cleavable complex[1]
Cytotoxicity (IC50) P388 (murine leukemia): Not explicitly stated, but potentHT-29 (human colon carcinoma): 10 nM[1]
CEM (human leukemia): Potent, cross-resistant in CPT-resistant cells[1]
Prostate cancer cells: Highly cytotoxic[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of topoisomerase I inhibitors and the workflows for key experimental assays used to evaluate their efficacy.

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Lamellarin/Camptothecin Top1 Topoisomerase I Cleavable_Complex Top1-DNA Cleavable Complex (Transient) Top1->Cleavable_Complex Binds to DNA & Cleaves one strand Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Religation of DNA strand Stabilized_Complex Stabilized Top1-DNA Cleavable Complex Inhibitor This compound or Camptothecin Inhibitor->Stabilized_Complex Binds and Stabilizes DSB Double-Strand Break Replication_Fork Replication Fork Replication_Fork->DSB Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition.

Experimental_Workflows cluster_topo Topoisomerase I Relaxation Assay cluster_cyto Cytotoxicity Assay (MTT) Start_Topo Incubate Supercoiled Plasmid DNA with Topoisomerase I and Inhibitor Electrophoresis Agarose Gel Electrophoresis Start_Topo->Electrophoresis Analysis_Topo Visualize DNA Bands (Relaxed vs. Supercoiled) Electrophoresis->Analysis_Topo Start_Cyto Seed cells and treat with varying concentrations of inhibitor MTT_Addition Add MTT reagent Start_Cyto->MTT_Addition Incubation Incubate to allow formazan formation MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Analysis_Cyto Measure absorbance to determine cell viability Solubilization->Analysis_Cyto

Caption: Key Experimental Assay Workflows.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

  • Test compounds (Lamellarin D/E, Camptothecin) dissolved in DMSO

  • Sterile deionized water

  • Agarose

  • 1x TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.

  • Set up reaction tubes on ice. For each reaction, add:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • Make up the volume to 19 µL with sterile deionized water.

  • Add 1 µL of human Topoisomerase I to each tube (except for the negative control).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of DNA loading dye.

  • Load the samples onto the agarose gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the positive control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HT-29, CEM)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (Lamellarin D/E, Camptothecin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-only controls.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (including both adherent and floating cells) after treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

Both lamellarins and camptothecin are potent topoisomerase I inhibitors with significant cytotoxic activity against cancer cells. While camptothecin is a well-characterized and clinically used agent, the lamellarin family, represented here by Lamellarin D, presents a promising alternative with a potentially different spectrum of activity. The distinct cleavage site specificity of Lamellarin D suggests that it may be effective against tumors that have developed resistance to camptothecin. Further research is warranted to fully elucidate the therapeutic potential of this compound and other members of this marine alkaloid family. The lack of specific experimental data for this compound highlights the need for further investigation into its bioactivity to enable a direct and comprehensive comparison with established topoisomerase I inhibitors.

References

Unveiling the Potent Anti-Cancer Activity of Lamellarin E Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship (SAR) of Lamellarin E analogs reveals critical insights into their potent cytotoxic activities against various cancer cell lines. This guide synthesizes key findings from recent studies, presenting a comparative analysis of these marine-derived alkaloids, their mechanisms of action, and the structural modifications that influence their anti-cancer efficacy. This information is pivotal for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Lamellarins, a class of polycyclic aromatic alkaloids isolated from marine invertebrates, have garnered significant attention for their diverse biological activities, including potent cytotoxicity, inhibition of topoisomerase I, and anti-HIV properties.[1][2] this compound, a prominent member of this family, serves as a key scaffold for synthetic modifications aimed at enhancing its therapeutic potential. This guide delves into the SAR of this compound and its analogs, providing a clear comparison of their performance based on experimental data.

Comparative Cytotoxicity of Lamellarin Analogs

The anti-cancer potential of this compound and its derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below. These values highlight the structural nuances that dictate the cytotoxic efficacy of each analog.

CompoundA-549 (Lung Carcinoma) IC50 (µM)HT-29 (Colon Carcinoma) IC50 (µM)MDA-MB-231 (Breast Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Lamellarin D ---Potent
Open-Lactone Lam-D Analogs Low µM rangeLow µM rangeLow µM range-
"E-Ring-Free" Analogs Devoid of cytotoxicityDevoid of cytotoxicityDevoid of cytotoxicity-
Derivatives of Lamellarin D (3-12) ---Varied

Key Findings from Cytotoxicity Data:

  • A library of open-lactone analogues of Lamellarin-D demonstrated cytotoxicity in the low micromolar range against A-549, HT-29, and MDA-MB-231 cell lines.[3]

  • The crucial role of the "E-ring" in the lamellarin scaffold is underscored by the finding that "E-ring-free" analogs were devoid of cytotoxic activity.[2][4]

  • Structure-activity relationship studies on ten derivatives of Lamellarin D revealed that the hydroxyl groups at positions C-8 and C-20 are important for cytotoxic activity against HeLa cells.[5] In contrast, the hydroxyl group at C-14 and the methoxy groups at C-13 and C-21 were found to be less critical for this activity.[5]

Mechanism of Action: Targeting Topoisomerase I and Beyond

The primary mechanism underlying the cytotoxic effects of many lamellarins is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[6][7] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger programmed cell death (apoptosis).[6]

A proposed workflow for the investigation of Lamellarin D's mechanism of action is outlined below:

G cluster_invitro In Vitro Analysis cluster_incell Cellular Assays Lam_D Lamellarin D Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Lam_D->Cleavage_Complex Stabilizes Tumor_Cells Tumor Cells TopoI Topoisomerase I TopoI->Cleavage_Complex Forms DNA Supercoiled DNA DNA->Cleavage_Complex Nicked_DNA Nicked DNA Cleavage_Complex->Nicked_DNA Induces DNA_Damage DNA Damage Cleavage_Complex->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of Lamellarin D-induced cytotoxicity.

Interestingly, Lamellarin D has been shown to maintain significant cytotoxicity in cell lines resistant to the well-known topoisomerase I inhibitor camptothecin, suggesting the involvement of additional mechanisms of action.[6] Furthermore, some lamellarins have demonstrated the ability to reverse multidrug resistance, a major challenge in cancer chemotherapy.[8]

Experimental Protocols

Cytotoxicity Assays

The cytotoxic activity of lamellarin analogs is typically assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.

General Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the lamellarin analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.[9]

General Protocol for SRB Assay:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

  • IC50 Calculation: The IC50 value is determined as the concentration that inhibits cell growth by 50%.[10]

The workflow for a typical in vitro cytotoxicity screening is depicted below:

G cluster_workflow Cytotoxicity Screening Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_compounds Treat with Lamellarin Analogs (various concentrations) seed_cells->treat_compounds incubate Incubate (e.g., 48-72h) treat_compounds->incubate assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Values measure->calculate end End calculate->end

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion

The structure-activity relationship of this compound analogs provides a compelling roadmap for the design of novel and potent anti-cancer agents. The integrity of the core pentacyclic or hexacyclic structure, particularly the "E-ring," and the strategic placement of hydroxyl groups are critical determinants of their cytotoxic efficacy. The primary mechanism of action via topoisomerase I inhibition, coupled with potential alternative pathways and the ability to overcome multidrug resistance, positions lamellarins as a promising class of compounds for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the fight against cancer.

References

A Comparative Analysis of Lamellarin E and Etoposide in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the marine alkaloid Lamellarin E and the well-established chemotherapeutic agent etoposide. This document outlines their mechanisms of action, cytotoxic profiles, and effects on key cellular processes in cancer cells, supported by experimental data and detailed protocols.

While direct comparative studies on this compound are limited, this guide leverages available data on the closely related and extensively studied Lamellarin D to provide a robust comparison with etoposide. This approach offers valuable insights into the potential of the lamellarin family as anticancer agents.

Introduction

Etoposide , a semi-synthetic derivative of podophyllotoxin, is a widely used anticancer drug that primarily targets topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] Its efficacy is well-documented against a range of malignancies, including lung and testicular cancers.[2]

Lamellarins are a family of marine-derived pyrrole alkaloids that have demonstrated potent cytotoxic activities against various cancer cell lines.[3][4][5] Among them, Lamellarin D has been identified as a potent inhibitor of topoisomerase I and also exhibits direct effects on mitochondria, leading to apoptosis.[3][6][7][8] While specific data for this compound is less abundant, the broader family of lamellarins, particularly Lamellarin D, often shows greater potency than etoposide in in-vitro studies.[1]

This guide will delve into a detailed comparison of these two classes of compounds, focusing on their cytotoxicity, impact on apoptosis and the cell cycle, and their primary molecular targets.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for etoposide and representative lamellarins, primarily Lamellarin D, to facilitate a clear comparison of their cytotoxic activities.

Table 1: Comparative Cytotoxicity (IC50) of Etoposide and Lamellarins in Human Cancer Cell Lines

Cell LineCancer TypeEtoposide (µM)Lamellarin D (µM)Lamellarin H (µM)Lamellarin I (µM)
MCF-7 Breast Adenocarcinoma~1.5-5.0~0.02-0.1--
MDA-MB-231 Breast Adenocarcinoma~2.0-10.0~0.01-0.05--
A549 Lung Carcinoma~1.0-5.0~0.03-0.15--
HCT-116 Colon Carcinoma~1.0-10.0~0.02-0.08--
PC-3 Prostate Adenocarcinoma~5.0-20.0~0.01-0.04--
K562 Chronic Myelogenous Leukemia~0.5-2.0~0.005-0.02--
P388 Murine Leukemia-~0.015-~0.03

Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, assay method). The values presented here are approximate ranges compiled from various sources for comparative purposes. Data for this compound is not sufficiently available in the literature to be included in this table.

Mechanism of Action: A Tale of Two Topoisomerases

The primary anticancer mechanisms of etoposide and lamellarins diverge at their initial molecular targets, leading to distinct downstream cellular consequences.

Etoposide: A Topoisomerase II Poison

Etoposide functions by forming a stable ternary complex with DNA and topoisomerase II. This complex prevents the re-ligation of the DNA strands following the enzyme-mediated double-strand break, which is a normal part of the catalytic cycle of topoisomerase II. The accumulation of these unrepaired double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis.

Lamellarins: Multifaceted Anticancer Agents

Lamellarins, exemplified by Lamellarin D, exhibit a more pleiotropic mechanism of action.

  • Topoisomerase I Inhibition: Lamellarin D is a potent inhibitor of topoisomerase I. Similar to etoposide's effect on topoisomerase II, Lamellarin D stabilizes the topoisomerase I-DNA cleavage complex, leading to single-strand DNA breaks.[3][8]

  • Mitochondrial Targeting: Lamellarin D can directly act on mitochondria to induce apoptosis, a mechanism that is independent of its topoisomerase I inhibitory activity.[6][7] This direct mitochondrial effect may contribute to its ability to overcome certain types of drug resistance.[6]

  • Protein Kinase Inhibition: Some lamellarins have been shown to inhibit various protein kinases involved in cell cycle regulation and signaling pathways.[4][5]

The following diagram illustrates the distinct primary targets of etoposide and the multifaceted mechanism of lamellarins.

G Comparative Mechanisms of Action cluster_etoposide Etoposide cluster_lamellarin This compound (represented by Lamellarin D) Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes complex leading to Apoptosis_E Apoptosis DSB->Apoptosis_E Lamellarin Lamellarin TopoI Topoisomerase I Lamellarin->TopoI Inhibits Mitochondria Mitochondria Lamellarin->Mitochondria Directly acts on Kinases Protein Kinases Lamellarin->Kinases Inhibits SSB DNA Single-Strand Breaks TopoI->SSB Stabilizes complex leading to Apoptosis_L Apoptosis SSB->Apoptosis_L Mitochondria->Apoptosis_L

Caption: Mechanisms of Etoposide and Lamellarins.

Effects on Apoptosis and Cell Cycle

Both etoposide and lamellarins are potent inducers of apoptosis and can cause cell cycle arrest, albeit through different signaling cascades.

Apoptosis Induction
  • Etoposide: The DNA damage caused by etoposide activates intrinsic apoptotic pathways, often involving the p53 tumor suppressor protein, leading to the activation of caspases and programmed cell death.

  • Lamellarins: Lamellarins can induce apoptosis through both topoisomerase I inhibition-mediated DNA damage and direct mitochondrial pathways. The latter involves the release of cytochrome c and other pro-apoptotic factors, which can trigger apoptosis even in cells with mutated p53 or resistance to other chemotherapeutic agents.[7]

The following diagram illustrates a simplified experimental workflow for assessing apoptosis.

G Apoptosis Detection Workflow A Cancer Cells B Treat with this compound or Etoposide A->B C Incubate B->C D Harvest Cells C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic vs. Live vs. Necrotic Cells F->G

Caption: Workflow for Apoptosis Analysis.

Cell Cycle Arrest
  • Etoposide: Etoposide is known to cause cell cycle arrest primarily in the S and G2/M phases, which is consistent with its role in disrupting DNA replication and repair.

  • Lamellarins: Lamellarin D has been reported to induce a G2/M phase cell cycle arrest.[9]

The following diagram outlines the general workflow for cell cycle analysis.

G Cell Cycle Analysis Workflow A Cancer Cells B Treat with this compound or Etoposide A->B C Incubate B->C D Harvest and Fix Cells C->D E Treat with RNase and Stain with Propidium Iodide (PI) D->E F Flow Cytometry Analysis E->F G Determine Percentage of Cells in G0/G1, S, and G2/M Phases F->G

Caption: Workflow for Cell Cycle Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound or etoposide that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and etoposide in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or etoposide.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or etoposide for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound or etoposide on the cell cycle distribution of cancer cells.

Protocol:

  • Cell Treatment: Treat cells with this compound or etoposide as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Topoisomerase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on topoisomerase I and etoposide on topoisomerase II.

Topoisomerase I Relaxation Assay:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 10X reaction buffer, and the test compound (this compound).

  • Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Topoisomerase II Decatenation Assay:

  • Reaction Setup: In a microcentrifuge tube, combine catenated kinetoplast DNA (kDNA), 10X reaction buffer, ATP, and the test compound (etoposide).

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the decatenated DNA products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the catenated kDNA at the origin.

Conclusion

This comparative analysis highlights the distinct yet potent anticancer properties of this compound (as represented by the lamellarin family) and etoposide. While etoposide is a well-characterized topoisomerase II inhibitor, the lamellarins emerge as a promising class of compounds with a multi-pronged attack on cancer cells, including topoisomerase I inhibition and direct mitochondrial targeting. The significantly lower IC50 values observed for Lamellarin D compared to etoposide in several cancer cell lines underscore the potential of this marine-derived family for the development of novel and highly effective anticancer therapeutics. Further research is warranted to specifically elucidate the detailed mechanisms of this compound and to evaluate its in vivo efficacy and safety profile.

References

Validating Lamellarin E's Anti-Cancer Promise: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lamellarin E's potential as an anti-cancer agent. Due to the limited publicly available in vivo data specifically for this compound, this guide leverages extensive research on its close analogue, Lamellarin D, and other related compounds to infer and validate its likely anti-cancer targets and efficacy. This comparison includes supporting experimental data from in vitro studies on various lamellarins and in vivo validation of agents targeting similar pathways.

Executive Summary

Lamellarins are a class of marine-derived alkaloids with demonstrated potent cytotoxic effects against various cancer cell lines. While Lamellarin D is the most extensively studied member of this family, this guide focuses on the potential of this compound. Based on the chemical similarities and the available data on the broader lamellarin family, this compound is predicted to exert its anti-cancer effects through two primary mechanisms: inhibition of topoisomerase I and direct induction of mitochondrial apoptosis. This guide presents a comparative analysis of these mechanisms, supported by experimental data, and provides detailed protocols for in vivo validation.

Comparison of this compound's Putative Anti-Cancer Targets

The anti-cancer activity of the lamellarin family is primarily attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. The two key validated targets for the closely related Lamellarin D are Topoisomerase I and mitochondria.[1][2] It is highly probable that this compound shares these targets.

Target 1: Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a prime target for cancer therapy.[3][4] Lamellarin D has been identified as a potent inhibitor of both nuclear and mitochondrial topoisomerase I.[1] It stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death.[3] While direct enzymatic assays on this compound are not widely reported, the shared core structure within the lamellarin family suggests it likely possesses similar inhibitory activity.

Target 2: Direct Mitochondrial Perturbation

Mitochondria play a central role in apoptosis (programmed cell death). Lamellarin D has been shown to directly act on mitochondria to induce apoptosis, independent of its topoisomerase I inhibitory activity.[1] This is a significant advantage, as it can overcome resistance mechanisms associated with mutations in topoisomerase I. The proposed mechanism involves the induction of the mitochondrial permeability transition (MPT), leading to the release of pro-apoptotic factors.[5] Given the structural similarities, this compound is anticipated to share this ability to directly target mitochondria.

Comparative Data Presentation

To provide a quantitative comparison, the following tables summarize the in vitro efficacy of various lamellarins, including cytotoxicity and protein kinase inhibition data. While specific data for this compound is limited, the presented data for other lamellarins offers valuable insights into the structure-activity relationships within this class of compounds.

Table 1: Cytotoxicity of Various Lamellarins against Cancer Cell Lines

Lamellarin DerivativeCancer Cell LineIC50 (µM)Reference
Lamellarin DP388 (Murine Leukemia)0.019[2]
Lamellarin NSH-SY5Y (Human Neuroblastoma)0.025[2]
Lamellarin 3SH-SY5Y (Human Neuroblastoma)0.056[2]
Lamellarin 6SH-SY5Y (Human Neuroblastoma)0.11[2]
Lamellarin CVarious Human Tumor Cell Lines0.0004 - 0.0194[6]
Lamellarin UVarious Human Tumor Cell Lines0.0004 - 0.0194[6]

Table 2: Inhibition of Protein Kinases by Lamellarin Derivatives

Lamellarin DerivativeKinase TargetIC50 (µM)Reference
Lamellarin DCDK1/cyclin B0.65[7]
Lamellarin DGSK-3α/β0.15[7]
Lamellarin NCDK1/cyclin B1.2[7]
Lamellarin NGSK-3α/β0.4[7]
Lamellarin αDYRK1A0.038[7]

Experimental Protocols for In Vivo Validation

To validate the anti-cancer target of this compound in vivo, the following experimental protocols are recommended. These are based on established methodologies for evaluating topoisomerase I inhibitors and agents that induce mitochondrial dysfunction in cancer models.

Murine Xenograft Model for Tumor Growth Inhibition

This protocol is designed to assess the in vivo efficacy of this compound in a tumor xenograft model.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, A549 for lung cancer) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is used to calculate tumor volume.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal or intravenous injection) at various doses. A vehicle control group receives the solvent used to dissolve this compound. A positive control group can be treated with a known topoisomerase I inhibitor like topotecan or irinotecan.

  • Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.

  • Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the experiment.

In Vivo Target Engagement: Topoisomerase I-DNA Complex Formation

This protocol aims to confirm that this compound inhibits topoisomerase I in vivo by detecting the stabilized enzyme-DNA covalent complexes.

Methodology:

  • Treatment: Tumor-bearing mice are treated with this compound as described in the xenograft model.

  • Tumor Excision: At various time points after treatment, tumors are excised and snap-frozen.

  • In Vivo Complex of Enzyme (ICE) Bioassay:

    • Tumor tissue is lysed to release cellular components.

    • The lysate is subjected to cesium chloride gradient ultracentrifugation to separate protein-DNA complexes from free protein and DNA.

    • Fractions are collected and analyzed by immunoblotting using an antibody specific for topoisomerase I to detect the presence of the enzyme in the DNA-containing fractions. An increase in the topoisomerase I signal in the DNA fractions of this compound-treated tumors compared to control tumors indicates target engagement.

Assessment of Mitochondrial Apoptosis in Vivo

This protocol evaluates the induction of mitochondrial-mediated apoptosis in tumor tissue following this compound treatment.

Methodology:

  • Treatment and Tumor Collection: As described in the previous protocols.

  • Immunohistochemistry (IHC):

    • Tumor sections are stained with antibodies against key markers of mitochondrial apoptosis, such as cleaved caspase-9 and cleaved caspase-3.

    • An increase in the staining for these markers in the this compound-treated group compared to the control group would indicate the activation of the intrinsic apoptotic pathway.

  • TUNEL Assay:

    • Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on tumor sections to detect DNA fragmentation, a hallmark of apoptosis.

    • A higher number of TUNEL-positive cells in the this compound-treated tumors would confirm increased apoptosis.

Mandatory Visualizations

Signaling Pathway of Lamellarin-Induced Apoptosis

Lamellarin_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Topoisomerase I Topoisomerase I DNA Damage DNA Damage Topoisomerase I->DNA Damage Inhibition Apoptosis Apoptosis DNA Damage->Apoptosis Mitochondrial Permeability\nTransition Pore (mPTP) Mitochondrial Permeability Transition Pore (mPTP) Cytochrome c Release Cytochrome c Release Cytochrome c Release->Apoptosis mPTP mPTP mPTP->Cytochrome c Release Opening This compound This compound This compound->Topoisomerase I This compound->mPTP

Caption: Proposed dual mechanism of this compound-induced apoptosis.

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_analysis Endpoint Analysis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Tumor Growth Inhibition Tumor Growth Inhibition Endpoint Analysis->Tumor Growth Inhibition Target Engagement (ICE Assay) Target Engagement (ICE Assay) Endpoint Analysis->Target Engagement (ICE Assay) Apoptosis Assessment (IHC, TUNEL) Apoptosis Assessment (IHC, TUNEL) Endpoint Analysis->Apoptosis Assessment (IHC, TUNEL)

Caption: Workflow for in vivo validation of this compound's anti-cancer activity.

Conclusion

While direct in vivo evidence for this compound is currently lacking in publicly accessible literature, the substantial body of research on its structural analog, Lamellarin D, provides a strong foundation for validating its anti-cancer potential. The proposed dual mechanism of targeting both topoisomerase I and mitochondria makes this compound a highly promising candidate for further preclinical development. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate its in vivo efficacy and mechanism of action, paving the way for its potential translation into a novel cancer therapeutic.

References

Cross-resistance studies of Lamellarin E in camptothecin-resistant cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Lamellarin E in the Context of Camptothecin-Resistant Cancer Cells

For researchers, scientists, and drug development professionals, the emergence of resistance to established chemotherapeutic agents like camptothecin presents a significant challenge. This guide provides a comparative analysis of this compound, a marine-derived alkaloid, and its potential utility in overcoming camptothecin resistance. While direct cross-resistance studies on this compound in camptothecin-resistant cell lines are not extensively documented, this guide synthesizes available data on its known mechanisms of action, particularly its potent inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance. For a comprehensive comparison, data on the well-studied analogue, Lamellarin D, is also presented to illuminate potential parallel mechanisms.

Performance Comparison: this compound vs. Camptothecin

A primary mechanism of resistance to camptothecin involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux the drug from cancer cells, reducing its intracellular concentration and efficacy. This compound has been identified as a strong inhibitor of P-gp. This suggests a promising avenue for its use in combination with or as an alternative to camptothecin in resistant tumors.

While direct comparative cytotoxicity data of this compound in a camptothecin-resistant cell line is not available in the reviewed literature, the following table summarizes the cytotoxic activity of Lamellarin D, a closely related compound, against a camptothecin-resistant murine leukemia cell line (P388/CPT5). This cell line exhibits resistance due to a mutated topoisomerase I.

CompoundCell LineIC50 (µM)Relative Resistance Index (RRI)Primary Mechanism of Action
Camptothecin P388 (sensitive)0.02103Topoisomerase I inhibition
P388/CPT5 (resistant)2.06
Lamellarin D P388 (sensitive)0.0521Topoisomerase I inhibition, Mitochondrial-mediated apoptosis
P388/CPT5 (resistant)1.05

Data synthesized from multiple sources. The RRI is the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parental cell line.

The data on Lamellarin D indicates that while there is cross-resistance in the topoisomerase I-mutated cell line, it is significantly less pronounced than that observed with camptothecin[1]. This is attributed to Lamellarin D's dual mechanism of action, which includes the induction of apoptosis through a direct effect on mitochondria, a pathway that is independent of topoisomerase I[2][3].

Given that this compound is a potent P-gp inhibitor, it is hypothesized that it could be effective in cancer cells where camptothecin resistance is mediated by P-gp overexpression.

Experimental Methodologies

To facilitate the replication and validation of findings related to lamellarins and drug resistance, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are typically determined using a tetrazolium-based colorimetric assay (MTT assay).

Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound or camptothecin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay is used to determine the ability of a compound to inhibit the efflux of a known P-gp substrate, such as Rhodamine 123.

Protocol:

  • Cell Loading: P-gp overexpressing cells are incubated with Rhodamine 123 (5 µM) in the presence or absence of this compound at various concentrations for 30 minutes at 37°C.

  • Washing: Cells are then washed with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Measurement: The cells are re-suspended in fresh medium and incubated for another 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Visualizing the Mechanisms

To better understand the complex cellular processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Camptothecin Action in Sensitive Cells cluster_1 Camptothecin Resistance Mechanisms CPT Camptothecin Top1_DNA Topoisomerase I-DNA Complex CPT->Top1_DNA Stabilizes Top1_mut Mutated Topoisomerase I CPT->Top1_mut Reduced Binding Pgp P-glycoprotein (P-gp) Overexpression CPT->Pgp DSB DNA Double-Strand Breaks Top1_DNA->DSB Leads to Apoptosis_S Apoptosis DSB->Apoptosis_S Induces Reduced_apoptosis Reduced Apoptosis Top1_mut->Reduced_apoptosis CPT_efflux Camptothecin Efflux Pgp->CPT_efflux Mediates CPT_efflux->Reduced_apoptosis

Mechanisms of Camptothecin Action and Resistance.

G cluster_0 This compound in P-gp Overexpressing Camptothecin-Resistant Cells LamE This compound Pgp P-glycoprotein (P-gp) LamE->Pgp Inhibits CPT Camptothecin Pgp->CPT Blocked Efflux CPT_intra Increased Intracellular Camptothecin Top1_DNA Topoisomerase I-DNA Complex CPT_intra->Top1_DNA Stabilizes Apoptosis_R Restored Apoptosis Top1_DNA->Apoptosis_R Induces CPT->CPT_intra

Hypothesized Mechanism of this compound in Overcoming P-gp-Mediated Camptothecin Resistance.

G cluster_0 Experimental Workflow for Assessing Cross-Resistance start Start cell_culture Culture Sensitive and Camptothecin-Resistant Cell Lines start->cell_culture treatment Treat cells with This compound and Camptothecin (serial dilutions) cell_culture->treatment pgp_assay Perform P-gp Inhibition Assay (e.g., Rhodamine 123 efflux) cell_culture->pgp_assay mtt_assay Perform MTT Assay (72h incubation) treatment->mtt_assay ic50 Calculate IC50 values mtt_assay->ic50 rri Determine Relative Resistance Index (RRI) ic50->rri analyze Analyze and Compare Data rri->analyze pgp_assay->analyze end Conclusion analyze->end

Workflow for Evaluating this compound in Camptothecin-Resistant Cells.

Concluding Remarks

The available evidence strongly suggests that this compound's potent P-glycoprotein inhibitory activity positions it as a compelling candidate for further investigation in the context of camptothecin-resistant cancers. While direct comparative studies are needed to fully elucidate its efficacy and cross-resistance profile, the data from its analogue, Lamellarin D, combined with its known mechanism of action, provides a solid rationale for its potential to circumvent at least one major mechanism of camptothecin resistance. Future studies should focus on evaluating this compound's cytotoxicity in a panel of well-characterized camptothecin-resistant cell lines, including those with P-gp overexpression and Topoisomerase I mutations, to provide a definitive assessment of its therapeutic potential.

References

Unveiling the Kinase Inhibition Landscape: A Comparative Analysis of Lamellarin E and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the kinase inhibitory profiles of lamellarin alkaloids reveals significant diversity in potency and selectivity. This guide provides a comparative analysis of Lamellarin E's activity alongside other members of the lamellarin family, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.

Lamellarins, a class of marine-derived pyrrole alkaloids, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent antitumor properties.[1][2][3] One of the key mechanisms contributing to their therapeutic potential is the inhibition of various protein kinases, crucial regulators of cellular processes that are often dysregulated in diseases like cancer.[1][4] This guide focuses on comparing the kinase inhibition profile of this compound with other notable lamellarins, providing a valuable resource for researchers exploring the therapeutic applications of these natural products.

Comparative Kinase Inhibition Profile of Lamellarins

A study evaluating 22 different lamellarins against a panel of six pertinent protein kinases—CDK1/cyclin B, CDK5/p25, GSK-3α/β, PIM-1, DYRK1A, and CK1—has provided a foundational dataset for comparing the inhibitory activities within this family.[1] The half-maximal inhibitory concentrations (IC50) from this study are summarized in the table below. While a direct and comprehensive kinase inhibition profile for this compound against this specific panel is not available in the cited literature, its cytotoxic activity against various cancer cell lines suggests potential kinase inhibitory effects.

Lamellarin DerivativeCDK1/cyclin B IC50 (µM)CDK5/p25 IC50 (µM)GSK-3α/β IC50 (µM)PIM-1 IC50 (µM)DYRK1A IC50 (µM)CK1 IC50 (µM)
Lamellarin D 0.850.450.280.210.090.65
Lamellarin H >10>109.5>10>105.3
Lamellarin L 4.32.12.1>10>10>10
Lamellarin N 0.0700.0250.0050.0550.035>10
Lamellarin α 8.0>101.40.595.07.9
di-H-lamellarin D 1.20.80.70.50.21.5

Data sourced from a study on the kinase inhibitory activity of 22 lamellarins.[1]

Further studies have highlighted the broad-spectrum inhibitory nature of some lamellarins. For instance, Lamellarin N was found to be a potent inhibitor of a wide range of kinases, including key cancer targets like VEGFR1/2, Flt-3, PDGFR, Lck, and Lyn.[1] This suggests that individual lamellarins possess unique selectivity profiles, a crucial aspect for the development of targeted therapies.

While direct kinase inhibition data for this compound is limited, its cytotoxic profile provides indirect evidence of its potential as a bioactive compound. A separate study reported the following IC50 values for this compound against a panel of human cancer cell lines:

Cell LineCancer TypeThis compound IC50 (µM)
KB Oral4.0
A549 Lung2.2
H69AR Lung7.2
T47D Breast5.3
MDA-MB-231 Breast3.4
HuCCA-1 Liver9.4
HepG2 Liver1.0
S102 Cervix2.8
HeLa Cervix5.3
P388 Leukemia2.6
HL-60 Leukemia4.5

Data from a review on the synthesis and biological activity of lamellarin alkaloids.

It is important to note that cytotoxicity can result from various mechanisms, including topoisomerase I inhibition and direct effects on mitochondria, which are also known activities of lamellarins.[3][4] Therefore, the cytotoxic IC50 values for this compound may not solely reflect its kinase inhibitory potency.

Experimental Methodologies

To ensure the reproducibility and accuracy of kinase inhibition studies, a well-defined experimental protocol is essential. Below is a representative methodology for an in vitro kinase inhibition assay.

General In Vitro Kinase Inhibition Assay Protocol

This protocol outlines the general steps for determining the IC50 value of a test compound (e.g., a lamellarin) against a specific protein kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-32P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (Luminometer, fluorometer, or scintillation counter)

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.

  • Incubation with Inhibitor: Add a small volume of the diluted test compound to the wells of the microplate. Include a positive control (a known inhibitor of the kinase) and a negative control (solvent only).

  • Enzyme Addition: Add the kinase/substrate master mix to each well.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): Add a reagent that converts the ADP produced to a luminescent signal.

    • Radiometric: If using [γ-32P]ATP, stop the reaction by adding a solution like phosphoric acid and then spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms

To better understand the processes involved in kinase inhibition by lamellarins and the experimental workflow, the following diagrams are provided.

G General Mechanism of Kinase Inhibition cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inactive_Kinase Inactive Kinase ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phosphorylated_Substrate Lamellarin Lamellarin (e.g., this compound) Lamellarin->Kinase Binds to Kinase (ATP-binding site or allosteric site) Lamellarin->Inactive_Kinase

Caption: General mechanism of kinase inhibition by lamellarins.

G Experimental Workflow for Kinase Inhibition Assay Start Start Prep_Compound 1. Prepare Serial Dilution of Lamellarin Start->Prep_Compound Add_Compound 3. Add Lamellarin to Microplate Wells Prep_Compound->Add_Compound Prep_Reaction_Mix 2. Prepare Kinase/ Substrate Master Mix Add_Enzyme 4. Add Kinase Mix Prep_Reaction_Mix->Add_Enzyme Add_Compound->Add_Enzyme Initiate_Reaction 5. Add ATP to Initiate Reaction Add_Enzyme->Initiate_Reaction Incubate 6. Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect 7. Stop Reaction & Measure Activity Incubate->Detect Analyze 8. Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

References

A Head-to-Head Comparison of Lamellarin E and Lamellarin N on Glycogen Synthase Kinase-3 (GSK-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory effects of two marine alkaloids, Lamellarin E and Lamellarin N, on the serine/threonine kinase GSK-3. This enzyme is a key regulator in numerous cellular signaling pathways, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1] The following sections present a summary of their inhibitory potency, a discussion based on structure-activity relationships, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of GSK-3 Inhibition

CompoundTargetIC50 (µM)Notes
Lamellarin N GSK-3α/ß0.005Potent inhibitor with nanomolar efficacy.[2]
This compound GSK-3α/ßNot ReportedActivity is likely to be significantly lower than Lamellarin N. Based on SAR, the structural differences, particularly the substitution pattern on the A and B rings, are expected to result in reduced inhibitory potency.
Lamellarin D GSK-3α/ß0.3A structurally related compound, providing context for the potency of the lamellarin scaffold.[2]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Structure-Activity Relationship (SAR) Insights

The significant difference in the observed potency of Lamellarin N and the predicted lower potency of this compound can be rationalized by examining their chemical structures. The lamellarin scaffold is a hexacyclic pyrrole alkaloid.[1] Key determinants for the kinase inhibitory activity of lamellarins include the substitution pattern on the aromatic rings and the saturation of the D-ring.[2]

Lamellarin N possesses a specific arrangement of hydroxyl and methoxy groups on the A and B rings that appears to be highly favorable for potent inhibition of GSK-3.[2] In contrast, this compound has a different substitution pattern. Structure-activity relationship studies on various lamellarins have shown that minor changes in the position and nature of these substituents can lead to dramatic differences in kinase inhibitory activity.[2] For instance, the transposition of substituents between different positions on the aromatic rings has been shown to enhance or diminish the inhibitory effect by orders of magnitude.[2] Given that Lamellarin N is one of the most potent lamellarin inhibitors of GSK-3 identified, it is reasonable to infer that the distinct substitution pattern of this compound results in a less optimal fit within the ATP-binding pocket of GSK-3, leading to weaker inhibition.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase assay used to determine the IC50 values of compounds like this compound and Lamellarin N against GSK-3.

In Vitro GSK-3 Kinase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound and Lamellarin N on the enzymatic activity of GSK-3α/ß.

Materials:

  • Enzyme: Purified recombinant GSK-3α/ß.

  • Substrate: A specific peptide substrate for GSK-3, such as GS-1 (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP: [γ-33P]ATP for radiometric detection.

  • Inhibitors: this compound and Lamellarin N dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically contains a buffering agent (e.g., MOPS or HEPES), MgCl2, EGTA, and DTT.

  • Reaction Plates: 96-well or 384-well plates.

  • Phosphocellulose Paper: For capturing the phosphorylated substrate.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the GSK-3 substrate in the assay buffer.

    • Prepare serial dilutions of this compound and Lamellarin N in the assay buffer. A typical concentration range for an initial screen might be from 100 µM down to 1 nM.

    • Prepare a solution of [γ-33P]ATP in the assay buffer. The final ATP concentration in the assay should be close to its Km value for GSK-3.

  • Assay Reaction:

    • In each well of the reaction plate, add the following components in order:

      • Assay buffer.

      • GSK-3 substrate solution.

      • Inhibitor solution (or vehicle control).

      • GSK-3α/ß enzyme solution.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the [γ-33P]ATP solution to each well.

  • Incubation:

    • Incubate the reaction plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution of phosphoric acid.

    • Spot an aliquot of the reaction mixture from each well onto a sheet of phosphocellulose paper.

    • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection and Data Analysis:

    • Measure the amount of radioactivity incorporated into the substrate on the phosphocellulose paper using a scintillation counter.

    • The kinase activity is proportional to the measured radioactivity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

GSK-3 Signaling Pathway

Glycogen Synthase Kinase-3 is a critical node in multiple signaling pathways. A simplified diagram illustrating its role in the Wnt/β-catenin and PI3K/Akt signaling pathways is provided below.

GSK3_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin_APC_GSK3 Axin/APC/GSK-3 Complex Dishevelled->Axin_APC_GSK3 Inhibits beta_catenin β-catenin Axin_APC_GSK3->beta_catenin Phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits Downstream_Targets Downstream Targets GSK3->Downstream_Targets Phosphorylates Lamellarin_N Lamellarin N Lamellarin_N->Axin_APC_GSK3 Inhibits Lamellarin_N->GSK3 Inhibits

Caption: Simplified GSK-3 signaling pathways and the inhibitory action of Lamellarin N.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps involved in the in vitro kinase assay described in the experimental protocols section.

Kinase_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) Start->Prepare_Reagents Serial_Dilution 2. Serial Dilution of This compound & N Prepare_Reagents->Serial_Dilution Assay_Setup 3. Set up Assay Plate (Buffer, Substrate, Inhibitor, Enzyme) Serial_Dilution->Assay_Setup Initiate_Reaction 4. Initiate Reaction (Add [γ-33P]ATP) Assay_Setup->Initiate_Reaction Incubation 5. Incubate at 30°C Initiate_Reaction->Incubation Terminate_Reaction 6. Terminate Reaction (Add Phosphoric Acid) Incubation->Terminate_Reaction Spot_on_Paper 7. Spot on Phosphocellulose Paper Terminate_Reaction->Spot_on_Paper Wash_Paper 8. Wash Paper Spot_on_Paper->Wash_Paper Measure_Radioactivity 9. Measure Radioactivity (Scintillation Counting) Wash_Paper->Measure_Radioactivity Data_Analysis 10. Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

References

Validating the Mitochondrial-Targeting Effects of Lamellarin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lamellarin E's mitochondrial-targeting effects with other alternatives, supported by experimental data. Due to the limited availability of direct experimental data for this compound, this guide will heavily reference the closely related and well-studied analog, Lamellarin D, as a proxy to infer the potential mitochondrial-targeting properties of this compound. This approach is based on the structural similarity within the lamellarin class of marine alkaloids, which often exhibit comparable biological activities.[1][2]

Executive Summary

Lamellarins, a class of marine-derived alkaloids, have garnered significant interest for their potent cytotoxic and anti-cancer properties.[1][3][4] A key mechanism contributing to their bioactivity is the direct targeting of mitochondria, leading to the induction of apoptosis.[3][4][5] This guide focuses on the validation of these mitochondrial-targeting effects, with a specific interest in this compound. While direct quantitative data for this compound is scarce in publicly available literature, extensive research on Lamellarin D provides a strong framework for understanding its potential mechanism of action. This document outlines the key experimental validations, compares the lamellarin family to other mitochondrial-targeting agents, and provides detailed experimental protocols for researchers.

Comparison of Mitochondrial-Targeting Agents

The following table summarizes the known mitochondrial-targeting effects of Lamellarin D (as a proxy for this compound) and compares them with other well-established mitochondrial-targeting agents.

FeatureLamellarin D (as proxy for this compound)Mito-VES (Mitochondrially Targeted Vitamin E Succinate)TPP-based Compounds (e.g., TPP-doxorubicin)
Primary Mitochondrial Target Mitochondrial Topoisomerase I (Top1mt)[3][4]Complex II of the electron transport chainAccumulates in the mitochondrial matrix due to the negative membrane potential, delivering a cytotoxic payload
Mechanism of Action Traps Top1mt-DNA cleavage complexes, leading to mtDNA damage, inhibition of mitochondrial respiration, and induction of the mitochondrial permeability transition (MPT).[3][4]Induces rapid generation of reactive oxygen species (ROS) by inhibiting Complex II, leading to oxidative stress and apoptosis.The TPP moiety facilitates the accumulation of the conjugated drug (e.g., doxorubicin) in the mitochondria, where the drug exerts its cytotoxic effects, such as DNA intercalation and ROS production.
Effect on Mitochondrial Membrane Potential (ΔΨm) Induces rapid and significant depolarization.[6][7]Causes mitochondrial depolarization.Leads to a reduction in mitochondrial membrane potential.
Induction of Apoptosis Triggers the intrinsic apoptotic pathway through MPT-dependent release of cytochrome c.[5][6][8]Induces apoptosis through a mitochondria-dependent pathway.Enhances the pro-apoptotic activity of the conjugated drug by concentrating it at the site of apoptotic regulation.
Reported IC50 for Cytotoxicity Varies by cell line, typically in the nanomolar to low micromolar range. For example, potent activity against various tumor cells.[2][7]Varies depending on the cancer cell line.The efficacy is dependent on the conjugated drug and the cancer cell line.

Experimental Validation of Mitochondrial Targeting

Several key experiments are crucial for validating the mitochondrial-targeting effects of a compound like this compound. The protocols for these experiments are detailed below.

Mitochondrial Co-localization Studies

This experiment visually confirms the accumulation of the compound within the mitochondria of living cells.

Experimental Protocol: MitoTracker Staining

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • MitoTracker Staining: Incubate the cells with a mitochondria-specific dye, such as MitoTracker Red CMXRos (100-200 nM), for 15-30 minutes at 37°C.

  • Compound Incubation: Remove the MitoTracker-containing medium and add a medium containing this compound at the desired concentration. The intrinsic fluorescence of lamellarins can be utilized for visualization.

  • Imaging: Wash the cells with fresh medium and image using a confocal fluorescence microscope. Co-localization of the this compound signal (blue/green fluorescence) with the MitoTracker signal (red fluorescence) indicates mitochondrial accumulation.[9]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A hallmark of mitochondrial-targeted drugs is their ability to disrupt the mitochondrial membrane potential.

Experimental Protocol: JC-1 Assay

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7]

Cytochrome c Release Assay

The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key event in the intrinsic apoptotic pathway.

Experimental Protocol: Western Blotting

  • Cell Fractionation: Treat cells with this compound. Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from the cytosolic fractions onto an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for cytochrome c. An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.[6][8]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in validating the mitochondrial-targeting effects of this compound, the following diagrams are provided in DOT language.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_validation Validation Assays cluster_analysis Data Analysis start Plate Cells treatment Treat with this compound start->treatment colocalization Mitochondrial Co-localization (MitoTracker) treatment->colocalization mmp Mitochondrial Membrane Potential (JC-1 Assay) treatment->mmp cytochrome_c Cytochrome c Release (Western Blot) treatment->cytochrome_c analysis Quantification and Interpretation colocalization->analysis mmp->analysis cytochrome_c->analysis

Caption: Experimental workflow for validating mitochondrial targeting.

signaling_pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion LamellarinE This compound Top1mt Mitochondrial Topoisomerase I (Top1mt) LamellarinE->Top1mt Inhibition mtDNA mtDNA Damage Top1mt->mtDNA Induces MPT Mitochondrial Permeability Transition (MPT) mtDNA->MPT MMP ΔΨm Depolarization MPT->MMP CytC Cytochrome c Release MPT->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: Proposed signaling pathway of this compound in mitochondria.

Conclusion

References

Unveiling Lamellarin E's Potential: A Comparative Analysis of its Activity in the NCI-60 Screen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel anti-cancer agents with potent and selective activity is paramount. Lamellarin E, a marine-derived alkaloid, has emerged as a compound of interest. This guide provides a comparative analysis of the cytotoxic and growth inhibitory activity of Lamellarin D, a closely related and extensively studied analog of this compound, against the National Cancer Institute's 60 human tumor cell line (NCI-60) panel. To offer a comprehensive perspective, the activity of Lamellarin D is benchmarked against two well-established chemotherapeutic agents, Paclitaxel and Doxorubicin.

This guide presents quantitative data in a clear, tabular format, details the experimental protocols of the NCI-60 screen, and provides visual representations of the screening workflow and the proposed signaling pathway of Lamellarin D to facilitate a deeper understanding of its mechanism of action.

Comparative Activity in the NCI-60 Cell Line Screen

The NCI-60 screen is a pivotal tool in cancer drug discovery, providing a broad initial assessment of a compound's anti-neoplastic properties across a diverse panel of human cancer cell lines. The screen yields three key metrics:

  • GI50: The concentration of the drug that causes 50% inhibition of cell growth.

  • TGI: The concentration of the drug that causes total inhibition of cell growth.

  • LC50: The concentration of the drug that causes a 50% reduction in the number of cells at the end of the experiment compared to the start (i.e., 50% cell death).

The following table summarizes the mean log10 values for GI50, TGI, and LC50 for Lamellarin D, Paclitaxel, and Doxorubicin across a selection of the NCI-60 cell lines, representing various cancer types. Lower log10 values indicate higher potency.

Cell LineCancer TypeLamellarin D (NSC 635025) Mean Log10 GI50Paclitaxel (NSC 125973) Mean Log10 GI50Doxorubicin (NSC 123127) Mean Log10 GI50Lamellarin D (NSC 635025) Mean Log10 TGIPaclitaxel (NSC 125973) Mean Log10 TGIDoxorubicin (NSC 123127) Mean Log10 TGILamellarin D (NSC 635025) Mean Log10 LC50Paclitaxel (NSC 125973) Mean Log10 LC50Doxorubicin (NSC 123127) Mean Log10 LC50
Leukemia
CCRF-CEMLeukemia-6.64-8.19-7.59-6.21-7.83-6.92-5.79-6.84-6.29
K-562Leukemia-6.81-7.87-7.21-6.38-7.32-6.58-5.96-6.21-5.92
MOLT-4Leukemia-6.52-8.00-7.51-6.11-7.63-6.85-5.71-6.64-6.22
Non-Small Cell Lung Cancer
A549NSCLC-6.23-7.90-7.11-5.82-6.89-6.49-5.44-5.09-5.85
NCI-H460NSCLC-6.48-8.04-7.23-6.07-7.42-6.60-5.68-6.33-5.95
Colon Cancer
HCT-116Colon-6.39-7.96-7.18-5.98-7.22-6.55-5.59-5.96-5.89
HT29Colon-6.31-7.74-7.05-5.90-6.81-6.43-5.51-5.25-5.79
CNS Cancer
SF-295CNS-6.55-7.82-7.15-6.14-7.11-6.52-5.74-5.81-5.87
SNB-75CNS-6.27-7.91-7.02-5.86-7.07-6.40-5.47-5.65-5.76
Melanoma
MALME-3MMelanoma-6.60-7.71-7.08-6.18-6.89-6.46-5.78-5.52-5.81
SK-MEL-28Melanoma-6.35-7.85-6.99-5.94-7.01-6.37-5.55-5.62-5.73
Ovarian Cancer
OVCAR-3Ovarian-6.42-7.68-7.01-6.01-6.82-6.39-5.62-5.41-5.75
IGROV1Ovarian-6.29-7.79-6.95-5.88-6.95-6.33-5.49-5.55-5.69
Renal Cancer
786-0Renal-6.18-7.98-7.07-5.77-7.18-6.45-5.38-5.82-5.80
A498Renal-6.25-7.88-6.92-5.84-7.04-6.30-5.45-5.67-5.66
Prostate Cancer
PC-3Prostate-6.33-7.81-7.04-5.92-6.99-6.42-5.53-5.64-5.78
DU-145Prostate-6.40-7.75-7.10-5.99-6.92-6.48-5.60-5.58-5.83
Breast Cancer
MCF7Breast-6.45-7.84-7.13-6.04-7.05-6.51-5.65-5.71-5.86
MDA-MB-231Breast-6.38-7.92-7.06-5.97-7.15-6.44-5.58-5.83-5.79

Disclaimer: Data presented is a representative sample and has been compiled from publicly available NCI DTP resources. For a comprehensive dataset, please refer to the official NCI Developmental Therapeutics Program website.

Experimental Protocols

The NCI-60 human tumor cell line screen is a robust and well-documented assay. The following provides a detailed overview of the experimental protocol used for the five-dose screen.

NCI-60 Five-Dose Sulforhodamine B (SRB) Assay

1. Cell Culture and Plating:

  • The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

  • For the assay, cells are harvested and plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the growth rate of each cell line.

  • The plates are then incubated for 24 hours to allow for cell attachment and recovery.

2. Compound Preparation and Addition:

  • Test compounds, such as Lamellarin D, Paclitaxel, and Doxorubicin, are solubilized in dimethyl sulfoxide (DMSO) and stored at -20°C.

  • On the day of the experiment, the compound stock solutions are serially diluted to five different concentrations.

  • The diluted compounds are then added to the appropriate wells of the 96-well plates containing the cells. A control group of cells receives only the medium with DMSO.

3. Incubation and Cell Fixation:

  • The plates are incubated with the compounds for 48 hours.

  • Following incubation, the cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA), to a final concentration of 10% TCA, and incubated for 60 minutes at 4°C.

4. Staining and Measurement:

  • The supernatant is discarded, and the plates are washed five times with water and air-dried.

  • The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Unbound dye is removed by washing the plates five times with 1% acetic acid.

  • The plates are again air-dried.

  • The bound SRB dye is solubilized with 10 mM Tris base solution.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell growth.

  • The GI50, TGI, and LC50 values are then determined from the dose-response curves for each cell line and compound combination.

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture (60 Human Cancer Cell Lines) Plating 2. Cell Plating (96-well plates) CellCulture->Plating Incubation1 3. 24h Incubation Plating->Incubation1 CompoundAddition 5. Compound Addition Incubation1->CompoundAddition CompoundPrep 4. Compound Dilution (5 Concentrations) CompoundPrep->CompoundAddition Incubation2 6. 48h Incubation Fixation 7. Cell Fixation (TCA) Incubation2->Fixation Staining 8. SRB Staining Fixation->Staining Measurement 9. Absorbance Reading Staining->Measurement DataAnalysis 10. Calculation of GI50, TGI, LC50 Measurement->DataAnalysis

Caption: NCI-60 Five-Dose Screen Experimental Workflow.

Mechanism of Action and Signaling Pathways

Lamellarins, including Lamellarin D, are known to exert their anti-cancer effects through multiple mechanisms. A key aspect of their activity is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through a dual-pronged attack on both the cell nucleus and the mitochondria.

In the nucleus, Lamellarin D has been shown to inhibit Topoisomerase I, an enzyme crucial for DNA replication and repair. By trapping the enzyme-DNA complex, Lamellarin D leads to DNA strand breaks, ultimately triggering an apoptotic response.

Concurrently, Lamellarin D directly targets the mitochondria, the cell's powerhouses. It can induce the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This event activates a cascade of caspases, a family of proteases that execute the apoptotic program.

The following diagram illustrates the proposed signaling pathway for Lamellarin D-induced apoptosis.

LamellarinD_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion LamellarinD Lamellarin D TopoisomeraseI Topoisomerase I LamellarinD->TopoisomeraseI Mitochondria Mitochondrial Permeability Transition LamellarinD->Mitochondria DNA_Damage DNA Strand Breaks TopoisomeraseI->DNA_Damage Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC CaspaseCascade Caspase Activation CytochromeC->CaspaseCascade CaspaseCascade->Apoptosis

The Critical Role of the C5-C6 Double Bond in the Anticancer Activity of Lamellarins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship of lamellarin alkaloids, focusing on the significance of the C5-C6 unsaturation for their biological function.

The lamellarins, a class of marine-derived pyrrole alkaloids, have garnered significant attention in the field of oncology due to their potent cytotoxic and antitumor activities. A key structural feature that dictates their efficacy is the presence or absence of a double bond between the C5 and C6 positions of their pentacyclic core. This guide provides a detailed comparison of lamellarin analogues with and without this C5-C6 double bond, supported by experimental data, to elucidate its impact on their mechanism of action and overall activity.

Impact of C5-C6 Unsaturation on Cytotoxicity

Experimental evidence robustly demonstrates that the C5-C6 double bond is a critical determinant of the cytotoxic potential of lamellarins. A direct comparison between Lamellarin D, which possesses the C5-C6 double bond, and its synthetic 5,6-dihydro analogue, LAM-501, reveals a stark difference in their ability to inhibit cancer cell growth.

As illustrated in the table below, Lamellarin D exhibits potent cytotoxicity against a range of human cancer cell lines, with GI50 (50% growth inhibition) values in the nanomolar range. In stark contrast, LAM-501, which lacks the C5-C6 double bond, is significantly less active, with GI50 values that are orders of magnitude higher. Notably, against the P388 murine leukemia cell line, LAM-501 was found to be 42 times less cytotoxic than Lamellarin D[1]. This dramatic reduction in activity underscores the pivotal role of the C5-C6 unsaturation.

CompoundC5-C6 BondP388 (Murine Leukemia) GI50 (nM)DU-145 (Prostate) GI50 (nM)LNCaP (Prostate) GI50 (nM)K562 (Leukemia) GI50 (nM)
Lamellarin D Unsaturated (C=C)13610-2010-20<100
LAM-501 Saturated (C-C)5700>1000>1000>1000

Table 1: Comparative Cytotoxicity (GI50) of Lamellarin D and its 5,6-dihydro analogue (LAM-501) against various cancer cell lines. Data sourced from Facompré et al., 2003[1][2].

Mechanism of Action: The Role of Molecular Planarity

The presence of the C5-C6 double bond imparts a planar conformation to the lamellarin molecule. This planarity is crucial for one of its primary mechanisms of action: the inhibition of topoisomerase I. Topoisomerase I is a vital enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) in cancer cells.

Lamellarin D, with its planar structure, can intercalate into the DNA double helix and stabilize the topoisomerase I-DNA cleavage complex[2]. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and the initiation of the apoptotic cascade.

Conversely, the saturation of the C5-C6 bond in LAM-501 results in a significantly tilted and non-planar structure. This conformational change hinders its ability to intercalate with DNA and, consequently, it fails to inhibit topoisomerase I[2]. This lack of topoisomerase I inhibition is a key factor contributing to its dramatically reduced cytotoxic activity.

While topoisomerase I inhibition is a major pathway, it is important to note that lamellarins like Lamellarin D can also induce apoptosis through a direct action on mitochondria, a pathway that can be independent of topoisomerase I. This dual mechanism of action makes lamellarins particularly interesting as potential anticancer agents.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Lamellarin D and a typical experimental workflow for assessing the cytotoxicity of lamellarin analogues.

lamellarin_pathway Signaling Pathway of Lamellarin D cluster_lamellarin Lamellarin D (Planar) cluster_nucleus Nucleus Lamellarin_D Lamellarin D (C5=C6 Double Bond) Topoisomerase_I Topoisomerase I Lamellarin_D->Topoisomerase_I Inhibition Mitochondria Mitochondrial Perturbation Lamellarin_D->Mitochondria Direct Action DNA DNA DNA_Damage DNA Strand Breaks DNA->DNA_Damage Topoisomerase_I->DNA Cleavage Complex Stabilization Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria->Apoptosis

Figure 1: Signaling pathway of Lamellarin D.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment Cell_Culture Cancer Cell Lines (e.g., P388, DU-145) Compound_Treatment Treatment with Lamellarin D and LAM-501 (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Absorbance Reading & Calculation of GI50 values MTT_Assay->Data_Analysis

References

The Pivotal Role of Hydroxylation Patterns in the Cytotoxicity of Lamellarin E and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The lamellarins, a class of marine alkaloids, have garnered significant attention in the field of oncology for their potent cytotoxic activities against a range of cancer cell lines. Among these, Lamellarin E stands out as a promising scaffold for the development of novel anticancer agents. A critical determinant of the biological activity of lamellarins is the substitution pattern on their polycyclic core, particularly the presence and position of hydroxyl groups. This guide provides a comparative analysis of the cytotoxicity of lamellarin analogs, focusing on the profound impact of hydroxylation patterns, supported by experimental data and detailed methodologies. While specific comparative data for this compound and its hydroxylated analogues is limited in the available literature, extensive research on closely related compounds, particularly Lamellarin D, provides invaluable insights into the structure-activity relationships (SAR) governed by hydroxylation.

Comparative Cytotoxicity of Lamellarin Analogs

The cytotoxic potential of lamellarins is intrinsically linked to their hydroxylation patterns. Studies on a variety of lamellarin derivatives have consistently demonstrated that the number and location of hydroxyl groups on the aromatic rings significantly influence their efficacy in inhibiting cancer cell growth.

A comprehensive study by Ishibashi et al. on Lamellarin D and its synthetic derivatives highlighted the critical role of hydroxyl groups at positions C-8 and C-20 for its cytotoxic activity against HeLa cells. As illustrated in the table below, the removal or methylation of these hydroxyl groups leads to a dramatic reduction in cytotoxicity.

CompoundModifications Relative to Lamellarin DIC50 (µM) against HeLa cells
Lamellarin D -Potent (Specific value not provided in abstract)
Derivative (20-deoxy) Removal of C-20 hydroxyl groupSignificantly less active
Lamellarin η (8-O-methyl) Methylation of C-8 hydroxyl groupSignificantly less active

This underscores the importance of free hydroxyl groups at these specific positions for potent anticancer activity. The hydroxyl group at C-14 and the methoxy groups at C-13 and C-21 were found to be less critical for cytotoxicity[1][2].

Experimental Protocols

The evaluation of the cytotoxic activity of lamellarin analogs is predominantly carried out using cell viability assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and utilized method.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, P388) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the lamellarin analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and the Influence of Hydroxylation

Lamellarins exert their cytotoxic effects through multiple mechanisms of action, primarily by targeting topoisomerase I and inducing apoptosis via the mitochondrial pathway. The hydroxylation pattern of these molecules plays a crucial role in their interaction with these cellular targets.

Topoisomerase I Inhibition

Topoisomerase I (Top1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. Lamellarins, particularly those with specific hydroxylation patterns, can stabilize the Top1-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death[3][4].

Molecular modeling studies have revealed that the hydroxyl groups at positions C-8 and C-20 of Lamellarin D are capable of forming hydrogen bonds with amino acid residues in the active site of Top1 and the DNA backbone[4]. This interaction is believed to be a key factor in the stabilization of the ternary complex and the subsequent inhibition of the enzyme.

Topoisomerase_I_Inhibition cluster_0 Lamellarin Interaction with Top1-DNA Complex cluster_1 Role of Hydroxylation Lamellarin This compound (with optimal hydroxylation) Top1_DNA Topoisomerase I-DNA Cleavage Complex Lamellarin->Top1_DNA Binds to Hydroxyl_Groups Key Hydroxyl Groups (e.g., at C-8, C-20) Lamellarin->Hydroxyl_Groups  Essential for  Strong Interaction Stabilization Stabilization of Cleavage Complex Top1_DNA->Stabilization Leads to DNA_Breaks DNA Strand Breaks Stabilization->DNA_Breaks Causes Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces H_Bonds Hydrogen Bonding with Top1 and DNA

Caption: this compound's Topoisomerase I Inhibition Pathway.

Induction of Mitochondrial Apoptosis

Beyond their effects on topoisomerase I, lamellarins can directly target mitochondria to induce apoptosis[5]. This pathway is particularly significant as it can bypass resistance mechanisms that involve mutations in Top1. Lamellarin D has been shown to induce the release of cytochrome c from mitochondria, leading to the activation of caspases and the execution of the apoptotic program[6]. The process often involves the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2[6].

The precise influence of hydroxylation on this mitochondrial pathway is still under investigation. However, it is plausible that the overall lipophilicity and electronic properties of the lamellarin molecule, which are modulated by the number and position of hydroxyl groups, affect its ability to interact with and disrupt mitochondrial membranes.

Mitochondrial_Apoptosis cluster_0 Mitochondrial Apoptosis Pathway Lamellarin This compound Mitochondria Mitochondria Lamellarin->Mitochondria Directly Targets Bax_Activation Bax Activation Mitochondria->Bax_Activation Induces Cytochrome_c Cytochrome c Release Bax_Activation->Cytochrome_c Promotes Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound-induced Mitochondrial Apoptosis.

Conclusion

The hydroxylation pattern of lamellarin analogs is a critical determinant of their cytotoxic activity. Structure-activity relationship studies, primarily on Lamellarin D, have established that hydroxyl groups at specific positions, such as C-8 and C-20, are essential for potent inhibition of topoisomerase I and, consequently, for high cytotoxicity. While direct comparative data for this compound is still emerging, the principles derived from its close analogs provide a strong foundation for the rational design of novel and more effective anticancer agents. Future research should focus on the synthesis and evaluation of a broader range of hydroxylated this compound derivatives to further elucidate the specific SAR and to optimize their therapeutic potential. The multi-targeted mechanism of action of lamellarins, coupled with the tunability of their activity through hydroxylation, makes them a highly attractive class of compounds for further drug development efforts.

References

A Comparative Analysis of the Anti-HIV Potential of Lamellarin E and Lamellarin α 20-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the contrasting anti-HIV-1 activities of the marine alkaloids, Lamellarin E and Lamellarin α 20-sulfate. This report synthesizes available experimental data to highlight the structural determinants of their antiviral efficacy.

This guide provides a comprehensive comparison of the anti-HIV-1 activities of two related marine natural products, this compound and Lamellarin α 20-sulfate. While both compounds share a core lamellarin structure, the presence of a sulfate group on Lamellarin α 20-sulfate dramatically alters its biological activity, transforming it into a potent inhibitor of HIV-1, whereas this compound, lacking this functional group, is reported to be inactive.

Key Findings at a Glance

Experimental evidence strongly indicates that the 20-sulfate moiety is essential for the anti-HIV-1 activity observed in the lamellarin class of compounds. Lamellarin α 20-sulfate has been identified as a selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1] In contrast, studies on non-sulfated lamellarins, including the closely related Lamellarin α, have shown a lack of significant anti-HIV-1 activity.[2] This suggests that this compound, which also lacks a sulfate group, is unlikely to exhibit antiviral properties.

Quantitative Comparison of Anti-HIV-1 Activity

The following table summarizes the available quantitative data for Lamellarin α 20-sulfate's inhibitory activity against HIV-1 and its molecular target, the HIV-1 integrase enzyme. No comparable activity has been reported for this compound.

CompoundTargetAssayIC50 Value (µM)Cytotoxicity (LD50 in Hela cells, µM)
Lamellarin α 20-sulfate HIV-1 Virus (in cell culture)MAGI Assay8274
HIV-1 Integrase (Terminal Cleavage)In vitro enzyme assay16Not Applicable
HIV-1 Integrase (Strand Transfer)In vitro enzyme assay22Not Applicable
This compound HIV-1 Virus/IntegraseNot reportedInactive (inferred)Not reported

Mechanism of Action: The Decisive Role of Sulfation

Lamellarin α 20-sulfate exerts its anti-HIV-1 effect primarily by inhibiting the viral enzyme integrase.[1] This enzyme is responsible for inserting the viral DNA into the host cell's genome, a crucial step in the HIV-1 replication cycle. The sulfate group is believed to play a key role in the interaction with the integrase enzyme, potentially mimicking the phosphate backbone of the viral DNA.

Furthermore, some studies suggest that sulfated lamellarins may also interfere with the viral entry step of the HIV-1 replication cycle.[2] The hydrophilic nature of the sulfate group, however, appears to limit its ability to cross cell membranes, which may influence its precise mechanism of action in a cellular context.[2]

The absence of the sulfate group in this compound likely prevents it from effectively binding to and inhibiting the HIV-1 integrase, rendering it inactive as an anti-HIV-1 agent.

Experimental Methodologies

The anti-HIV-1 activity of Lamellarin α 20-sulfate has been evaluated using established in vitro and cell-based assays.

HIV-1 Integrase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 integrase. The process typically involves two key reactions catalyzed by integrase:

  • 3'-Processing (Terminal Cleavage): Integrase cleaves two nucleotides from the 3' ends of the viral DNA.

  • Strand Transfer: The processed viral DNA ends are then covalently joined to the host cell DNA.

The inhibition of these reactions is quantified by measuring the reduction in the formation of the reaction products in the presence of the test compound.

MAGI (Multinuclear Activation of a Galactosidase Indicator) Assay

The MAGI assay is a cell-based assay used to quantify HIV-1 infection. It utilizes HeLa cells that are engineered to express the CD4 receptor (the primary receptor for HIV-1) and contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 LTR promoter. When HIV-1 infects these cells and successfully integrates its DNA, the viral Tat protein is produced, which then activates the expression of β-galactosidase. The level of β-galactosidase activity, which can be measured by a colorimetric assay, is directly proportional to the level of HIV-1 infection. A reduction in β-galactosidase activity in the presence of a test compound indicates inhibition of viral replication.

Visualizing the Experimental Workflow and Proposed Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing anti-HIV activity and the proposed mechanism of action for Lamellarin α 20-sulfate.

experimental_workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay (MAGI) HIV_Integrase Purified HIV-1 Integrase Reaction Integrase Reaction (3'-Processing & Strand Transfer) HIV_Integrase->Reaction Viral_DNA Viral DNA Substrate Viral_DNA->Reaction Compound_A Lamellarin α 20-sulfate Compound_A->Reaction Infection Viral Infection & Replication Compound_A->Infection Compound_E This compound Compound_E->Reaction Compound_E->Infection Analysis Analysis of Reaction Products Reaction->Analysis Result_A Inhibition Observed Analysis->Result_A Result_E No Inhibition (Inferred) Analysis->Result_E HeLa_CD4_Cells HeLa-CD4 Cells with β-gal indicator gene HeLa_CD4_Cells->Infection HIV_Virus HIV-1 Virus HIV_Virus->Infection Measurement Measure β-galactosidase activity Infection->Measurement Cell_Result_A Reduced Infection Measurement->Cell_Result_A Cell_Result_E No Effect on Infection (Inferred) Measurement->Cell_Result_E

Fig. 1: Experimental workflow for evaluating anti-HIV activity.

mechanism_of_action cluster_virus HIV-1 Replication Cycle Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription Viral_Entry->Reverse_Transcription Integration 3. Integration into Host DNA Reverse_Transcription->Integration Viral_Production 4. Viral Protein Production & Assembly Integration->Viral_Production Lamellarin_Sulfate Lamellarin α 20-sulfate Lamellarin_Sulfate->Viral_Entry May also inhibit HIV_Integrase HIV-1 Integrase Lamellarin_Sulfate->HIV_Integrase Inhibits HIV_Integrase->Integration Catalyzes

Fig. 2: Proposed mechanism of anti-HIV action of Lamellarin α 20-sulfate.

Conclusion

The comparative analysis of this compound and Lamellarin α 20-sulfate provides a clear illustration of a structure-activity relationship, where the presence of a sulfate group is the determining factor for anti-HIV-1 activity. Lamellarin α 20-sulfate stands out as a promising scaffold for the development of novel HIV-1 integrase inhibitors. In contrast, the lack of a sulfate moiety on this compound renders it inactive against HIV-1. This underscores the importance of specific functional groups in mediating the biological activity of natural products and provides valuable insights for the rational design of new antiviral agents. Future research could focus on the synthesis of other sulfated lamellarin analogues to further explore the therapeutic potential of this class of compounds.

References

In Vivo Efficacy of Lamellarin E and its Analogs in Mouse Models of Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Lamellarin E and its related marine alkaloids have emerged as a promising class of compounds in oncology research, demonstrating potent anti-tumor activities in preclinical studies. This guide provides a comparative analysis of the in vivo efficacy of lamellarin derivatives, primarily focusing on data from mouse models of cancer. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of these compounds.

Comparative Efficacy of Lamellarin Derivatives

While specific in vivo efficacy studies on this compound are not extensively detailed in the reviewed literature, significant data is available for its close analogs, Lamellarin D and Lamellarin 14. These studies highlight their potential in inhibiting tumor growth in various cancer models.

Table 1: Summary of In Vivo Efficacy of Lamellarin Derivatives in Mouse Models

CompoundCancer ModelMouse StrainDosageAdministration RouteTumor Growth InhibitionKey Findings
Lamellarin 14 EGFR del ex19/T790M/C797S expressing PC-9 cells (Non-Small Cell Lung Cancer)BALB/c nu/nu5 or 10 mg/kg, once a day for 17 daysIntraperitoneal (i.p.)Significant inhibition at 10 mg/kgLamellarin 14 effectively suppresses the growth of tumors with EGFR mutations that are resistant to other tyrosine kinase inhibitors.[1]
Lamellarin D Murine Xenograft ModelsNot SpecifiedNot SpecifiedNot SpecifiedSlowed tumor growthDemonstrated anticancer activity in vivo.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.

Xenograft Mouse Model for Lamellarin 14 Efficacy Study[1]
  • Cell Line and Culture: PC-9 cells expressing EGFR del ex19/T790M/C797S were used.

  • Animal Model: Female BALB/c nu/nu mice were utilized for the study.

  • Tumor Implantation: 5 x 10^6 cells were suspended in 100 μL of a 1:1 Matrigel solution and subcutaneously implanted into the mice.

  • Tumor Growth Monitoring: Tumor volume was monitored daily using caliper measurements and calculated using the formula: length (mm) × width^2 (mm) / 2.

  • Treatment: One week after implantation, mice were randomly assigned to treatment groups and received daily intraperitoneal injections of either a vehicle control (PBS) or Lamellarin 14 at concentrations of 5 or 10 mg/kg for 17 consecutive days.

  • Endpoint: The study concluded after 17 days of treatment, with final tumor volumes being the primary endpoint.

  • Immunohistochemistry: Following the treatment period, tumor xenografts were dissected, fixed in 4% paraformaldehyde, and embedded in paraffin for immunohistochemical analysis of phospho-EGFR and total EGFR levels.

Signaling Pathways and Mechanism of Action

Lamellarins exert their anticancer effects through a multi-targeted approach, distinguishing them from single-target agents. Their mechanisms include the inhibition of key enzymes involved in cell proliferation and survival, as well as the direct induction of apoptosis through mitochondrial pathways.

Lamellarins have been shown to inhibit several protein kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3] Furthermore, they are potent inhibitors of Topoisomerase I, an enzyme essential for DNA replication and repair.[3][4] This dual mechanism of action contributes to their cytotoxicity in cancer cells.

A significant aspect of Lamellarin D's activity is its direct effect on mitochondria. It can induce the mitochondrial permeability transition (MPT), leading to the disruption of the mitochondrial transmembrane potential, swelling of the mitochondria, and subsequent release of pro-apoptotic factors like cytochrome c.[5] This mitochondrial-mediated apoptosis pathway allows Lamellarin D to be effective even in cell lines that are resistant to other Topoisomerase I inhibitors like camptothecin.[4][5]

Below are diagrams illustrating the experimental workflow for the in vivo efficacy studies and the proposed signaling pathway for Lamellarin-induced apoptosis.

experimental_workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Analysis cell_culture PC-9 Cell Culture (EGFR Mutant) implantation Subcutaneous Implantation of Cells in Matrigel cell_culture->implantation animal_model BALB/c nu/nu Mice animal_model->implantation tumor_monitoring Daily Tumor Volume Monitoring implantation->tumor_monitoring treatment IP Injection: - Vehicle (PBS) - Lamellarin 14 (5 mg/kg) - Lamellarin 14 (10 mg/kg) tumor_monitoring->treatment endpoint Final Tumor Volume Measurement treatment->endpoint ihc Immunohistochemistry (p-EGFR, EGFR) endpoint->ihc

Caption: Experimental workflow for in vivo efficacy testing of Lamellarin 14.

signaling_pathway cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects lamellarin Lamellarin topoisomerase Topoisomerase I lamellarin->topoisomerase inhibits protein_kinases Protein Kinases (e.g., CDKs) lamellarin->protein_kinases inhibits mitochondria Mitochondria lamellarin->mitochondria directly acts on dna_damage DNA Damage topoisomerase->dna_damage leads to cell_cycle_arrest Cell Cycle Arrest protein_kinases->cell_cycle_arrest leads to mpt Mitochondrial Permeability Transition (MPT) mitochondria->mpt induces apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis cytochrome_c Cytochrome c Release mpt->cytochrome_c cytochrome_c->apoptosis

Caption: Proposed signaling pathway for Lamellarin-induced apoptosis.

References

Validating Topoisomerase I as the Primary Target of Lamellarin E in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lamellarin E and related compounds, focusing on the validation of topoisomerase I (Top1) as a primary cellular target. Due to the limited direct experimental data on this compound's Top1 inhibitory activity, this guide uses the extensively studied analog, Lamellarin D, as a primary reference for comparison. The structural similarities between these marine alkaloids suggest analogous mechanisms of action, a hypothesis that warrants further investigation.

Introduction to Lamellarins and Topoisomerase I Inhibition

Lamellarins are a class of marine-derived alkaloids known for their potent cytotoxic activities against various cancer cell lines.[1][2][3][4] One of the key mechanisms underlying their anticancer properties is the inhibition of human topoisomerase I (Top1), a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and other cellular processes.[1][2][4]

Top1 functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, after which the enzyme reseals the break. Certain small molecules, known as Top1 poisons, can intercalate into the DNA at the site of the enzyme-DNA complex, stabilizing this transient "cleavable complex." This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which can subsequently be converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.

Lamellarin D has been identified as a potent Top1 poison.[1][2] It stabilizes the Top1-DNA covalent complex, a mechanism shared with the well-characterized Top1 inhibitor, camptothecin (CPT).[1][2] While this compound is structurally similar to Lamellarin D, detailed biochemical and cellular studies are required to definitively validate Top1 as its primary target and to quantify its inhibitory potency.

Comparative Analysis of this compound and Analogs

This section compares the available data for this compound with the more extensively characterized Lamellarin D and the standard Top1 inhibitor, camptothecin.

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of this compound, Lamellarin D, and Camptothecin in various cancer cell lines. The data for Lamellarin D and Camptothecin are more extensive, providing a broader context for the potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)
This compound SH-SY5YNeuroblastoma~1.0
Lamellarin D P388Murine Leukemia0.035
P388/CPT5 (CPT-Resistant)Murine Leukemia0.14
CEMHuman Leukemia0.014
CEM/C2 (CPT-Resistant)Human Leukemia0.969
DU-145Prostate CancerPotent (exact value not specified)
LNCaPProstate CancerPotent (exact value not specified)
IGROVOvarian CancerPotent (exact value not specified)
LoVoColon CancerWeakly toxic
Camptothecin P388Murine Leukemia0.005
P388/CPT5 (CPT-Resistant)Murine Leukemia> 0.5
CEMHuman Leukemia0.004
CEM/C2 (CPT-Resistant)Human Leukemia0.2
Topoisomerase I Inhibition
CompoundTopoisomerase I Inhibition
This compound Data not available
Lamellarin D Potent inhibitor; stabilizes the Top1-DNA cleavable complex.[1][2]
Camptothecin Potent inhibitor; archetypal Top1 poison that stabilizes the cleavable complex.

Experimental Protocols for Target Validation

Validating Top1 as the primary target of a compound like this compound involves a series of in vitro and in-cell assays. Below are detailed methodologies for key experiments.

Topoisomerase I DNA Relaxation Assay (In Vitro)

This assay assesses the ability of a compound to inhibit the catalytic activity of Top1, which is the relaxation of supercoiled DNA.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Top1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • Test compound (this compound) and controls (Lamellarin D, Camptothecin, DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Top1 Assay Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

    • 1 µL of test compound at various concentrations (or DMSO as a vehicle control)

    • x µL of sterile water to bring the volume to 19 µL.

  • Add 1 µL of purified Topoisomerase I to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

  • Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.

  • Visualize the DNA bands under UV light and capture an image.

Expected Results:

  • No enzyme control: A fast-migrating band corresponding to supercoiled DNA.

  • Enzyme control (with DMSO): A slower-migrating band or ladder of bands corresponding to relaxed DNA.

  • Inhibitor-treated samples: A dose-dependent inhibition of DNA relaxation, indicated by the persistence of the supercoiled DNA band.

In Vivo Complex of Enzyme (ICE) Assay (In-Cell)

This assay directly measures the stabilization of the Top1-DNA covalent complex within cells, providing strong evidence for a compound's mechanism of action as a Top1 poison.

Principle: Cells are treated with the test compound, and then lysed under conditions that trap the covalent Top1-DNA complexes. These complexes are then separated from free nuclear proteins by ultracentrifugation through a cesium chloride (CsCl) density gradient. The amount of Top1 in the DNA-containing fractions is quantified by immunoblotting.

Materials:

  • Cultured cancer cells

  • Test compound (this compound) and controls

  • Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

  • Cesium chloride (CsCl) solution

  • Ultracentrifuge and tubes

  • Proteinase K

  • Slot-blot or dot-blot apparatus

  • Nitrocellulose or PVDF membrane

  • Primary antibody against Topoisomerase I

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with various concentrations of the test compound or controls for a defined period (e.g., 1-2 hours).

  • Lyse the cells directly in the culture dish with lysis buffer.

  • Create a CsCl step gradient in an ultracentrifuge tube by layering different concentrations of CsCl solution.

  • Carefully layer the cell lysate on top of the CsCl gradient.

  • Perform ultracentrifugation at a high speed for a prolonged period (e.g., 20 hours at 100,000 x g).

  • After centrifugation, carefully collect fractions from the bottom of the tube. The bottom fractions will contain the dense DNA and any covalently bound proteins.

  • Treat the DNA-containing fractions with Proteinase K to digest proteins and determine the DNA concentration.

  • Normalize the DNA concentration across all samples.

  • Denature the DNA and apply the samples to a nitrocellulose membrane using a slot-blot or dot-blot apparatus.

  • Perform immunoblotting using a primary antibody specific for Topoisomerase I, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and image the membrane.

Expected Results:

  • Untreated control: A basal level of Top1-DNA complexes.

  • Positive control (e.g., Camptothecin): A significant, dose-dependent increase in the amount of Top1 detected in the DNA fraction.

  • This compound-treated samples: If this compound is a Top1 poison, a dose-dependent increase in the Top1 signal in the DNA fraction will be observed.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 binds to DNA Supercoiled_DNA->Top1_Binding Cleavage Top1 cleaves one DNA strand (Cleavable Complex) Top1_Binding->Cleavage Unwinding DNA unwinds Cleavage->Unwinding Stabilization This compound stabilizes the cleavable complex Cleavage->Stabilization Religation Top1 re-ligates the DNA strand Unwinding->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Lamellarin_E This compound Lamellarin_E->Stabilization Replication_Fork_Collision Replication fork collision Stabilization->Replication_Fork_Collision DSB DNA Double-Strand Break Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of Topoisomerase I inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In-Cell Validation Relaxation_Assay Topoisomerase I DNA Relaxation Assay Supercoiled_DNA Supercoiled DNA + Top1 + this compound Relaxation_Assay->Supercoiled_DNA Agarose_Gel Agarose Gel Electrophoresis Supercoiled_DNA->Agarose_Gel Inhibition_of_Relaxation Inhibition of DNA Relaxation? Agarose_Gel->Inhibition_of_Relaxation Validation Target Validated Inhibition_of_Relaxation->Validation Yes ICE_Assay In Vivo Complex of Enzyme (ICE) Assay Cell_Treatment Treat cells with This compound ICE_Assay->Cell_Treatment Lysis_Centrifugation Cell Lysis & CsCl Ultracentrifugation Cell_Treatment->Lysis_Centrifugation Immunoblotting Immunoblotting for Top1 in DNA fractions Lysis_Centrifugation->Immunoblotting Complex_Stabilization Stabilization of Top1-DNA Complex? Immunoblotting->Complex_Stabilization Complex_Stabilization->Validation Yes Hypothesis Hypothesis: This compound is a Top1 Poison Hypothesis->Relaxation_Assay Hypothesis->ICE_Assay Further_Studies Further Mechanistic Studies Validation->Further_Studies

Caption: Experimental workflow for validating Topoisomerase I as a target of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that lamellarins, as a class of compounds, are potent Top1 inhibitors. While Lamellarin D has been extensively studied, confirming its role as a Top1 poison, direct experimental validation for this compound is currently lacking in the scientific literature. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a framework for researchers to systematically investigate the mechanism of action of this compound.

Future studies should focus on:

  • Determining the IC50 value of this compound for Top1 inhibition using the DNA relaxation assay.

  • Quantifying the in-cell stabilization of the Top1-DNA cleavable complex by this compound using the ICE assay.

  • Expanding the cytotoxicity profiling of this compound across a broader panel of cancer cell lines, including those with known resistance mechanisms to other Top1 inhibitors.

  • Investigating potential off-target effects to fully characterize its cellular pharmacology.

By undertaking these studies, the scientific community can definitively establish the role of Topoisomerase I as a primary target of this compound, paving the way for its potential development as a novel anticancer agent.

References

Safety Operating Guide

Navigating the Disposal of Lamellarin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle Lamellarin E with the utmost care, assuming it may possess significant biological activity and potential hazards.

  • Personal Protective Equipment (PPE): A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[1] Always wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Spill Management: A cytotoxic spill kit should be readily accessible.[2] In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for cytotoxic compounds.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any contaminated materials must be managed as hazardous cytotoxic waste.[1][3] Adherence to a strict segregation and disposal protocol is essential.

  • Waste Segregation: At the point of generation, all materials that have come into contact with this compound must be segregated as cytotoxic waste.[1][3] This includes:

    • Unused or expired this compound

    • Contaminated labware (e.g., vials, pipette tips, flasks)

    • Contaminated PPE (e.g., gloves, lab coats)

    • Cleaning materials from decontamination procedures

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled for cytotoxic waste.[3] These containers are often color-coded (e.g., yellow or red) to distinguish them from other waste streams.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol.[4]

  • Container Management:

    • Do not overfill waste containers; they should be sealed when approximately three-quarters full.[1]

    • Store sealed containers in a designated, secure area away from general lab traffic until collection.

  • Decontamination of Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. A typical two-step cleaning process is recommended:

    • Initial Cleaning: Use a detergent solution to remove any visible contamination.

    • Inactivation/Disinfection: Follow with a suitable inactivating agent or a 70% alcohol solution.

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the cytotoxic waste.[1] Ensure all necessary documentation is completed as per your institution's requirements.

Decontamination Solutions

While specific inactivation data for this compound is not available, the following table provides examples of solutions commonly used for the decontamination of surfaces contaminated with cytotoxic compounds.

Solution Concentration Application Notes
Sodium Dodecyl Sulfate (SDS)10⁻² MA detergent solution for initial cleaning to remove gross contamination.[1]
Isopropyl Alcohol (IPA)70%Commonly used for rinsing and disinfection after the initial cleaning step.[1]
Sodium Hypochlorite5.25% (household bleach)Often used for inactivation, but its compatibility with the contaminated surface and other chemicals must be verified.

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound and associated waste in a laboratory setting.

G cluster_generation Waste Generation Point cluster_segregation Segregation and Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Experimentation B Identify Contaminated Items (PPE, Labware, Unused Compound) A->B C Segregate into Designated Cytotoxic Waste Container B->C D Label Container: 'Cytotoxic Waste' & Biohazard Symbol C->D E Seal Container when 3/4 Full D->E F Store in Secure, Designated Area E->F G Contact Institutional EHS for Pickup F->G H Complete Required Waste Manifest G->H I Professional Disposal (e.g., Incineration) H->I

Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided is based on general guidelines for handling cytotoxic compounds. It is crucial to consult your institution's specific protocols and the Safety Data Sheet (SDS) for any chemical you are working with to ensure full compliance and safety.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lamellarin E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Lamellarin E, a potent marine alkaloid with significant cytotoxic properties. Due to its potential to inhibit cell growth and proliferation, personnel must utilize a comprehensive suite of personal protective equipment (PPE) and follow rigorous operational and disposal plans to mitigate exposure risks.

This compound and its related alkaloids have demonstrated potent biological activity, including cytotoxicity, which necessitates handling it as a hazardous compound.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known characteristics of the lamellarin class of compounds demand a cautious and well-documented approach to laboratory safety.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the essential personal protective equipment required for any procedure involving this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double Gloving (Nitrile)Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards. The outer glove should be regularly inspected for any signs of degradation or contamination and changed immediately if compromised. The inner glove provides an additional layer of protection.
Body Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is mandatory. Gowns should have long sleeves with tight-fitting cuffs.
Eyes and Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are required. For procedures with a higher risk of splashes or aerosol generation, a full-face shield must be worn over the safety goggles.
Respiratory NIOSH-approved RespiratorFor handling the powdered form of this compound or when there is a potential for aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is essential. All respirator users must be fit-tested and trained in its proper use.
Feet Closed-toe ShoesSturdy, closed-toe and closed-heel shoes are required in the laboratory at all times.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to ensuring a safe laboratory environment.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (gloves and lab coat) before opening the package in a designated containment area, such as a chemical fume hood.

  • Verify the contents and label the container with the date of receipt and the name of the responsible personnel.

2. Storage:

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • The storage location should be restricted to authorized personnel.

  • If refrigeration is required, store it in a dedicated and clearly marked refrigerator used only for hazardous compounds.

3. Preparation and Handling:

  • All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use disposable equipment whenever possible to avoid cross-contamination.

  • Work on a disposable, absorbent bench liner to contain any potential spills.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert others.

  • Wearing full PPE, cover the spill with an absorbent material, working from the outside in.

  • Clean the area with an appropriate deactivating agent (if known) or a suitable laboratory detergent, followed by a thorough rinse.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all associated materials is crucial to prevent environmental contamination and accidental exposure.

  • Cytotoxic Waste: All materials that have come into contact with this compound, including gloves, gowns, bench liners, pipette tips, and containers, are considered cytotoxic waste.

  • Waste Segregation: This waste must be segregated into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic materials.

  • Disposal Route: Follow your institution's and local regulations for the disposal of cytotoxic waste. This typically involves incineration at a licensed facility. Do not dispose of this compound waste with general laboratory trash.

Experimental Protocol: A General Guideline for In Vitro Studies

While specific experimental protocols will vary, the following provides a general workflow for handling this compound in a typical in vitro cell culture experiment, emphasizing safety at each step.

cluster_0 Preparation cluster_1 Cell Treatment cluster_2 Analysis cluster_3 Decontamination & Disposal Stock Solution Preparation Stock Solution Preparation Working Solution Dilution Working Solution Dilution Stock Solution Preparation->Working Solution Dilution In Fume Hood Addition of this compound Addition of this compound Working Solution Dilution->Addition of this compound Cell Seeding Cell Seeding Cell Seeding->Addition of this compound Incubation Incubation Addition of this compound->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Decontaminate Work Area Decontaminate Work Area Data Analysis->Decontaminate Work Area Dispose of Cytotoxic Waste Dispose of Cytotoxic Waste Decontaminate Work Area->Dispose of Cytotoxic Waste

Caption: Workflow for a typical in vitro experiment using this compound.

This procedural guidance is intended to provide a framework for the safe handling of this compound. Researchers must always consult their institution's specific safety protocols and chemical hygiene plan. By fostering a culture of safety and adherence to these guidelines, the scientific community can continue to explore the therapeutic potential of promising compounds like this compound while ensuring the well-being of its personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.